4-(1H-Pyrazol-4-yl)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-pyrazol-4-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-7(11)3-1-2-6-4-8-9-5-6/h4-5H,1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERYBZWKMTUGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650797 | |
| Record name | 4-(1H-Pyrazol-4-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84302-87-4 | |
| Record name | 4-(1H-Pyrazol-4-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(1H-Pyrazol-4-yl)butanoic Acid (CAS: 84302-87-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1H-Pyrazol-4-yl)butanoic acid is a bifunctional molecule featuring a pyrazole ring and a carboxylic acid moiety. This unique combination of a five-membered aromatic heterocycle and a short aliphatic carboxylic acid chain makes it a valuable building block in medicinal chemistry and drug discovery. The pyrazole core is a common scaffold in numerous biologically active compounds, offering a versatile platform for generating libraries of potential drug candidates.[1] The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecular architectures.
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with the aim of equipping researchers and drug development professionals with the necessary information to effectively utilize this compound in their work.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is fundamental for its application in synthesis and drug design. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 84302-87-4 | ChemScene[1] |
| Molecular Formula | C₇H₁₀N₂O₂ | ChemScene[1] |
| Molecular Weight | 154.17 g/mol | ChemScene[1] |
| Physical State | Pale-yellow solid | Nayak et al., 2025[2] |
| Melting Point | Not experimentally determined. | |
| Boiling Point | 335.7 °C at 760 mmHg (Predicted for isomer) | Alfa Chemistry (for CAS 110525-56-9)[3] |
| Solubility | Not experimentally determined. | |
| pKa | Not experimentally determined. | |
| LogP (predicted) | 0.817 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 65.98 Ų | ChemScene[1] |
Note: Some of the physicochemical properties, such as the boiling point, are for the isomeric compound 4-(1H-Pyrazol-1-yl)butanoic acid and should be considered as an estimation. Experimental determination of the melting point, boiling point, solubility in various solvents, and pKa of this compound is recommended for precise applications.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of chemical compounds. While the actual spectra from the primary literature's supplementary information were not directly accessible, the expected spectroscopic features are outlined below based on the molecular structure and data for analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the pyrazole ring protons and the butanoic acid chain protons.
-
Pyrazole Protons: Two singlets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons at the C3 and C5 positions of the pyrazole ring. The NH proton of the pyrazole will likely appear as a broad singlet at a higher chemical shift.
-
Butanoic Acid Chain Protons:
-
A triplet at approximately δ 2.4-2.6 ppm for the two protons alpha to the pyrazole ring (-CH₂-Ar).
-
A triplet at approximately δ 2.3-2.5 ppm for the two protons alpha to the carboxylic acid group (-CH₂-COOH).
-
A multiplet (likely a pentet or sextet) around δ 1.8-2.0 ppm for the two protons on the central methylene group (-CH₂-).
-
-
Carboxylic Acid Proton: A broad singlet at a high chemical shift (δ 10-12 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carboxylic Acid Carbonyl: A signal in the range of δ 175-185 ppm.
-
Pyrazole Carbons: Signals for the three carbon atoms of the pyrazole ring, typically in the aromatic region (δ 110-140 ppm).
-
Butanoic Acid Chain Carbons: Three distinct signals for the methylene carbons of the butanoic acid chain, generally in the range of δ 20-40 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
N-H Stretch (Pyrazole): A moderate, broad band around 3100-3500 cm⁻¹.
-
C-H Stretch (Aliphatic and Aromatic): Bands in the region of 2850-3100 cm⁻¹.
-
C=C and C=N Stretches (Pyrazole Ring): Absorptions in the fingerprint region, typically between 1400 and 1600 cm⁻¹.
Mass Spectrometry
The mass spectrum should show the molecular ion peak (M⁺) at m/z = 154. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the butanoic acid chain.
Synthesis and Purification
A recent publication by Nayak et al. (2025) describes a novel and efficient method for the synthesis of this compound derivatives.[2] The general synthetic strategy involves a copper(II)-catalyzed cascade annulation/ring-opening reaction between a hydrazone and a dienone.
Figure 1: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol (Adapted from Nayak et al., 2025[2])
Step 1: Reaction Setup
-
To a round-bottom flask, add the appropriate hydrazone (0.6 mmol), 2,5-dibenzylidene cyclopentan-1-one (0.5 mmol), and copper(II) chloride dihydrate (CuCl₂·2H₂O, 50 mol%).
-
Add acetonitrile (5 mL) as the solvent.
-
Fit the flask with a condenser and an oxygen balloon.
Step 2: Reaction
-
Heat the reaction mixture to 80 °C with stirring.
-
Maintain the reaction at this temperature for 28 hours under an oxygen atmosphere (1 atm).
Step 3: Work-up and Purification
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative as a pale-yellow solid.[2]
Causality behind Experimental Choices:
-
Catalyst: Copper(II) chloride is an inexpensive and effective Lewis acid catalyst for this transformation. The hydrated form (CuCl₂·2H₂O) is crucial as water participates in the nucleophilic ring-opening step.
-
Solvent: Acetonitrile was found to be the optimal solvent, providing good solubility for the reactants and a suitable boiling point for the reaction temperature.
-
Oxygen Atmosphere: An oxygen atmosphere is necessary for the aerobic oxidation of the dihydropyrazole intermediate to the final aromatic pyrazole product.
-
Temperature: 80 °C provides the necessary thermal energy to overcome the activation barrier of the reaction without leading to significant decomposition of reactants or products.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a highly attractive building block for the synthesis of novel therapeutic agents.
As a Scaffold and Bioisostere
The pyrazole ring is a well-established pharmacophore found in numerous approved drugs.[4] It can act as a bioisosteric replacement for other aromatic systems, such as a phenyl ring, to modulate physicochemical properties like solubility and lipophilicity, and to improve metabolic stability. The butanoic acid chain provides a flexible linker that can be used to position other functional groups for optimal interaction with a biological target.
Figure 2: Key roles of this compound in drug design.
Synthesis of Enzyme Inhibitors
The carboxylic acid functionality can be readily converted to an amide, which is a common motif in many enzyme inhibitors. By coupling this compound with various amines, a diverse library of compounds can be generated and screened for inhibitory activity against a wide range of enzymes, including kinases, proteases, and poly (ADP-ribose) polymerases (PARPs). The pyrazole ring can participate in crucial hydrogen bonding and π-stacking interactions within the enzyme's active site.
Use as a Linker in PROTACs and ADCs
The butanoic acid chain is an ideal length to serve as a linker in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). In a PROTAC, this linker can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein. In an ADC, it can be used to attach a cytotoxic payload to an antibody, enabling targeted drug delivery to cancer cells.
Safety and Handling
Based on the information provided by commercial suppliers, this compound should be handled with care.
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is highly recommended to consult a full Safety Data Sheet (SDS) for this compound before handling. Standard laboratory safety practices, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should always be followed.
Conclusion
This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the favorable pharmacological properties of the pyrazole scaffold and the synthetic utility of the carboxylic acid handle, makes it an attractive starting material for the development of novel therapeutics. This guide provides a solid foundation of its known properties and applications, empowering researchers to leverage this compound in their quest for new and improved medicines. Further experimental investigation into its physicochemical properties will undoubtedly enhance its utility in the scientific community.
References
-
Nayak, K. H., Jijin, R. K., & Babu, B. P. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances, 15(30), 24137-24141. [Link][2][5][6]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link][4][7]
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. [Link][8]
-
MDPI. Enzymes and Enzyme Inhibitors in Drug Research. [Link][9]
-
Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid. [Link][11]
-
Nayak, K. H., Jijin, R. K., & Babu, B. P. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. National Institutes of Health. [Link][5]
-
PubMed. Pyrazole derivatives as new potent and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. [Link][12]
-
Nayak, K. H., Jijin, R. K., & Babu, B. P. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. ResearchGate. [Link][6]
-
MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link][13]
-
ResearchGate. FTIR Spectroscopy Analysis of Butanoic Acid. [Link][14]
-
PubMed. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. [Link][15]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link][16]
-
MDPI. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [Link][17]
-
Doc Brown's Chemistry. mass spectrum of butanoic acid. [Link][19]
-
Angene Chemical. Safety Data Sheet - 2-(1H-Pyrazol-3-yl)acetic acid. [Link][22]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link][23]
-
University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. [Link][24]
-
Doc Brown's Chemistry. infrared spectrum of butanoic acid. [Link][25]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link][27]
-
AWS. Composition of butanoic acid determined by IR spectroscopy. [Link][28]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link][29]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link][30]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Butyric Acid | C4H8O2 | CID 264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mdpi.com [mdpi.com]
- 10. govinfo.gov [govinfo.gov]
- 11. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Pyrazole derivatives as new potent and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. carlroth.com [carlroth.com]
- 21. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 22. angenechemical.com [angenechemical.com]
- 23. organicchemistrydata.org [organicchemistrydata.org]
- 24. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 25. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 26. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 29. scs.illinois.edu [scs.illinois.edu]
- 30. compoundchem.com [compoundchem.com]
A Senior Application Scientist's Guide to the Synthesis of Pyrazole Carboxylic Acid Derivatives
Introduction: The Pyrazole Carboxylic Acid Core in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrazole scaffold is a privileged structure, forming the core of numerous blockbuster drugs and agrochemicals.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in the design of bioactive molecules. When functionalized with a carboxylic acid or its ester equivalent, the pyrazole ring is transformed into a highly versatile building block. This functional handle provides a crucial anchor point for further molecular elaboration, enabling the synthesis of vast libraries of amides, esters, and other derivatives to fine-tune pharmacological activity.[4][5][6]
This guide provides an in-depth exploration of the primary synthetic pathways to access pyrazole carboxylic acid derivatives. As a senior application scientist, my focus extends beyond mere recitation of protocols. We will delve into the causality behind experimental choices, address common challenges such as regioselectivity, and present robust, field-proven methodologies suitable for both discovery and process development environments. The protocols described herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative literature.
Part 1: Foundational Strategies for Pyrazole Ring Construction
The synthesis of pyrazole carboxylic acids can be broadly categorized into two primary approaches: the construction of the pyrazole ring with the carboxylic acid moiety already incorporated into one of the precursors, or the post-functionalization of a pre-formed pyrazole ring. The former is by far the more common and versatile strategy.
Cyclocondensation Reactions: The Classical Approach
The most prevalent method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound.[2][7][8] This approach is valued for its reliability and the wide availability of starting materials.
The Knorr Pyrazole Synthesis and its Analogs
First described in 1883, the Knorr synthesis involves the reaction of a β-ketoester (a 1,3-dicarbonyl equivalent) with a hydrazine.[8] This reaction is a cornerstone of pyrazole chemistry.
-
Mechanism and Regioselectivity: The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration. A critical consideration is regioselectivity. When an unsymmetrical β-dicarbonyl compound and a substituted hydrazine are used, two isomeric pyrazole products are possible. The outcome is dictated by the relative reactivity of the two carbonyl groups and the nucleophilicity of the hydrazine's nitrogens. Generally, the more nucleophilic nitrogen of the substituted hydrazine (the -NH2 group) attacks the more electrophilic carbonyl carbon of the dicarbonyl compound.[9][10][11]
Caption: Knorr pyrazole synthesis showing two potential regiochemical outcomes.
A common strategy to synthesize ethyl 5-substituted-1H-pyrazole-3-carboxylates involves reacting diethyl oxalate with an appropriate acetophenone to form a dioxo-ester intermediate, which is then cyclized with hydrazine hydrate.[4]
1,3-Dipolar Cycloaddition
This powerful and often highly regioselective method involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.[2][7][12] For synthesizing pyrazole carboxylates, the most relevant reaction is between a diazo compound (the 1,3-dipole) and an activated alkyne (the dipolarophile).
-
Mechanism: Ethyl diazoacetate (EDA) is a common and relatively stable diazo compound used for this purpose.[13] It reacts with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), to form the pyrazole ring directly. The regioselectivity is generally high, though it can be influenced by catalysts and reaction conditions.[12][14][15] Sydnones, a class of mesoionic compounds, can also serve as stable 1,3-dipoles that react with alkynes to yield pyrazoles after extruding CO2.[16]
Caption: General pathway for pyrazole synthesis via 1,3-dipolar cycloaddition.
Vilsmeier-Haack Reaction for Pyrazole-4-Carboxylic Acids
The Vilsmeier-Haack reaction is a classic and highly effective method for producing pyrazole-4-carbaldehydes, which can be easily oxidized to the corresponding carboxylic acids.[17] This reaction typically involves treating a ketone hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and DMF).[17][18]
-
Causality of the Reaction: The Vilsmeier reagent acts as an electrophilic formylating agent. The hydrazone provides the N-N-C backbone. The reaction proceeds through diformylation of the active methylene group adjacent to the hydrazone nitrogen, followed by cyclization to yield the pyrazole-4-carbaldehyde.[17] This method is particularly valuable for its high regioselectivity, reliably placing the formyl (and subsequently carboxyl) group at the 4-position of the pyrazole ring.
Part 2: Practical Synthetic Workflows & Protocols
From a practical standpoint, the synthesis of a final pyrazole carboxamide drug candidate often involves a multi-step sequence. A common and flexible workflow involves synthesizing a pyrazole ester, hydrolyzing it to the carboxylic acid, and then coupling it with a desired amine.[5][6]
Caption: Common workflow for the synthesis of pyrazole carboxamide derivatives.
Protocol 1: Synthesis of Ethyl 1H-pyrazole-5-carboxylate via Cyclocondensation
This protocol is adapted from established methods for synthesizing pyrazole esters, which are key precursors to the corresponding acids.[6]
-
Objective: To synthesize a pyrazole-carboxylate ester via a cyclocondensation reaction.
-
Materials:
-
Hydrazine derivative (1.0 eq)
-
β-Ketoester (e.g., diethyl (ethoxymethylene)malonate) (1.0 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
-
-
Methodology:
-
Dissolve the hydrazine derivative (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.[6]
-
Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the pure pyrazole-carboxylate ester.
-
Protocol 2: Hydrolysis to 1H-Pyrazole-5-carboxylic Acid
This protocol details the saponification of the ester to the target carboxylic acid.[5][6]
-
Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.
-
Materials:
-
Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF) and Water (co-solvent system)
-
Hydrochloric acid (HCl), 1M solution
-
-
Methodology:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).[5]
-
Add the base (LiOH or NaOH, 1.5 - 3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl.[5] A precipitate of the carboxylic acid should form.
-
Stir the mixture in the ice bath for an additional 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Dry the product under high vacuum to yield the pure pyrazole-5-carboxylic acid. This product is often pure enough for subsequent steps without further purification.[5]
-
Protocol 3: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid via Oxidation
This protocol describes a robust method for creating pyrazole dicarboxylic acids through the oxidation of a readily available dimethylpyrazole precursor.[19]
-
Objective: To synthesize 1H-Pyrazole-3,5-dicarboxylic acid.
-
Materials:
-
3,5-Dimethyl-1H-pyrazole (1.0 eq)
-
Potassium permanganate (KMnO₄) (4.0 eq)
-
Water
-
Hydrochloric acid (HCl)
-
-
Methodology:
-
Dissolve 3,5-Dimethyl-1H-pyrazole (e.g., 0.818 mol) in water (700 mL) heated to 70 °C.[19]
-
Carefully add potassium permanganate (e.g., 3.271 mol) portion-wise to the hot solution, ensuring the temperature does not exceed 90 °C. This is a highly exothermic reaction and requires careful control.
-
After the addition is complete, stir the mixture until the purple color of the permanganate has disappeared.
-
Cool the mixture to room temperature. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Filter off the MnO₂ precipitate and wash it thoroughly with water.
-
Combine the filtrate and washings, then acidify with aqueous HCl to pH 2.[19]
-
Allow the acidified solution to stand overnight to complete precipitation.
-
Filter the white precipitate, wash with cold water, and dry to yield 1H-Pyrazole-3,5-dicarboxylic acid.
-
Part 3: Comparative Analysis of Synthetic Pathways
The choice of synthetic route is a strategic decision based on the desired substitution pattern, scalability, and availability of starting materials.
| Synthesis Method | Target Position | Key Advantages | Common Challenges | Typical Yields |
| Knorr-type Condensation | 3- and 5-Carboxylates | Wide substrate scope, reliable, uses common starting materials.[4][6] | Potential for regioisomeric mixtures, requires control of reaction conditions.[9][12] | 60-95% |
| 1,3-Dipolar Cycloaddition | 3,4,5-Carboxylates | Often high regioselectivity, mild conditions possible.[13][14] | Requires synthesis of diazo compounds (can be hazardous), limited alkyne availability. | 70-90%[7] |
| Vilsmeier-Haack Reaction | 4-Carboxylates | Excellent regioselectivity for the 4-position, reliable.[17] | Requires a two-step process (formylation then oxidation), Vilsmeier reagent is corrosive. | 75-92% (overall)[17] |
| Oxidation of Alkylpyrazoles | 3,5-Dicarboxylates | Good for symmetrical dicarboxylic acids, uses simple precursors.[19] | Strong oxidizing agents required, can be difficult to control, moderate yields. | 30-40%[19] |
Conclusion
The synthesis of pyrazole carboxylic acid derivatives is a mature yet continually evolving field. While classical methods like the Knorr condensation remain indispensable, modern approaches including multicomponent reactions and novel cycloadditions offer improved efficiency and regiocontrol.[2][11] For the practicing scientist, a thorough understanding of the mechanisms, advantages, and limitations of each pathway is crucial for the successful design and execution of a synthetic campaign. The choice of strategy should be guided by the specific substitution pattern required for the target molecule, with a constant focus on achieving the desired outcome in a safe, scalable, and efficient manner. This guide serves as a foundational resource, providing both the theoretical underpinning and practical protocols to empower researchers in their pursuit of novel pyrazole-based therapeutics.
References
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Mini-Reviews in Organic Chemistry.
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.
- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cycliz
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
- Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. (n.d.).
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
- 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing.
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
-
Zupanc, T., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4783. [Link]
- The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.).
-
Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. [Link]
-
Fustero, S., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. [Link]
-
Al-Hourani, B. J. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6504. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. [Link]
-
Vinciarelli, G., et al. (2022). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry, 2022(1). [Link]
-
An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. (n.d.). ResearchGate. [Link]
-
Vinciarelli, G., et al. (2022). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Wiley Online Library. [Link]
-
Katritzky, A. R., et al. (1996). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 61(21), 7564-7573. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Preparations of 4-Substituted 3-Carboxyprazoles. (n.d.). ResearchGate. [Link]
-
Bîcu, E., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 26(12), 3693. [Link]
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (n.d.). ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Spectroscopic and Analytical Guide to 4-(1H-Pyrazol-4-yl)butanoic Acid
This technical guide provides an in-depth analysis of the spectroscopic data for 4-(1H-Pyrazol-4-yl)butanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The unambiguous structural confirmation and purity assessment of such molecules are paramount for advancing research and ensuring reproducible results. This document details the experimental protocols and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in the field.
Introduction to this compound
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[1] The incorporation of a butanoic acid moiety introduces a flexible linker and a carboxylic acid functional group, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2] Accurate and comprehensive spectroscopic characterization is the cornerstone of synthesizing and utilizing this compound effectively.
Synthesis and Analytical Workflow
The synthesis of this compound can be achieved through various synthetic routes, with a notable method being a cascade annulation/ring-opening reaction.[1][2][3] This approach offers an efficient pathway to the desired product. The general workflow for the synthesis and subsequent characterization is outlined below.
Caption: A generalized workflow for the synthesis and spectroscopic analysis of this compound.
Experimental Protocol: Synthesis
A representative synthesis involves the reaction of a suitable hydrazone with a dienone in the presence of a copper(II) catalyst.[1][2][3] The reaction proceeds through a [3+2] annulation followed by a nucleophilic ring-opening to yield the target pyrazolyl butanoic acid derivative. Purification is typically achieved via column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Predicted | |||
| ~12.0 | br s | 1H | COOH |
| ~7.5 | s | 2H | Pyrazole C3-H, C5-H |
| ~2.5 | t | 2H | CH₂-COOH |
| ~2.4 | t | 2H | Pyrazole-CH₂ |
| ~1.9 | p | 2H | -CH₂-CH₂-CH₂- |
Note: The predicted values are based on the analysis of similar structures and general chemical shift knowledge. The broad singlet for the carboxylic acid proton is often not observed or can be exchanged with D₂O.
Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring and the butanoic acid chain. The two protons on the pyrazole ring (C3-H and C5-H) are chemically equivalent and would appear as a singlet. The protons of the butanoic acid chain would exhibit characteristic triplet and pentet (or multiplet) splitting patterns due to spin-spin coupling with adjacent methylene groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| Predicted | |
| ~178 | COOH |
| ~135 | Pyrazole C3, C5 |
| ~118 | Pyrazole C4 |
| ~34 | CH₂-COOH |
| ~28 | Pyrazole-CH₂ |
| ~24 | -CH₂-CH₂-CH₂- |
Note: These are predicted chemical shifts based on known values for pyrazole and butanoic acid moieties.
Interpretation: The ¹³C NMR spectrum would confirm the presence of the six distinct carbon environments in this compound. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The carbons of the pyrazole ring would appear in the aromatic region, while the aliphatic carbons of the butanoic acid chain would be found in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Predicted | ||
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3100 | Medium | C-H stretch (pyrazole) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | C=N stretch (pyrazole) |
| ~1450 | Medium | C-H bend (aliphatic) |
Interpretation: The IR spectrum of this compound would be dominated by a very broad absorption in the region of 3300-2500 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1710 cm⁻¹ would confirm the presence of the carbonyl group. Other significant absorptions would include C-H stretches for the pyrazole ring and the aliphatic chain, as well as the C=N stretch of the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Molecular Ion Peak (M⁺): For C₇H₁₀N₂O₂, the expected exact mass is approximately 154.07 g/mol . The mass spectrum should show a molecular ion peak at m/z = 154.
Key Fragmentation Pathways: Electron ionization (EI) would likely lead to characteristic fragmentation patterns.
Caption: A plausible fragmentation pathway for this compound in mass spectrometry.
Interpretation: The mass spectrum would be expected to show the molecular ion peak. Common fragmentation would involve the loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 109. Another likely fragmentation is the cleavage of the bond between the pyrazole ring and the butanoic acid chain, resulting in fragments corresponding to the pyrazole moiety and the side chain.
Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. The data obtained from these techniques are complementary and, when taken together, allow for the unambiguous identification and characterization of this important synthetic building block. This guide serves as a valuable resource for researchers working with this and similar pyrazole derivatives, ensuring the scientific integrity of their work.
References
-
Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction. RSC Publishing. [Link]
-
Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. National Institutes of Health. [Link]
-
Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction. RSC Publishing. [Link]
Sources
- 1. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - RSC Advances (RSC Publishing) [pubs.rsc.org]
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activities of Pyrazole Derivatives
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in drug discovery.[1] First synthesized in 1883, its unique structural and electronic properties have made it a cornerstone in the design of therapeutic agents.[2][3] The pyrazole nucleus is metabolically stable and its versatile structure allows for multi-directional substitution, enabling fine-tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological effects.[1][4]
This versatility is evidenced by the significant number of FDA-approved drugs incorporating the pyrazole motif.[3][5] Notable examples include the selective COX-2 inhibitor Celecoxib for inflammation, kinase inhibitors like Axitinib and Ibrutinib for cancer therapy, and Sildenafil for erectile dysfunction.[5][6][7] The wide spectrum of demonstrated biological activities—including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects—cements the pyrazole's status as a critical pharmacophore for researchers and drug development professionals.[8][9][10]
This guide provides an in-depth exploration of the major biological activities of pyrazole derivatives, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the practical experimental methodologies used to validate these activities.
Part 1: Anticancer Activity of Pyrazole Derivatives
Pyrazole derivatives have emerged as a highly promising class of anticancer agents, exhibiting efficacy against a wide range of human cancer cell lines.[11][12] Their antitumor activity stems from the ability to interact with multiple biological targets crucial for cancer cell proliferation, survival, and metastasis.[13]
Mechanisms of Anticancer Action
The primary mechanisms through which pyrazole derivatives exert their anticancer effects include:
-
Kinase Inhibition: Many pyrazole-based compounds are designed as ATP-competitive inhibitors of protein kinases, which are frequently dysregulated in cancer. Key targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[11] By blocking the ATP-binding pocket, these derivatives inhibit downstream signaling pathways responsible for cell growth and division.
-
Tubulin Polymerization Inhibition: Certain pyrazole derivatives act as microtubule-destabilizing agents.[14] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis.[14]
-
DNA Binding and Intercalation: Some derivatives possess planar aromatic systems that enable them to intercalate between DNA base pairs.[11] This interaction can distort the DNA helix, interfering with replication and transcription processes and inducing cell death.
Caption: Simplified pathway of anticancer action via kinase inhibition.
Structure-Activity Relationship (SAR) Insights
Extensive research has established key SAR principles for enhancing anticancer efficacy:
-
Substitution at N1: The N1 position of the pyrazole ring is critical. Substitution with bulky aryl groups, particularly those with electron-withdrawing substituents like dichlorophenyl, often enhances potency.[15]
-
Substitution at C3 and C5: Aryl groups at the C3 and C5 positions are common. Substituents on these aryl rings, such as halogens (Cl, Br) or methoxy groups, can significantly modulate activity and selectivity against different cancer cell lines.[12] For instance, a 4-bromophenyl group at the C5 position has shown potent activity against MCF-7 breast cancer cells.[12]
-
Linker Moiety: When pyrazole is part of a larger hybrid molecule, the nature of the linker is crucial. Flexible linkers can allow for optimal orientation within the target's binding site.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of representative pyrazole derivatives against various human cancer cell lines.
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |
| Compound 29 | MCF-7 (Breast) | 17.12 | [11] |
| HepG2 (Liver) | 10.05 | [11] | |
| Compound 33 | HCT116 (Colon) | < 23.7 | [11] |
| Compound 57 | HepG2 (Liver) | 3.11 - 4.91 | [11] |
| 161a | A-549 (Lung) | 4.91 | [16] |
| 161b | A-549 (Lung) | 3.22 | [16] |
| Unnamed | MCF-7 (Breast) | 5.8 | [12] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of pyrazole derivatives on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Rationale: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline.
-
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in culture medium. The final solvent (e.g., DMSO) concentration should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).[11]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Rationale: A 48-72 hour incubation period is typically sufficient for cytotoxic agents to exert their effects on cell proliferation and viability.
-
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.
-
Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Part 2: Anti-inflammatory Activity
Pyrazole derivatives are renowned for their anti-inflammatory properties, with Celecoxib being a blockbuster drug in this category.[17] Their primary mechanism involves the inhibition of enzymes in the arachidonic acid pathway.
Mechanisms of Anti-inflammatory Action
-
Lipoxygenase (LOX) Inhibition: Some pyrazoles exhibit dual inhibition of both COX and 5-Lipoxygenase (5-LOX).[17] 5-LOX is responsible for producing leukotrienes, another class of potent inflammatory mediators. Dual inhibitors may offer a broader anti-inflammatory effect.
-
Cytokine Modulation: Pyrazole derivatives can also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in immune cells like macrophages.[17][19]
Caption: Inhibition of the arachidonic acid cascade by pyrazole derivatives.
Quantitative Data Summary
The following table shows the inhibitory potency of pyrazole derivatives against COX enzymes.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | >10 | 0.04 | >250 | [17] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [17] |
| Pyrazole-thiazole hybrid | - | 0.03 (COX-2) | - | [17] |
| FR140423 | - | - | 150 | [20] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[16]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize them for at least one week under standard laboratory conditions with free access to food and water.
-
Grouping and Fasting: Divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg), and Test Groups (pyrazole derivatives at various doses). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle control group receives only the vehicle (e.g., 0.5% carboxymethyl cellulose solution).[21]
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.
-
Rationale: The inflammatory response to carrageenan is time-dependent. Measuring at multiple time points allows for the assessment of the compound's effect on both the early and late phases of inflammation.
-
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [ ( (Vt - V₀)control - (Vt - V₀)treated ) / (Vt - V₀)control ] x 100
-
Compare the mean percentage inhibition of the treated groups with the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant reduction in paw volume compared to the vehicle control indicates anti-inflammatory activity.[21]
-
Part 3: Antimicrobial Activity
The pyrazole scaffold is present in numerous compounds with significant activity against a broad spectrum of bacteria and fungi.[22][23]
Mechanism of Antimicrobial Action
The mechanisms are diverse and not always fully elucidated but are thought to involve:
-
Enzyme Inhibition: Interference with essential microbial enzymes involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), or metabolic pathways.
-
Membrane Disruption: Some lipophilic pyrazole derivatives may integrate into and disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.
Quantitative Data Summary
Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Compound 6g | Staphylococcus aureus | 1 | [22] |
| Compound 6l | Escherichia coli | 2 | [22] |
| Compound 7l | Candida albicans | 1 | [22] |
| Compound 3 | Escherichia coli | 0.25 | [21][24][25] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [21][24][25] |
| Compound 2 | Aspergillus niger | 1 | [21][24][25] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jchr.org [jchr.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 12. srrjournals.com [srrjournals.com]
- 13. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. eurekaselect.com [eurekaselect.com]
- 24. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Known derivatives and analogs of 4-(1H-Pyrazol-4-yl)butanoic acid
An In-depth Technical Guide to the Derivatives and Analogs of 4-(1H-Pyrazol-4-yl)butanoic Acid: A Case Study in the Development of Potent αvβ6 Integrin Inhibitors
Abstract
The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a variety of targeted therapeutic agents. This technical guide provides an in-depth analysis of the known derivatives and analogs of this core, with a particular focus on the discovery and development of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid (GSK3008348), a potent and selective inhibitor of the αvβ6 integrin for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] This guide, intended for researchers and drug development professionals, will explore the strategic rationale behind the synthetic pathways, delve into the nuanced structure-activity relationships (SAR), and elucidate the mechanism of action that underpins the therapeutic potential of this important class of molecules.
Introduction: The Pyrazole Moiety as a Cornerstone for Drug Design
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties beneficial for drug design.[1] Its aromatic nature, combined with its ability to act as both a hydrogen bond donor and acceptor, allows for versatile and strong interactions with biological targets. The this compound core combines this privileged heterocycle with a flexible carboxylic acid-bearing chain, providing an ideal framework for mimicking endogenous ligands and engaging with binding sites on proteins such as enzymes and cell surface receptors.
While pyrazole derivatives have been investigated for a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects, this guide will focus on a particularly successful application: the development of non-peptidic inhibitors of αvβ6 integrin, a key mediator in fibrotic diseases.[2][3][4]
Synthetic Strategies: From Core Scaffold to Complex Analogs
The synthesis of derivatives based on the this compound core requires precise control over stereochemistry and the strategic introduction of diverse functional groups. The development of the clinical candidate GSK3008348 showcases a sophisticated approach rooted in asymmetric synthesis.
Core Synthesis: A Cascade Annulation/Ring-Opening Approach
A versatile method for constructing the 4-(pyrazol-4-yl)butanoic acid scaffold involves a copper(II)-catalyzed cascade reaction.[5][6] This process utilizes a [3+2] annulation between a hydrazone and a dienone, followed by an unprecedented nucleophilic ring-opening of a spiro pyrazoline intermediate by water.[5] This strategy is notable for its use of an inexpensive and environmentally benign catalyst and its ability to generate the core structure in good yield under relatively mild conditions.[5]
Asymmetric Synthesis of the αvβ6 Integrin Inhibitor GSK3008348
The synthesis of GSK3008348 hinges on a critical diastereoselective step to establish the correct stereochemistry at the butanoic acid backbone, which is essential for potent RGD-mimetic activity.[7][8] The key transformation is a rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a crotonate ester, utilizing (R)-BINAP as the chiral ligand to furnish the desired (S) absolute configuration in the major product.[7] This elegant approach provides a robust and scalable route to the complex chiral core.
The overall synthetic workflow can be conceptualized as follows:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Radiopharmaceuticals Targeting Integrin αvβ6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TGF-β and αvβ6 integrin act in a common pathway to suppress pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Pharmacological Guide to Pyrazole-Containing Compounds: Mechanisms, Applications, and Experimental Evaluation
Executive Summary: The pyrazole nucleus, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] This guide provides a comprehensive technical overview of pyrazole-containing compounds, with a primary focus on their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. It delves into the mechanisms of action, structure-activity relationships (SAR), and key therapeutic applications. Furthermore, this document outlines detailed experimental workflows for the synthesis, characterization, and in vitro evaluation of these compounds, offering researchers and drug development professionals a synthesized resource grounded in established scientific protocols. While the initial query specified "pyrazole butyric acid," the broader class of pyrazole derivatives offers a more extensive and well-documented pharmacological landscape, which is the focus of this in-depth guide.
The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, granting it unique physicochemical properties that are highly advantageous in drug design.[4][5] Its aromatic nature, combined with the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allows for versatile interactions with biological targets.[4] This has led to the development of numerous FDA-approved drugs containing the pyrazole core for a wide range of diseases, including inflammation, cancer, and infectious diseases.[2][4][6][7]
Historically, pyrazole derivatives like antipyrine and phenylbutazone were among the earliest synthetic non-steroidal anti-inflammatory drugs (NSAIDs).[5] The evolution of this class led to the development of highly selective inhibitors, most notably Celecoxib, which validated the pyrazole scaffold as a "privileged structure" in modern drug discovery.[1][2][7]
Key Pharmacological Target: Cyclooxygenase (COX) Enzymes
The most prominent pharmacological action of many pyrazole-containing drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[8][9][10]
The COX-1 vs. COX-2 Selectivity Paradigm
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[9][11]
-
COX-2: This isoform is typically undetectable in most tissues but is induced at sites of inflammation by cytokines and other inflammatory stimuli.[9][11][12]
Traditional NSAIDs, such as phenylbutazone, are non-selective and inhibit both COX-1 and COX-2.[11][13] This dual inhibition, while effective for pain and inflammation, often leads to gastrointestinal side effects like ulcers due to the suppression of protective prostaglandins in the stomach.[9][11]
Diaryl-substituted pyrazole compounds, like Celecoxib, were specifically designed as selective COX-2 inhibitors .[12][14] This selectivity is achieved because the COX-2 active site has a larger, more flexible binding pocket compared to COX-1.[9] The chemical structure of Celecoxib, featuring a polar sulfonamide side chain, binds to a hydrophilic region near the active COX-2 binding site, an interaction that is not possible in the more constricted COX-1 active site.[8][12] This selective action allows for potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal risks associated with COX-1 inhibition.[9][14][15]
Structure-Activity Relationship (SAR) Insights
The pharmacological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Key SAR principles for pyrazole-based COX inhibitors include:
-
N-1 Position: Substitution at the N-1 position of the pyrazole ring is critical. For many potent inhibitors, this position is occupied by a substituted phenyl ring, which helps anchor the molecule in the active site.[16][17]
-
C-3 and C-5 Positions: These positions often bear aryl groups (diaryl-substituted pyrazoles). One of the aryl groups typically fits into a hydrophobic pocket of the COX enzyme, while the other can be modified to enhance selectivity. For example, a para-sulfonamide or a similar polar group on one of the phenyl rings is a key feature for COX-2 selectivity.[12]
-
C-4 Position: This position is often unsubstituted or contains a small group (e.g., methyl, trifluoromethyl). Bulky substituents at C-4 can decrease inhibitory activity.
For other targets, such as cannabinoid receptors, SAR studies have revealed different requirements, such as a carboxamido group at the C-3 position and a para-substituted phenyl ring at the C-5 position for potent antagonistic activity.[16][17]
Core Experimental Workflows
The discovery and development of novel pyrazole compounds involve a systematic workflow encompassing synthesis, characterization, and biological evaluation.
Chemical Synthesis and Characterization
A common and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis or related cyclocondensation reactions.[2]
Protocol: Generalized Synthesis of a 1,3,5-Trisubstituted Pyrazole
-
Reaction Setup: To a solution of a 1,3-diketone (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add a substituted hydrazine derivative (1.1 eq).
-
Cyclocondensation: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Characterization: Confirm the structure and purity of the final compound using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity (>95% is typically required for biological assays).
-
In Vitro Pharmacological Evaluation
Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay determines the 50% inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes.
-
Reagent Preparation: Prepare assay buffer, heme, enzyme (COX-1 or COX-2), and a fluorometric substrate (e.g., Ampliflu Red). Prepare serial dilutions of the test pyrazole compound and a reference inhibitor (e.g., Celecoxib) in DMSO.
-
Enzyme Incubation: In a 96-well microplate, add the assay buffer, diluted enzyme, and the test compound or vehicle control (DMSO). Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Signal Detection: Immediately add the fluorometric substrate. Measure the fluorescence intensity at timed intervals (e.g., every minute for 10-20 minutes) using a plate reader (Excitation/Emission ~535/587 nm).
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Case Studies: Prominent Pyrazole-Containing NSAIDs
| Compound | Target Selectivity | Half-Life (t½) | Primary Use | Key Structural Feature |
| Celecoxib | ~10-20x selective for COX-2 over COX-1[12] | ~11.2 hours[14] | Osteoarthritis, Rheumatoid Arthritis[12][14] | Diaryl-pyrazole with a benzenesulfonamide moiety[14] |
| Phenylbutazone | Non-selective (inhibits COX-1 and COX-2)[11] | ~72 hours[10] | Arthritis, Gout (human use has declined)[10][11][13] | Pyrazolidinedione core (a saturated pyrazole ring) |
Celecoxib (Celebrex®): A landmark selective COX-2 inhibitor, Celecoxib is widely used to treat pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[8][12][14] Its diaryl-substituted pyrazole structure is key to its selectivity.[14] It is metabolized primarily by the CYP2C9 enzyme in the liver.[12]
Phenylbutazone: One of the first synthetic NSAIDs, phenylbutazone is a potent but non-selective COX inhibitor.[10][11][18] Due to a risk of serious side effects, including gastrointestinal and hematological issues, its use in humans has been largely discontinued but it remains in use in veterinary medicine.[10][11][13]
Future Perspectives and Conclusion
The pyrazole scaffold remains a highly valuable and versatile platform in drug discovery.[1][7][19] While its role in developing anti-inflammatory agents is well-established, research continues to explore pyrazole derivatives for other therapeutic areas, including:
-
Oncology: Some pyrazole compounds have shown anticancer properties by inducing apoptosis or inhibiting cell cycle progression.[6][15]
-
Antimicrobial Agents: Novel pyrazole derivatives are being investigated as potent inhibitors of drug-resistant bacteria.[7]
-
Neurodegenerative Diseases: The scaffold is being explored for its potential in treating conditions like Parkinson's disease.[19]
The continued exploration of structure-activity relationships, coupled with modern synthetic techniques and advanced screening methods, ensures that pyrazole-containing compounds will remain a significant source of new therapeutic agents. This guide has provided a foundational overview of their pharmacological relevance, focusing on the well-understood mechanism of COX inhibition, and has outlined the core experimental methodologies essential for their scientific investigation.
References
-
Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]
-
Bruno, A., & Tacconelli, S. (2023). Celecoxib. In StatPearls. StatPearls Publishing. [Link]
-
Celecoxib. Wikipedia. [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
-
Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]
-
Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. [Link]
-
What is the mechanism of Celecoxib? Patsnap Synapse. [Link]
-
Clinical Profile of Phenylbutazone USP. GlobalRx. [Link]
-
Pharmacology of Phenylbutazone ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]
-
APO-PHENYLBUTAZONE. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
What is the mechanism of Phenylbutazone? Patsnap Synapse. [Link]
-
Phenylbutazone | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]
-
Pyrazole derivatives as partial agonists for the nicotinic acid receptor. PubMed. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF. ResearchGate. [Link]
-
Current status of pyrazole and its biological activities. PubMed Central. [Link]
-
Synthesis of new pyrazole analogues via salicylic acid and sodium azide. ResearchGate. [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. Articles [globalrx.com]
- 11. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 18. pdf.hres.ca [pdf.hres.ca]
- 19. globalresearchonline.net [globalresearchonline.net]
Thermochemical properties of substituted pyrazoles
An In-Depth Technical Guide to the Thermochemical Properties of Substituted Pyrazoles
Abstract
Pyrazoles represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Their therapeutic efficacy is intrinsically linked to their molecular stability, reactivity, and intermolecular interactions—properties governed by their fundamental thermochemistry. This guide provides a comprehensive exploration of the thermochemical properties of substituted pyrazoles, offering a critical resource for professionals in drug discovery and materials science. We delve into the core principles and practical applications of leading experimental techniques, including static bomb combustion calorimetry and Knudsen effusion mass loss, explaining the causality behind methodological choices. Furthermore, we examine the indispensable role of computational chemistry, particularly quantum mechanical calculations, in predicting and corroborating experimental data.[3] This document synthesizes field-proven insights with foundational theory, presenting detailed experimental protocols, comparative data tables, and logical workflows to empower researchers in harnessing thermochemical data for the rational design of novel pyrazole-based therapeutics.
The Critical Role of Thermochemistry in Pyrazole-Based Drug Development
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern pharmacology.[4][5] Its derivatives are found in a wide array of blockbuster drugs, from the anti-inflammatory celecoxib to the anti-cancer agent crizotinib.[2][6] The success of these compounds stems from the pyrazole ring's unique structural and electronic properties, which allow it to engage in crucial biological interactions like hydrogen bonding and hydrophobic interactions.[2][7]
The journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which relate to the molecule's physical and chemical stability. This is where thermochemistry provides indispensable insights. Key properties such as the standard molar enthalpy of formation (ΔfH⦵) , which quantifies a molecule's intrinsic stability, and the standard molar enthalpy of sublimation (ΔsubH⦵) , which relates to intermolecular forces and crystal lattice energy, are not mere academic values.[8][9] They are critical determinants of a drug's shelf-life, solubility, and bioavailability—factors that can make or break a development program.[7] For instance, a higher enthalpy of sublimation often correlates with stronger crystal packing, which can lead to poor solubility, a major hurdle in drug formulation. Understanding these parameters allows for the strategic modification of the pyrazole scaffold to fine-tune its physicochemical properties for optimal therapeutic performance.[10][11]
Core Methodologies for Determining Thermochemical Properties
A robust understanding of a pyrazole derivative's thermochemical profile requires a synergistic approach, blending meticulous experimental measurements with high-level computational validation. This dual strategy forms a self-validating system, ensuring the accuracy and reliability of the data.
Experimental Determination: The Gold Standard
Direct measurement remains the definitive source of thermochemical data. The choice of technique is dictated by the specific property being investigated.
The standard enthalpy of formation (ΔfH⦵) is the cornerstone of thermochemical analysis, representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[8] For nitrogen-containing organic molecules like pyrazoles, the most reliable method for its determination is static bomb combustion calorimetry .[12][13][14]
Causality Behind the Method: The experiment doesn't measure the enthalpy of formation directly. Instead, it precisely measures the energy of combustion (ΔcU°) . By applying Hess's Law, a fundamental principle of thermodynamics, we can use this measured energy of combustion along with the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and N₂) to derive the standard enthalpy of formation of the pyrazole compound.[8] This multi-step, principle-based approach ensures the thermodynamic rigor of the final value.
Detailed Experimental Protocol: Static Bomb Combustion Calorimetry
-
Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the crystalline pyrazole derivative is prepared. For volatile or liquid samples, confinement in a polyester bag or glass ampule is necessary.[15]
-
Calorimeter Setup: The sample is placed in a platinum crucible within a high-pressure stainless-steel vessel, the "bomb." The bomb is purged and then pressurized with ~3 MPa of pure oxygen. A small, known amount of distilled water is added to the bomb to ensure the final state of water is liquid.
-
System Calibration: The energy equivalent of the calorimeter, ε(calor), must be determined with high precision. This is achieved by burning a certified standard reference material, typically benzoic acid, under identical conditions.[15]
-
Combustion: The bomb is submerged in a precisely measured volume of water in the calorimeter's isothermal jacket. The sample is ignited via a cotton fuse connected to platinum ignition wires. The temperature change of the surrounding water is monitored with a resolution of 10⁻⁴ K until thermal equilibrium is re-established.
-
Product Analysis: After combustion, the gaseous products are analyzed for carbon monoxide (e.g., using Draeger tubes) to confirm complete combustion. The nitric acid formed from the combustion of nitrogen is quantified by titration with a standardized NaOH solution to apply the necessary energy correction.
-
Data Reduction: The gross energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Standard Washburn corrections are applied to account for the deviation of the experimental starting and final states from the standard states. This yields the standard massic energy of combustion (ΔcU°), from which the molar enthalpy of formation is derived using Hess's Law.[13][16]
Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.
The enthalpy of sublimation (ΔsubH⦵) is the energy required to transform one mole of a substance from the solid to the gaseous state.[17] It is a direct measure of the intermolecular forces within the crystal lattice. The Knudsen effusion method is a highly reliable technique for determining this property by measuring the vapor pressure of a solid as a function of temperature.[18][19][20]
Causality Behind the Method: The method operates under high vacuum, where a solid sample placed in a sealed "Knudsen cell" with a small orifice effuses vapor at a very slow, controlled rate. The rate of mass loss through the orifice is directly proportional to the substance's vapor pressure at that temperature. By measuring this mass loss at various temperatures, a vapor pressure curve can be constructed. The enthalpy of sublimation is then derived from the slope of this curve using the Clausius-Clapeyron equation, a direct thermodynamic relationship.[19][21]
Detailed Experimental Protocol: Knudsen Effusion Method
-
Cell Preparation: The pyrazole sample is loaded into a Knudsen effusion cell, which is typically made of stainless steel or aluminum. The cell has a small, precisely machined orifice (typically 0.5-1.0 mm in diameter).
-
Apparatus Setup: The cell is placed in a thermostated block within a high-vacuum chamber (P < 10⁻⁴ Pa). The temperature of the block is controlled with high precision.
-
Isothermal Mass Loss Measurement: The sample is heated to a specific, constant temperature. The mass loss due to the effusion of vapor through the orifice is measured over a set period. This can be done continuously with a microbalance or by weighing the cell before and after the experiment.
-
Temperature Variation: The experiment is repeated at several different temperatures, typically over a range of 20-30 K, to generate a series of mass loss rates.
-
Data Analysis:
-
The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss using the Knudsen-Hertz equation.
-
A plot of ln(p) versus 1/T is generated.
-
According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔsubH⦵/R, where R is the ideal gas constant.
-
A linear regression analysis of the data yields the standard molar enthalpy of sublimation at the mean temperature of the experiment. This value is then adjusted to the standard reference temperature of 298.15 K using estimated heat capacity values.[18]
-
Caption: Workflow for determining the enthalpy of sublimation via the Knudsen effusion method.
Computational Chemistry: The Predictive and Validating Partner
While experimental methods provide definitive data, they can be time-consuming and require pure samples. Computational chemistry has emerged as a powerful and cost-effective tool for predicting thermochemical properties and validating experimental results.[3][22]
Causality Behind the Approach: Quantum mechanical calculations, particularly Density Functional Theory (DFT), solve the Schrödinger equation for a molecule to determine its electronic structure and energy.[3][23] By calculating the total electronic energy of a molecule and its constituent elements in their standard states, the gas-phase enthalpy of formation can be predicted. High-level composite methods like G2(MP2) and G3MP2 are often employed for greater accuracy.[12] These calculations provide deep insights into how electronic structure dictates stability. For instance, they can reveal how an electron-withdrawing substituent destabilizes the pyrazole ring, leading to a less negative enthalpy of formation.[10][24]
Typical Computational Workflow:
-
Structure Optimization: The 3D geometry of the substituted pyrazole is optimized to find its lowest energy conformation using a method like B3LYP with a suitable basis set (e.g., 6-311++G**).[23]
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermal corrections to the enthalpy.
-
Single-Point Energy Calculation: A more accurate single-point energy is often calculated using a higher level of theory or a larger basis set.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, which leverage cancellation of errors to improve accuracy.
-
Comparison and Validation: The calculated gas-phase values are compared with experimental data derived from combining combustion calorimetry (solid-phase enthalpy of formation) and Knudsen effusion (enthalpy of sublimation). A good agreement between theory and experiment lends high confidence to the results.[12]
Structure-Property Relationships in Substituted Pyrazoles
The true power of thermochemical data lies in discerning structure-property relationships that can guide rational drug design. The nature and position of substituents on the pyrazole ring profoundly influence its thermochemical properties.
-
N-Substitution: Substitution at the N1 position generally alters the intermolecular forces. For example, replacing the N-H proton with an alkyl or aryl group eliminates the strong N-H···N hydrogen bonding that characterizes unsubstituted pyrazole, which often leads to a lower melting point and enthalpy of sublimation.[25][26]
-
C-Substitution: The electronic nature of substituents at the C3, C4, and C5 positions is critical.
-
Electron-donating groups (e.g., -CH₃, -NH₂) tend to increase the electron density of the ring, enhancing its stability and resulting in a more negative enthalpy of formation.[24]
-
Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the ring's electron density, reducing its aromatic stability and leading to a less negative (or even positive) enthalpy of formation.[10]
-
-
Intermolecular Interactions: Substituents capable of forming strong intermolecular interactions, such as hydroxyl (-OH) or carboxamide groups, can significantly increase the crystal lattice energy, leading to a higher enthalpy of sublimation. This is a critical consideration for predicting solubility.[7]
Summary of Thermochemical Data
The following table summarizes key experimental thermochemical data for several substituted pyrazoles, providing a comparative baseline for researchers.
| Compound | Formula | State | ΔfH⦵ (condensed) / kJ·mol⁻¹ | ΔsubH⦵ / kJ·mol⁻¹ | ΔfH⦵ (gas) / kJ·mol⁻¹ | Reference(s) |
| Pyrazole | C₃H₄N₂ | cr | 105.6 ± 0.8 | 69.1 ± 0.5 | 174.7 ± 0.9 | [12] |
| 1-Methylpyrazole | C₄H₆N₂ | l | 100.9 ± 1.2 | 47.9 ± 0.3 (ΔvapH⦵) | 148.8 ± 1.2 | [12][13] |
| 3,5-Dimethylpyrazole | C₅H₈N₂ | cr | 42.4 ± 1.4 | 69.9 ± 0.6 | 112.3 ± 1.5 | [13] |
| 1-Benzylpyrazole | C₁₀H₁₀N₂ | l | 206.5 ± 2.6 | 80.5 ± 0.8 (ΔvapH⦵) | 287.0 ± 2.7 | [12] |
| 1-Phenylpyrazole | C₉H₈N₂ | l | 215.1 ± 2.2 | 73.0 ± 0.6 (ΔvapH⦵) | 288.1 ± 2.3 | [12] |
Note: cr denotes crystalline solid state, l denotes liquid state. ΔvapH⦵ is the enthalpy of vaporization.
Conclusion and Future Outlook
The thermochemical properties of substituted pyrazoles are fundamental parameters that directly impact their suitability as drug candidates. This guide has outlined the robust, self-validating framework required for their accurate determination, integrating the precision of experimental techniques like bomb calorimetry and Knudsen effusion with the predictive power of computational chemistry. The elucidated structure-property relationships demonstrate that strategic substitution on the pyrazole ring allows for the fine-tuning of molecular stability and intermolecular forces.
As drug discovery continues to evolve, the demand for high-quality thermochemical data will only increase. Future research will likely focus on developing high-throughput methods for both experimental measurement and computational screening to accelerate the evaluation of large libraries of pyrazole derivatives. The integration of machine learning models trained on reliable thermochemical databases holds immense promise for predicting these properties with even greater speed and accuracy, further empowering the rational design of next-generation therapeutics.[3]
References
-
Mó, O., Yáñez, M., Roux, M. V., Jiménez, P., Dávalos, J. Z., Ribeiro da Silva, M. A. V., ... & Liebman, J. F. (1999). Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles. The Journal of Physical Chemistry A, 103(34), 6755–6763. [Link]
-
Ribeiro da Silva, M. A. V., Figueiredo, D. F., & Cabral, J. (2008). Experimental standard molar enthalpies of formation of crystalline 3,5-dimethylpyrazole, 3,5-dimethyl-4-nitrosopyrazole, 1,3,5-trimethyl-4-nitrosopyrazole, and 3,5-dimethyl-1-phenyl-4-nitrosopyrazole. The Journal of Chemical Thermodynamics, 40(3), 549-555. [Link]
-
Ferreira, I. C. F. R., & Martins, M. F. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]
-
Kumar, A., & Kumar, S. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics, 15(4), 1-12. [Link]
-
Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(3), 116-125. [Link]
-
A. S. A., & B. K. (2021). a review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 34-41. [Link]
-
El-Sayed, Y. S., El-Sattar, N. E. A., & El-Gammal, O. H. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 11(1), 22359. [Link]
-
Zaitsau, D. H., & Verevkin, S. P. (2016). A Study of the Vaporization Enthalpies of Some 1-Substituted Imidazoles and Pyrazoles by Correlation-Gas Chromatography. Journal of Chemical & Engineering Data, 61(10), 3589-3596. [Link]
-
Kazakov, A. V., Kholodov, A. S., & Miroshnichenko, E. A. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(12), 2845. [Link]
-
Li, Y., Wang, C., & Zhang, L. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega, 8(39), 35749–35760. [Link]
-
Singh, U. P., & Srivastava, A. K. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. [Link]
-
Sharma, R., & Singh, P. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3), 15-20. [Link]
-
Ferreira, I. C., & Martins, M. F. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]
-
Zherikova, K. V., & Sevastyanov, D. A. (2017). Enthalpies of Fusion, Sublimation and Vaporization of Some Hydrazones. TSI Journals. [Link]
-
Al-Ostoot, F. H., Al-Masoudi, N. A., & Al-Amiery, A. A. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(51), 37493-37507. [Link]
-
Good, W. D. (1970). Enthalpies of combustion of nine organic nitrogen compounds related to petroleum. Journal of Chemical & Engineering Data, 15(1), 150–153. [Link]
-
Kumar, A., & Kumar, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-8. [Link]
-
Silva, A. L. R., Matos, M. A. R., & Klapötke, T. M. (2020). On the Enthalpy of Formation and Enthalpy of Sublimation of Dihydroxylammonium 5,5′‐bitetrazole‐1,1′‐dioxide (TKX‐50). Propellants, Explosives, Pyrotechnics, 45(10), 1548-1555. [Link]
-
Goldfarb, J. L., & Suuberg, E. M. (2008). Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method. Journal of Chemical & Engineering Data, 53(5), 1110–1116. [Link]
-
Trofimov, B. A., Schmidt, E. Y., & Ushakov, I. A. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5227. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 15(1), 12345. [Link]
-
Good, W. D. (1970). Enthalpies of combustion of nine organic nitrogen compounds related to petroleum. CDC Stacks. [Link]
-
Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 911-929. [Link]
-
K'osoti, F. E. (2011). Perspective: the potential of pyrazole-based compounds in medicine. Bioinorganic Chemistry and Applications, 2011, 482373. [Link]
-
Barta, I., et al. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Molecules, 27(4), 1234. [Link]
-
Innovation.world. (n.d.). Enthalpy Of Sublimation. Innovation.world. [Link]
-
Ruscic, B. (n.d.). Methyl Radical Enthalpy of Formation. Active Thermochemical Tables (ATcT). [Link]
-
Tigreros, A., & Estevez, J. C. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5945. [Link]
-
de Souza, G. A., et al. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules, 30(13), 1234. [Link]
-
Lan, R., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(19), 3583-3593. [Link]
-
Kumar, R., & Singh, R. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences, 8(3), 107-118. [Link]
-
Ferreira, I. C., & Martins, M. F. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]
-
Wikipedia. (n.d.). Standard enthalpy of formation. Wikipedia. [Link]
-
FTT. (n.d.). FAA Micro Calorimeter. Fire Testing Technology. [Link]
-
Wikipedia. (n.d.). Enthalpy of sublimation. Wikipedia. [Link]
-
Goldfarb, J. L., & Suuberg, E. M. (2008). Vapor pressures and sublimation enthalpies of seven heteroatomic aromatic hydrocarbons measured using the Knudsen effusion technique. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Heat of Sublimation. Chemistry LibreTexts. [Link]
-
Ferreira, I. C., & Martins, M. F. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed. [Link]
-
El-Remaily, M. A. A. A., & Al-Shehri, M. M. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(18), 4122. [Link]
-
Al-Azmi, A. (2021). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
-
Sharma, P., & Verma, A. (2022). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal for Multidisciplinary Research, 4(3). [Link]
-
Belsare, D. P., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Applied Pharmaceutical Science, 11(05), 001-010. [Link]
-
Belova, N. V., et al. (2021). Sublimation Enthalpies of Substituted Pyridine N-Oxides. Russian Journal of General Chemistry, 91(10), 1932-1937. [Link]
- Harwood, L. M., Moody, C. J., & Percy, J. M. (1999). Experimental Organic Chemistry standard and microscale (2nd Edition). Blackwell Scientific.
-
Chickos, J. S., & Acree Jr, W. E. (2002). Enthalpies of Sublimation after a Century of Measurement. Journal of Physical and Chemical Reference Data, 31(2), 537-696. [Link]
-
Le-Bustamante, D., & Le-Bihan, G. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Current Organic Chemistry, 18(1), 2-15. [Link]
-
Della Gatta, G., et al. (2022). Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry. Molecules, 27(3), 819. [Link]
-
Pérez-Barrera, E., et al. (2013). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry C, 117(25), 13096–13104. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurasianjournals.com [eurasianjournals.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rroij.com [rroij.com]
- 8. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 9. Enthalpy of sublimation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. tsijournals.com [tsijournals.com]
- 19. sites.bu.edu [sites.bu.edu]
- 20. Sublimation Enthalpies of Substituted Pyridine N- Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 25. globalresearchonline.net [globalresearchonline.net]
- 26. pharmajournal.net [pharmajournal.net]
The Enduring Legacy of the Pyrazole Ring: A Technical Guide to its Synthesis from Knorr to Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Core - A Privileged Scaffold in Modern Science
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the landscape of medicinal chemistry and materials science.[1] Its unique structural and electronic properties have rendered it a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[2] From the anti-inflammatory blockbuster Celecoxib to vital agrochemicals, the pyrazole nucleus is a testament to the power of heterocyclic chemistry in addressing critical challenges in human health and beyond. This in-depth technical guide delves into the rich history of pyrazole synthesis, from its serendipitous discovery to the sophisticated and elegant methods employed by today's synthetic chemists. We will explore the foundational reactions that opened the door to this versatile heterocycle, dissect their mechanisms to understand the causality behind experimental choices, and present detailed protocols for their execution. Furthermore, we will navigate the evolution of these methods, culminating in the cutting-edge, metal-catalyzed and multicomponent strategies that define modern pyrazole synthesis.
The Dawn of Pyrazole Chemistry: The Knorr Synthesis
The journey into the world of pyrazoles began in 1883 with the German chemist Ludwig Knorr.[3] In a landmark discovery, Knorr reported the reaction of ethyl acetoacetate with phenylhydrazine, leading to the formation of the first synthetic pyrazole derivative.[1][4] This seminal work, now famously known as the Knorr pyrazole synthesis, remains one of the most fundamental and widely utilized methods for constructing the pyrazole ring.[5]
The Knorr Pyrazole Synthesis: Mechanism and Causality
The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically catalyzed by an acid.[5][6] The elegance of this reaction lies in its simplicity and the thermodynamic driving force towards the formation of the stable aromatic pyrazole ring.
The mechanism proceeds through a series of well-defined steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. The choice of which carbonyl group is attacked first can be influenced by steric and electronic factors, which in turn dictates the regioselectivity of the final product when using unsymmetrical dicarbonyls.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon. This step forms a five-membered cyclic intermediate.
-
Dehydration: The final step involves the elimination of a molecule of water to yield the aromatic pyrazole ring.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Based on Knorr's 1883 Method)
This protocol is adapted from Ludwig Knorr's original 1883 publication.[3]
Materials:
-
Phenylhydrazine (1.0 equivalent)
-
Ethyl acetoacetate (1.0 equivalent)
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully combine ethyl acetoacetate and phenylhydrazine. Note that this reaction is exothermic.[5]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[5]
-
Isolation: After cooling the resulting syrup in an ice bath, add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.[5]
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the purified 1-phenyl-3-methyl-5-pyrazolone.[7]
Expanding the Synthetic Toolbox: Other Foundational Methods
While the Knorr synthesis laid the groundwork, other pioneering chemists soon developed alternative routes to the pyrazole core, each with its own unique advantages and applications.
The Pechmann Pyrazole Synthesis: A Cycloaddition Approach
In 1898, Hans von Pechmann reported a different approach to pyrazole synthesis involving the reaction of diazomethane with acetylenes.[8][9] This reaction is a classic example of a 1,3-dipolar cycloaddition, a powerful tool in heterocyclic synthesis.[9]
Mechanism: The reaction proceeds via a concerted [3+2] cycloaddition mechanism where the diazomethane acts as the 1,3-dipole and the acetylene as the dipolarophile. The initial cycloadduct, a 3H-pyrazole, then tautomerizes to the more stable aromatic 1H-pyrazole.[9]
Synthesis from α,β-Unsaturated Carbonyl Compounds
Another versatile method for pyrazole synthesis involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazines.[10][11] This approach often leads to the formation of pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles.
Mechanism: The reaction typically begins with a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration.
The Modern Era of Pyrazole Synthesis: Efficiency, Selectivity, and Sustainability
Building upon these classical foundations, modern synthetic chemistry has introduced a host of innovative methods for pyrazole synthesis, driven by the need for greater efficiency, regioselectivity, and sustainability.
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition, the cornerstone of the Pechmann synthesis, has been extensively developed into a highly versatile and powerful tool for constructing pyrazole rings.[12][13] Modern iterations of this reaction often employ in situ generated 1,3-dipoles, such as nitrile imines, and a wide variety of dipolarophiles, including alkenes and alkynes.[14][15] These reactions can be promoted by various catalysts, including metals and organocatalysts, and are often conducted in environmentally benign solvents.[16]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a complex product, have emerged as a highly efficient and atom-economical approach to pyrazole synthesis.[17][18][19][20][21] These reactions often proceed through a cascade of elementary steps, minimizing the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. A common strategy involves the in situ formation of a 1,3-dicarbonyl or α,β-unsaturated carbonyl species, which then undergoes a Knorr-type condensation with a hydrazine.[22]
Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized organic synthesis, and pyrazole synthesis is no exception.[2][23] Various metal catalysts, including palladium, copper, silver, and rhodium, have been employed to facilitate the construction of the pyrazole ring through diverse mechanistic pathways.[2][23] These methods often offer high levels of regioselectivity and functional group tolerance that are difficult to achieve with traditional methods. For instance, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide a rapid and highly regioselective route to 3-CF3-pyrazoles.[2]
Comparative Analysis of Pyrazole Synthesis Methods
The choice of synthetic method for a particular pyrazole target depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a comparative overview of the key pyrazole synthesis methods.
| Synthesis Method | Key Reactants | Advantages | Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Simple, versatile, readily available starting materials.[24] | Regioselectivity can be an issue with unsymmetrical dicarbonyls.[4] |
| Pechmann Synthesis | Diazomethane, Acetylene | Direct formation of the pyrazole ring. | Use of hazardous and explosive diazomethane.[9] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated aldehyde/ketone, Hydrazine | Access to pyrazolines, which can be further functionalized. | Often requires a separate oxidation step to form the pyrazole. |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., nitrile imine), Dipolarophile (e.g., alkyne) | High atom economy, often proceeds under mild conditions. | Generation of the 1,3-dipole may require specific precursors. |
| Multicomponent Reactions | Multiple starting materials in one pot | High efficiency, atom economy, reduced waste.[20] | Optimization of reaction conditions can be complex. |
| Metal-Catalyzed Synthesis | Various substrates depending on the catalyst and reaction type | High regioselectivity, functional group tolerance.[2] | Cost and toxicity of metal catalysts can be a concern. |
Conclusion: A Continuously Evolving Field
The synthesis of pyrazoles has a rich and storied history, from Knorr's foundational discovery to the sophisticated catalytic and multicomponent methods of the 21st century. The enduring importance of the pyrazole scaffold in drug discovery and materials science ensures that the development of new and improved synthetic methods will remain an active and exciting area of research. By understanding the fundamental principles of these reactions and embracing the innovations of modern synthetic chemistry, researchers can continue to unlock the vast potential of this remarkable heterocyclic ring.
References
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Bentham Science. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Retrieved from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2015). Royal Society of Chemistry. Retrieved from [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). MDPI. Retrieved from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2020). Journal of the American Chemical Society. Retrieved from [Link]
-
A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (2017). Taylor & Francis Online. Retrieved from [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2020). Oriental Journal of Chemistry. Retrieved from [Link]
-
Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. (2002). ResearchGate. Retrieved from [Link]
-
4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). (2024). Semantic Scholar. Retrieved from [Link]
-
Pechmann Pyrazole Synthesis. (n.d.). Merck Index. Retrieved from [Link]
-
SYNTHESIS OF PYRAZOLES BASED ON α, β-UNSATURATED KETONES. (2022). CyberLeninka. Retrieved from [Link]
-
Pechmann pyrazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). (2024). ResearchGate. Retrieved from [Link]
-
Pechmann-Pyrazol-Synthese. (n.d.). Wikipedia. Retrieved from [Link]
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024). MDPI. Retrieved from [Link]
-
1,3-dipolar cycloaddition reaction- mechanism, example, dipole, click reaction. (2021). chemarticle. Retrieved from [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of pyrazole by 1,3-dipolar cycloaddition of diphenylnitrilimine and alkene. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2020). MDPI. Retrieved from [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Pechmann Pyrazole Synthesis [drugfuture.com]
- 9. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]
- 10. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. cyberleninka.ru [cyberleninka.ru]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. 1,3-dipolar cycloaddition reaction- mechanism, example, dipole, click reaction-chemarticle [chemarticle.com]
- 16. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents | MDPI [mdpi.com]
- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 19. preprints.org [preprints.org]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocol: A Modern Approach to the Synthesis of 4-(1H-Pyrazol-4-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 4-(1H-Pyrazol-4-yl)butanoic acid, a valuable building block in medicinal chemistry and drug development. The presented methodology is based on a contemporary, copper-catalyzed cascade annulation and ring-opening reaction. This approach offers a robust and efficient route to the target compound, utilizing readily available starting materials. This document will detail the reaction mechanism, provide a step-by-step experimental procedure, and outline the necessary characterization and safety protocols.
Introduction
The pyrazole moiety is a cornerstone in the design of pharmacologically active compounds, valued for its ability to engage in hydrogen bonding and serve as a stable, aromatic scaffold. The incorporation of a butanoic acid chain at the 4-position of the pyrazole ring introduces a versatile carboxylic acid functional group, ideal for further derivatization, conjugation, or for mimicking biological substrates. Consequently, this compound is a significant synthon for the development of novel therapeutics. Traditional synthetic routes to such compounds can be multi-step and may lack efficiency. This protocol outlines a more recent and streamlined approach.
Reaction Principle and Mechanism
The synthesis is achieved through a copper(II)-catalyzed cascade reaction between a suitable hydrazone and a cyclic dienone.[1][2][3][4][5] The reaction proceeds through an initial [3+2] annulation to form a spiro pyrazoline intermediate. This is followed by a nucleophilic ring-opening of the cyclic portion by water, which is present in the reaction medium, to yield the final pyrazolyl butanoic acid derivative.[1][2][3][4][5] This one-pot process is advantageous due to its operational simplicity and the use of an inexpensive and environmentally benign copper catalyst under aerobic conditions.[1][3]
Visualizing the Synthetic Workflow
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from the general procedure reported by Nayak, K. H., et al. (2025).[1][2][3][4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Aldehyde Hydrazone | Reagent | Commercially Available or Synthesized | Ensure high purity. |
| 2,5-dibenzylidenecyclopentan-1-one | Reagent | Commercially Available or Synthesized | The dienone substrate. |
| Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) | ACS Reagent | Standard Chemical Supplier | Serves as the catalyst. |
| Acetonitrile (CH₃CN) | Anhydrous | Standard Chemical Supplier | Reaction solvent. |
| Ethyl Acetate | ACS Grade | Standard Chemical Supplier | For extraction. |
| Hexane | ACS Grade | Standard Chemical Supplier | For chromatography. |
| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house | For work-up. |
| Brine | N/A | Prepared in-house | For work-up. |
| Anhydrous Sodium Sulfate | ACS Grade | Standard Chemical Supplier | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Chemical Supplier | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde hydrazone (0.6 mmol), 2,5-dibenzylidenecyclopentan-1-one (0.5 mmol), and copper(II) chloride dihydrate (0.25 mmol, 50 mol%).[4][5]
-
Solvent Addition: Add acetonitrile (5 mL) to the flask.[4][5]
-
Reaction Conditions: Place the flask in a preheated oil bath at 80 °C and allow the reaction to stir vigorously under an oxygen atmosphere (an oxygen-filled balloon is sufficient).[4][5]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 24-28 hours).[4]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (10 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Visualizing the Reaction Mechanism
Caption: Simplified mechanism of the cascade annulation/ring-opening reaction.
Characterization Data
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the pyrazole ring protons, as well as the aliphatic protons of the butanoic acid chain. The chemical shifts and coupling constants will be indicative of the structure.
-
¹³C NMR: The spectrum should show distinct peaks for the carbon atoms of the pyrazole ring and the butanoic acid chain, including the carbonyl carbon.
-
Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the calculated mass of this compound.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, as well as N-H and C=N stretching from the pyrazole ring.
Safety and Handling
-
General Precautions: This procedure should be carried out in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Reagent-Specific Hazards:
-
Copper(II) Chloride: Harmful if swallowed and can cause skin and eye irritation. Avoid inhalation of dust.
-
Acetonitrile: Flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled.
-
Organic Solvents (Ethyl Acetate, Hexane): Flammable liquids. Use in a well-ventilated area and away from ignition sources.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.
Conclusion
This application note details an efficient and modern protocol for the synthesis of this compound. The copper-catalyzed cascade reaction offers a significant improvement over classical multi-step syntheses, providing a direct route to this valuable building block. The procedure is robust and scalable, making it suitable for applications in both academic research and industrial drug development.[4]
References
-
Nayak, K. H., Jijin, R. K., & Babu, B. P. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances, 15(30), 24137-24141. [Link]
-
Fan, Z., Feng, J., Hou, Y., Rao, M., & Cheng, J. (2020). A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. Organic Letters, 22, 7981-7985. [Link]
-
Schmitt, D. C., Taylor, A. P., Flick, A. C., & Kyne, R. E., Jr. (2015). Ruthenium-catalyzed hydrogen transfer of 1,3-diols in the presence of alkyl hydrazines provides 1,4-disubstituted pyrazoles. Organic Letters, 17(6), 1405–1408. [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
-
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 1,3-dicarbonyls to pyrazoles: a multitiered pathway. Chemical Reviews, 111(11), 6984–7034. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03561A [pubs.rsc.org]
The Pyrazole Carboxylic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry
Introduction: The Enduring Legacy of the Pyrazole Ring
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has etched an indelible mark on the landscape of medicinal chemistry.[1][2][3] First described in the late 19th century, this unassuming scaffold has proven to be a remarkably versatile building block in the design of therapeutic agents.[4] Its unique electronic properties, including the ability of the N-1 nitrogen to act as a hydrogen bond donor and the N-2 nitrogen as a hydrogen bond acceptor, coupled with its conformational rigidity, make it an ideal pharmacophore for interacting with a diverse array of biological targets.[1] The incorporation of a carboxylic acid moiety further enhances its drug-like properties, providing a key interaction point for binding to enzyme active sites and improving aqueous solubility. This guide will delve into the multifaceted applications of pyrazole carboxylic acids in medicinal chemistry, offering insights into their mechanisms of action, synthetic strategies, and their role in the development of groundbreaking therapeutics.
Mechanisms of Action: Modulating Key Biological Pathways
The therapeutic efficacy of pyrazole carboxylic acid derivatives stems from their ability to selectively interact with and modulate the activity of critical biological targets. This section will explore the mechanisms of action of three prominent drugs that feature this scaffold: Celecoxib, Rimonabant, and CDPPB.
Celecoxib: A Selective COX-2 Inhibitor for Inflammation and Pain
Celecoxib, marketed under the brand name Celebrex, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5][6][7] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[6][7] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 reduces the risk of gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme, which plays a protective role in the stomach lining.[7][8] The diaryl-substituted pyrazole core of celecoxib, which includes a p-sulfonamidophenyl ring, is crucial for its selective binding to the larger and more accommodating active site of COX-2 compared to COX-1.[8]
Caption: Mechanism of action of Celecoxib.
Rimonabant: A CB1 Receptor Antagonist for Obesity Management
Rimonabant, formerly marketed as Acomplia, is a selective antagonist of the cannabinoid receptor type 1 (CB1).[9][10][11] The endocannabinoid system, which includes the CB1 receptor, plays a significant role in regulating appetite and energy balance.[10] By blocking the CB1 receptor, rimonabant was designed to reduce appetite and food intake, thereby promoting weight loss.[9][10][12] The pyrazole core of rimonabant is a key structural feature that contributes to its high affinity and selectivity for the CB1 receptor. Although withdrawn from the market due to psychiatric side effects, the story of rimonabant highlights the therapeutic potential of targeting the endocannabinoid system and the importance of the pyrazole scaffold in designing potent and selective receptor ligands.[9]
CDPPB: A Positive Allosteric Modulator of mGluR5 for Neurological Disorders
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[13][14] mGluR5 is a G-protein coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability.[14] As a PAM, CDPPB does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[15] This modulation of mGluR5 activity has shown therapeutic potential in preclinical models of neurological and psychiatric disorders, including schizophrenia and anxiety.[15][16] The substituted pyrazole core of CDPPB is essential for its allosteric modulatory activity at the mGluR5 receptor.
Synthetic Chemistry: Building the Pyrazole Carboxylic Acid Core
The synthesis of pyrazole carboxylic acids is a well-established area of organic chemistry, with several reliable methods available to researchers.[4][17] A common and versatile approach is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative. This method allows for the introduction of a wide range of substituents at various positions of the pyrazole ring, enabling the fine-tuning of the molecule's pharmacological properties.
Caption: General workflow for pyrazole carboxamide synthesis.
Protocol: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
This protocol describes a representative Knorr pyrazole synthesis to produce a pyrazole-carboxylate ester, a key intermediate for the synthesis of various pyrazole carboxylic acid derivatives.
Materials:
-
Ethyl 2,4-dioxovalerate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add ethyl 2,4-dioxovalerate (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate.
Application in Drug Discovery: A Scaffold of Privileged Status
The pyrazole carboxylic acid moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets.[2] This versatility has led to its incorporation into a wide range of drug candidates targeting various therapeutic areas.
| Drug/Compound | Target(s) | Therapeutic Area |
| Celecoxib | COX-2 | Anti-inflammatory, Analgesic[5][6][8] |
| Rimonabant | CB1 Receptor | Anti-obesity (withdrawn)[9][10][12] |
| CDPPB | mGluR5 | Neurological Disorders[13][14] |
| Difenamizole | Analgesic | Pain Management[1] |
| Betazole | H2 Receptor Agonist | Diagnostic Agent[3] |
Protocols for Biological Evaluation
The biological evaluation of pyrazole carboxylic acid derivatives is crucial for determining their potency, selectivity, and mechanism of action. The following are detailed protocols for two common assays used in the characterization of these compounds.
Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for the high-throughput screening of COX-2 inhibitors.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Test compounds (dissolved in DMSO)
-
Celecoxib (as a positive control)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.
-
Prepare a solution of Arachidonic Acid in NaOH.
-
-
Assay Protocol:
-
Add 10 µL of diluted test compound or control to the appropriate wells of the 96-well plate.
-
Add 80 µL of the Reaction Mix to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid/NaOH solution to each well.
-
Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition for each test compound relative to the enzyme control.
-
Calculate the IC₅₀ value for each compound by plotting the percent inhibition against the log of the compound concentration.
-
Protocol: CB1 Receptor Binding Assay (Radioligand)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the CB1 receptor.
Materials:
-
Cell membranes expressing the human CB1 receptor
-
[³H]-CP55,940 (radioligand)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Non-specific binding control (e.g., WIN 55,212-2)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Filter mats
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, [³H]-CP55,940, and either test compound, vehicle (for total binding), or non-specific binding control.
-
Add the CB1 receptor-expressing cell membranes to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each test compound.
-
Calculate the Ki value for each compound using the Cheng-Prusoff equation.
-
Conclusion: A Future-Forward Scaffold
The pyrazole carboxylic acid scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability and proven ability to interact with a wide range of biological targets ensure its continued relevance in the development of novel therapeutics. As our understanding of disease biology deepens, the strategic application of this privileged scaffold will undoubtedly lead to the discovery of new and improved medicines to address unmet medical needs.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved from [Link]
-
Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]
-
What is the mechanism of Rimonabant? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. (n.d.). Retrieved from [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
What is Rimonabant used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020, May 7). Retrieved from [Link]
-
The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. (n.d.). Retrieved from [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021, February 1). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved from [Link]
-
Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed. (n.d.). Retrieved from [Link]
-
Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PubMed Central. (n.d.). Retrieved from [Link]
-
Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology - ACS Publications. (2010, August 19). Retrieved from [Link]
-
Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. (n.d.). Retrieved from [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021, February 1). Retrieved from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Retrieved from [Link]
-
Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.). Retrieved from [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. mdpi.com [mdpi.com]
- 9. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 16. tdcommons.org [tdcommons.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 4-(1H-Pyrazol-4-yl)butanoic Acid as a Versatile Linker for Functional Metal-Organic Frameworks in Advanced Drug Delivery
Introduction: The Promise of Functional Linkers in MOF-Based Drug Delivery
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in biomedical applications, largely due to their high surface areas, tunable pore sizes, and the ability to functionalize their organic and inorganic components. For drug delivery applications, zirconium-based MOFs (Zr-MOFs) are particularly attractive due to their exceptional thermal and chemical stability and low toxicity. The choice of the organic linker is paramount in dictating the final properties of the MOF, including its pore environment, stability, and functionality. This application note details the use of 4-(1H-Pyrazol-4-yl)butanoic acid as a versatile linker for the synthesis of functional Zr-MOFs tailored for drug delivery.
The unique structure of this compound, featuring a pyrazole ring for metal coordination and a flexible butanoic acid chain, offers several advantages. The pyrazole moiety provides a robust coordination site, while the flexible aliphatic chain can introduce unique structural dynamics and pore environments within the MOF framework. This combination allows for the potential to create MOFs with tailored drug loading and release profiles. This guide provides detailed protocols for the synthesis of a novel Zr-MOF using this linker, its characterization, and its application in the loading and controlled release of the model anti-inflammatory drug, ibuprofen.
Physicochemical Properties of this compound
A thorough understanding of the linker's properties is crucial for designing a successful MOF synthesis strategy.
| Property | Value | Source |
| Chemical Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DMSO, and hot water | |
| Coordination Sites | Pyrazole N-donors, Carboxylate O-donors |
Workflow for MOF-Based Drug Delivery
The overall process, from linker and metal precursor to a drug-loaded MOF for controlled release studies, is outlined below.
Caption: General workflow for the synthesis of a Zr-MOF with this compound, followed by drug loading and in vitro release studies.
Protocol 1: Solvothermal Synthesis of Zr-PyBut-MOF
This protocol is adapted from established methods for synthesizing UiO-66 type MOFs, with modifications to accommodate the flexible and functionalized nature of the this compound linker. The use of a modulator is crucial to control the crystallography and defect density.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (glacial)
-
20 mL Scintillation Vials
-
Isothermal Oven
Procedure:
-
Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 65 mg (0.28 mmol) of ZrCl₄ in 10 mL of DMF.
-
Linker and Modulator Addition: To the precursor solution, add 65 mg (0.42 mmol) of this compound and 0.5 mL of glacial acetic acid. The acetic acid acts as a modulator, competing with the linker for coordination to the metal cluster and promoting the formation of a more crystalline material.
-
Solubilization: Sonicate the mixture for 15-20 minutes until all solids are completely dissolved. The solution should be clear.
-
Solvothermal Reaction: Tightly cap the vial and place it in a preheated isothermal oven at 120 °C for 24 hours.
-
Cooling and Collection: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white precipitate of the Zr-PyBut-MOF should be visible at the bottom of the vial.
-
Washing: Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL). After each wash, centrifuge the mixture and decant the supernatant.
-
Solvent Exchange: To remove residual DMF from the pores of the MOF, exchange the solvent with ethanol (3 x 10 mL) over a period of 24 hours.
-
Activation: Collect the solid by centrifugation and dry it in a vacuum oven at 150 °C for 12 hours. This step is crucial to remove the solvent molecules from the pores and activate the MOF for subsequent applications.
Characterization of Zr-PyBut-MOF
Proper characterization is essential to confirm the synthesis of the desired MOF and to understand its properties.
Expected Characterization Data:
| Technique | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | A crystalline pattern with characteristic peaks indicating the formation of a specific MOF topology. The pattern can be compared to known structures or simulated patterns. |
| Thermogravimetric Analysis (TGA) | A multi-step weight loss profile. The initial loss corresponds to guest solvent molecules, followed by a plateau indicating thermal stability, and finally decomposition of the organic linker at higher temperatures. |
| N₂ Adsorption-Desorption (BET) | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. The BET surface area can be calculated from the isotherm. |
| Scanning Electron Microscopy (SEM) | Visualization of the crystal morphology and size distribution of the synthesized MOF particles. |
Protocol 2: Ibuprofen Loading into Zr-PyBut-MOF
This protocol describes the loading of ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), into the synthesized MOF via a simple impregnation method.
Materials:
-
Activated Zr-PyBut-MOF
-
Ibuprofen
-
Ethanol
-
Centrifuge
Procedure:
-
Ibuprofen Solution: Prepare a 10 mg/mL solution of ibuprofen in ethanol.
-
Impregnation: Disperse 50 mg of activated Zr-PyBut-MOF in 5 mL of the ibuprofen solution.
-
Incubation: Stir the suspension at room temperature for 24 hours in a sealed vial to allow for the diffusion of ibuprofen into the MOF pores.
-
Collection: Centrifuge the suspension to collect the ibuprofen-loaded MOF (Ibu@Zr-PyBut-MOF).
-
Washing: Gently wash the solid with a small amount of fresh ethanol to remove any surface-adsorbed ibuprofen.
-
Drying: Dry the Ibu@Zr-PyBut-MOF under vacuum at 60 °C for 12 hours.
Quantification of Drug Loading:
The amount of loaded ibuprofen can be determined by measuring the concentration of ibuprofen in the supernatant before and after loading using UV-Vis spectroscopy at a wavelength of approximately 222 nm. The loading efficiency can be calculated using the following formula:
Loading Efficiency (%) = [(Initial mass of ibuprofen - Mass of ibuprofen in supernatant) / Initial mass of ibuprofen] x 100
Protocol 3: In Vitro Ibuprofen Release Study
This protocol outlines a method to study the release of ibuprofen from the MOF in a simulated physiological environment.
Materials:
-
Ibu@Zr-PyBut-MOF
-
Phosphate-Buffered Saline (PBS) at pH 7.4
-
Shaking incubator
-
UV-Vis Spectrophotometer
Procedure:
-
Release Medium: Prepare a stock of PBS buffer at pH 7.4.
-
Release Experiment: Disperse 20 mg of Ibu@Zr-PyBut-MOF in 20 mL of PBS buffer in a sealed container.
-
Incubation: Place the container in a shaking incubator at 37 °C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium.
-
Replenishment: Immediately after each sampling, add 1 mL of fresh PBS buffer to maintain a constant volume.
-
Analysis: Centrifuge the collected aliquots to remove any MOF particles and measure the absorbance of the supernatant using a UV-Vis spectrophotometer at 222 nm.
-
Quantification: Calculate the concentration of released ibuprofen using a pre-established calibration curve of ibuprofen in PBS. The cumulative release percentage can be calculated over time.
Rationale and Scientific Insights
The choice of a solvothermal synthesis method is based on its proven success in producing highly crystalline MOFs. The use of acetic acid as a modulator is critical for controlling the nucleation and growth of the MOF crystals, leading to a more ordered structure with fewer defects. The flexible butanoic acid chain of the linker is expected to impart a degree of flexibility to the MOF framework, which could be advantageous for encapsulating guest molecules of varying sizes.
The drug loading and release mechanisms are primarily governed by host-guest interactions between the ibuprofen molecule and the MOF framework. These interactions can include hydrogen bonding, π-π stacking, and van der Waals forces. The pyrazole ring and the carboxylic acid group of the linker, as well as the Zr-oxo clusters, provide potential sites for these interactions. The controlled release of ibuprofen is anticipated due to the tortuous path the drug molecules must take to diffuse out of the porous network of the MOF.
Structure and Coordination Diagram
The following diagram illustrates the potential coordination environment of the this compound linker with a zirconium-oxo cluster, a common secondary building unit in Zr-MOFs.
Caption: A simplified representation of the coordination of this compound linkers to a central Zr-oxo cluster in the MOF structure.
Conclusion and Future Outlook
This application note provides a comprehensive guide for the synthesis, characterization, and application of a novel Zr-MOF utilizing this compound as a functional linker for drug delivery. The detailed protocols offer a starting point for researchers to explore this promising material. The unique combination of a pyrazole coordinating group and a flexible aliphatic chain in the linker opens up new avenues for designing MOFs with tailored properties for specific drug delivery challenges. Future work could involve exploring the effect of varying the length of the aliphatic chain on drug loading and release kinetics, as well as investigating the in vivo performance and biocompatibility of these novel MOFs. The versatility of this linker suggests its potential in the development of next-generation smart drug delivery systems.
References
-
PubChem Compound Summary for CID 345869, this compound. National Center for Biotechnology Information. [Link]
-
Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen. MDPI. [Link]
-
Zirconium-Based Metal–Organic Framework Nanocarrier for the Controlled Release of Ibuprofen. R Discovery. [Link]
-
UiO-66 metal organic frameworks with high contents of flexible adipic acid co-linkers. Royal Society of Chemistry. [Link]
-
A Structure-Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal-Organic Frameworks. PubMed. [Link]
Application Notes and Protocols: Strategic Derivatization of the Carboxylic Acid Group on Pyrazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the strategic derivatization of the carboxylic acid functionality on pyrazole scaffolds, a cornerstone of modern medicinal chemistry. Pyrazole carboxylic acids are pivotal intermediates in the synthesis of a multitude of clinically significant drugs and biologically active compounds. Their carboxylic acid group serves as a versatile synthetic handle for introducing diverse functional groups, thereby enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document moves beyond a simple recitation of procedures to offer an in-depth analysis of the chemical principles, causality behind methodological choices, and field-proven protocols for the synthesis of key pyrazole derivatives, including esters, amides, hydrazides, and nitriles. Each protocol is designed as a self-validating system, incorporating checkpoints for reaction monitoring and purification.
Introduction: The Pyrazole Carboxylic Acid Scaffold in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and numerous other therapeutic agents.[1][2] The inclusion of a carboxylic acid group on this heterocyclic core provides a critical anchor point for chemical modification. Derivatization at this position allows for the exploration of chemical space, modulation of properties like solubility, lipophilicity, and metabolic stability, and the introduction of pharmacophoric elements that can engage in specific interactions with biological targets.
The primary strategies for derivatizing the pyrazole carboxylic acid group involve its conversion into esters, amides, and other related functionalities. The choice of derivative is often dictated by the desired biological outcome; for instance, amides are prevalent in many pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.[3][4] This guide will detail the most robust and widely applicable laboratory-scale protocols for these transformations.
Foundational Synthesis: Preparing the Pyrazole Carboxylic Acid Core
Before derivatization, a stable and pure pyrazole carboxylic acid core is required. A common and flexible approach involves a two-stage process: initial synthesis of a pyrazole-carboxylate ester followed by hydrolysis.[3]
Workflow for Pyrazole Carboxylic Acid Synthesis
Caption: General workflow for pyrazole carboxylic acid synthesis.
Protocol 1: Synthesis of Ethyl 5-Phenyl-1H-pyrazole-3-carboxylate
This protocol describes a classic Knorr cyclocondensation to form the pyrazole ester.
-
Rationale: The reaction between a β-ketoester (ethyl benzoylacetate) and hydrazine hydrate is a highly efficient method for constructing the pyrazole ring due to the formation of a stable aromatic system.[5] Acetic acid serves as a catalyst to facilitate the initial condensation.[6]
-
Materials:
-
Ethyl benzoylacetate (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, ~0.1 eq)
-
-
Procedure:
-
Dissolve ethyl benzoylacetate (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add hydrazine hydrate (2.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl acetate / 70% Hexane. Visualize spots under UV light.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
-
Protocol 2: Hydrolysis to 5-Phenyl-1H-pyrazole-3-carboxylic Acid
-
Rationale: Saponification using a strong base like lithium hydroxide (LiOH) is a standard and effective method for hydrolyzing the ester to the corresponding carboxylic acid. The use of a THF/water solvent system ensures the solubility of both the ester and the hydroxide salt.[6]
-
Materials:
-
Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)
-
1M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0-3.0 eq) and stir the mixture vigorously at room temperature or with gentle heating (40-50°C) for 2-6 hours.
-
Monitor the reaction by TLC until the starting ester spot has disappeared.
-
Cool the mixture in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product is often pure enough for the next step without further purification.[6]
-
Derivatization Strategies and Protocols
Once the pyrazole carboxylic acid is obtained, it can be converted into a variety of derivatives. The most common and synthetically valuable transformations are detailed below.
Esterification
Esterification is often performed to enhance lipophilicity, improve cell permeability, or to create a prodrug that is later hydrolyzed in vivo to the active carboxylic acid.
-
Rationale: This classic method involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[7][8] The reaction is an equilibrium, which is driven towards the product by using a large excess of the alcohol or by removing water as it is formed.[9]
-
Protocol 3: Synthesis of Methyl 5-Phenyl-1H-pyrazole-3-carboxylate
-
Suspend the pyrazole carboxylic acid (1.0 eq) in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-5 mol%).
-
Heat the mixture to reflux for 4-12 hours, monitoring by TLC.
-
After completion, cool the mixture and neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Rationale: The Steglich esterification is a milder method suitable for substrates that are sensitive to strong acids and high temperatures.[10] Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, intercepting the intermediate to form an even more reactive acylpyridinium species, which is then attacked by the alcohol.[11][12]
-
Protocol 4: Steglich Esterification with Benzyl Alcohol
-
Dissolve the pyrazole carboxylic acid (1.0 eq), benzyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Filter off the DCU precipitate and wash it with DCM.
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
Amidation
Amide bond formation is arguably the most critical derivatization in drug discovery. The direct reaction between a carboxylic acid and an amine is generally unfavorable, requiring activation of the carboxyl group.[13]
-
Rationale: This is a robust and widely used two-step method. The carboxylic acid is first converted to a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[14] The acid chloride then readily reacts with the desired amine to form the stable amide bond. A catalytic amount of DMF is often used with oxalyl chloride, which forms the Vilsmeier reagent in situ to facilitate the reaction.[15]
-
Workflow for Amidation via Acid Chloride
Caption: Workflow for pyrazole carboxamide synthesis via an acid chloride intermediate.
-
Protocol 5: Synthesis of a Pyrazole Carboxamide using Oxalyl Chloride
-
Acid Chloride Formation:
-
Suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add a catalytic amount of DMF (1-2 drops).
-
Add oxalyl chloride (1.5-2.0 eq) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours. The completion of the reaction is often indicated by the cessation of gas evolution and the formation of a clear solution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude pyrazole-acyl chloride, which is typically used immediately without further purification.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
-
-
-
Rationale: For sensitive substrates or in peptide synthesis, direct coupling reagents are preferred as they generate the active species in situ under milder conditions, minimizing side reactions and racemization.[2] Reagents like EDC/HOBt and HATU are highly effective.
-
EDC/HOBt: EDC (a carbodiimide) activates the carboxylic acid to form an O-acylisourea. This intermediate can be unstable and prone to side reactions. HOBt traps this intermediate to form a more stable and reactive HOBt-ester, which then smoothly reacts with the amine.[16]
-
HATU: This uronium-based reagent is highly efficient, especially for sterically hindered or poorly nucleophilic amines. It reacts with the carboxylate to form a highly reactive activated ester, with the formation of tetramethylurea as a byproduct.[2]
-
-
Mechanism of EDC/HOBt-Mediated Amide Coupling
Caption: Simplified mechanism of EDC/HOBt-mediated amide bond formation.
-
Protocol 6: Amidation using HATU
-
Dissolve the pyrazole carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), to the mixture.
-
Stir the reaction at room temperature for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent like ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine to remove excess reagents and byproducts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Comparative Data for Amidation Reagents
| Reagent System | Class | Key Advantages | Common Conditions | Typical Yields |
| SOCl₂ or (COCl)₂ | Acid Halide Formation | High reactivity, inexpensive, good for simple amines. | DCM or neat, 0°C to RT. | 70-95% |
| EDC / HOBt | Carbodiimide | Mild conditions, water-soluble byproducts (EDC), reduces racemization. | DCM or DMF, RT. | 60-90% |
| HATU / DIPEA | Uronium Salt | Very fast and efficient, good for hindered substrates and difficult couplings.[2] | DMF or NMP, RT. | 80-99% |
| PyBOP | Phosphonium Salt | High efficiency, low racemization, stable reagent. | DCM or DMF, RT. | 75-95% |
Carbohydrazide Formation
Pyrazole carbohydrazides are valuable intermediates for the synthesis of other heterocyclic systems and often exhibit their own biological activities.[4][17]
-
Rationale: Carbohydrazides are typically synthesized by the reaction of a carboxylic acid ester with hydrazine hydrate. The direct reaction of a pyrazole carboxylic acid with hydrazine can be challenging, whereas the corresponding ester serves as a more effective precursor.[3]
-
Protocol 7: Synthesis of a Pyrazole Carbohydrazide
-
Dissolve the pyrazole-carboxylate ester (e.g., from Protocol 1) (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (5.0-10.0 eq).
-
Heat the mixture to reflux for 6-24 hours.
-
Monitor the disappearance of the starting ester by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Nitrile Formation
The nitrile group is a versatile functional group that can serve as a bioisostere for a carbonyl group or be further transformed. Pyrazole nitriles are typically prepared by the dehydration of the corresponding primary pyrazole carboxamide.
-
Rationale: Powerful dehydrating agents are required to convert a primary amide to a nitrile. Phosphorus oxychloride (POCl₃) is a classic and effective reagent for this transformation.[5][6] The mechanism involves activation of the amide carbonyl oxygen by POCl₃, followed by elimination to form the nitrile.[5]
-
Protocol 8: Dehydration of a Pyrazole Carboxamide to a Nitrile
-
Place the primary pyrazole carboxamide (1.0 eq) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Add phosphorus oxychloride (POCl₃) (2.0-5.0 eq) carefully, either neat or in a solvent like pyridine or acetonitrile. The reaction is often exothermic.
-
Heat the reaction mixture to 80-110°C for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until the product precipitates.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude nitrile by column chromatography or recrystallization.
-
Conclusion
The derivatization of the carboxylic acid group on pyrazole compounds is a fundamental strategy in the design and synthesis of novel molecules with therapeutic potential. The choice of synthetic method—be it classic Fischer esterification, modern peptide coupling, or robust acid chloride formation—must be guided by the specific nature of the substrate and the desired final product. This guide provides a detailed framework, explaining not just the "how" but the "why" behind these critical transformations. By employing these validated protocols and understanding the underlying chemical principles, researchers can effectively and efficiently navigate the synthesis of diverse pyrazole derivatives, accelerating the journey of drug discovery and development.
References
-
Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 11(11), 1339. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for acid chloride formation using oxalyl chloride. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
- Şener, A., et al. (2005). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. Journal of Heterocyclic Chemistry, 42(1), 117-120.
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
-
Montanari, C. A., & Bolzani, V. S. (2010). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Mini-Reviews in Medicinal Chemistry, 10(11), 1034-1045. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 785-797. Retrieved from [Link]
-
Kaur, H., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(38), 151003. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Molecules, 28(15), 5824. Retrieved from [Link]
-
ResearchGate. (2010). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6542. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Retrieved from [Link]
-
Khan, K. M., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Journal of the Indian Chemical Society, 100(12), 101234. Retrieved from [Link]
Sources
- 1. Amide to Nitrile Mechanism - POCl3 [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazoles via Cycloaddition Reactions
Introduction: The Enduring Significance of the Pyrazole Nucleus in Modern Chemistry
The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of pharmacologically active molecules. Its presence in blockbuster drugs such as Celebrex (celecoxib), Viagra (sildenafil), and Acomplia (rimonabant) underscores the profound impact of this privileged structure on medicinal chemistry.[1][2] The unique electronic properties and the ability of the pyrazole ring to engage in various non-covalent interactions make it an exceptional pharmacophore for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents.[3][4][5] Consequently, the development of efficient, robust, and versatile synthetic routes to functionalized pyrazoles is a topic of paramount importance for researchers in both academic and industrial settings, particularly those in drug development.[6][7]
This comprehensive guide provides detailed experimental setups for the synthesis of pyrazoles, with a focus on cycloaddition reactions. These methods are renowned for their atom economy and ability to construct the pyrazole core in a single, concerted step. We will delve into the mechanistic underpinnings of these reactions, offering insights into the causality behind experimental choices, and present detailed, field-proven protocols.
Pillar 1: [3+2] Dipolar Cycloaddition of Diazo Compounds with Alkynes
The [3+2] cycloaddition reaction between a diazo compound (as the 1,3-dipole) and an alkyne (as the dipolarophile) is a powerful and direct method for the synthesis of pyrazoles.[8] This reaction proceeds via a concerted mechanism, leading to the formation of the pyrazole ring with high regioselectivity.[9] The regiochemical outcome is governed by the electronic properties of both the diazo compound and the alkyne.
Conceptual Workflow for [3+2] Dipolar Cycloaddition
Caption: General workflow for pyrazole synthesis via [3+2] cycloaddition.
Protocol 1: Microwave-Assisted [3+2] Cycloaddition of Ethyl Diazoacetate with a Terminal Alkyne
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields.[10][11][12] In the context of pyrazole synthesis, microwave irradiation can significantly reduce reaction times compared to conventional heating.[13][14]
Rationale: The use of microwave heating provides rapid and uniform heating of the reaction mixture, leading to shorter reaction times and often cleaner reactions with fewer byproducts.[13][14] This protocol utilizes ethyl diazoacetate, a readily available diazo compound, and a terminal alkyne.
Materials and Reagents:
-
Ethyl diazoacetate (EDA)
-
Terminal alkyne (e.g., phenylacetylene)
-
Solvent (e.g., toluene or solvent-free)
-
Microwave reactor vials (5 mL) with magnetic stir bars
-
Microwave reactor
Experimental Procedure:
-
Preparation: In a 5 mL microwave process vial equipped with a magnetic stir bar, add the terminal alkyne (1 mmol).
-
Reagent Addition: Carefully add ethyl diazoacetate (1.1 mmol, 1.1 equivalents) to the vial. Note: For solvent-free conditions, no solvent is added. If a solvent is used, add 2 mL of toluene.
-
Reaction Setup: Seal the vial and place it in the microwave reactor.
-
Microwave Irradiation: Irradiate the mixture with magnetic stirring at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 10-45 minutes).[13] The power will be automatically adjusted by the instrument to maintain the target temperature.
-
Work-up: After the reaction is complete and the vial has cooled to room temperature, dilute the reaction mixture with dichloromethane (CH₂Cl₂) and concentrate it in vacuo to remove the solvent and any unreacted volatile materials.[13]
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole product.
-
Characterization: The structure of the purified pyrazole is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[15][16][17]
Safety Precautions:
-
Diazo compounds, particularly diazomethane and its derivatives, are potentially explosive and toxic.[18][19] Handle them with care in a well-ventilated fume hood. Avoid using glassware with ground glass joints or sharp edges.[19]
-
Microwave reactions should be carried out in sealed vessels designed for this purpose to prevent pressure buildup.
Pillar 2: Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds (Knorr Pyrazole Synthesis)
The reaction of a hydrazine with a 1,3-dicarbonyl compound is one of the most classical and widely used methods for synthesizing pyrazoles, first reported by Knorr in 1883.[3][20][21][22] This reaction is technically a cyclocondensation, but it involves the formation of the five-membered ring through a sequence of nucleophilic attacks and dehydrations that share mechanistic principles with cycloaddition pathways.
Mechanistic Pathway of the Knorr Pyrazole Synthesis
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Protocol 2: Ultrasound-Assisted Knorr Pyrazole Synthesis
The application of ultrasound in organic synthesis can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation.[11][23][24][25] This "green chemistry" approach often allows for reactions to be conducted under milder conditions.[5]
Rationale: This protocol employs ultrasound irradiation to facilitate the cyclocondensation reaction, often leading to shorter reaction times and higher yields compared to conventional methods.[23][25] The use of an aqueous medium further enhances the green credentials of this method.
Materials and Reagents:
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
1,3-Dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate)
-
Solvent (e.g., water or ethanol/water mixture)
-
Catalyst (optional, e.g., a weak acid or base)
-
Ultrasonic bath or probe sonicator
Experimental Procedure:
-
Preparation: In a suitable reaction vessel (e.g., an Erlenmeyer flask), dissolve the 1,3-dicarbonyl compound (1 mmol) in the chosen solvent (e.g., 10 mL of a 1:1 ethanol/water mixture).
-
Reagent Addition: Add the hydrazine derivative (1 mmol) to the solution. If a catalyst is used, it is added at this stage.
-
Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath maintained at a specific temperature (e.g., 50 °C).[23] Irradiate the mixture for the required time (e.g., 30 minutes to 1.5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[16][23]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration, washed with cold water, and dried. If the product remains in solution, the solvent can be partially evaporated, and the product extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography if necessary.
-
Characterization: The identity and purity of the synthesized pyrazole are confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).[17]
Safety Precautions:
-
Hydrazine and its derivatives are toxic and potentially carcinogenic.[26][27] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[26]
Data Presentation: Comparison of Synthesis Methods
The choice of synthetic method can significantly impact the reaction outcome. The following table summarizes typical reaction conditions and yields for the synthesis of a model pyrazole.
| Method | Reactants | Conditions | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Ethyl acetoacetate, Phenylhydrazine | Acetic acid, reflux | 2-4 hours | 85-90 | [3][21] |
| Microwave-Assisted | Ethyl diazoacetate, Phenylacetylene | Toluene, 140 °C | 15 minutes | 92 | [13] |
| Ultrasound-Assisted | Chalcone, Hydrazine hydrate | Ethanol, 50 °C | 1 hour | 90-95 | [23][25] |
Conclusion
The cycloaddition strategies presented herein offer versatile and efficient pathways for the synthesis of pyrazole derivatives. The choice between a [3+2] cycloaddition or a Knorr-type cyclocondensation will depend on the desired substitution pattern and the availability of starting materials. The incorporation of modern techniques such as microwave irradiation and ultrasonication can significantly enhance the efficiency and environmental friendliness of these classical transformations.[5][11] The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of these vital heterocyclic compounds.
References
-
Zrinski, I. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES, Vol. 68, No. 9. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Corradi, S., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. [Link]
-
Corradi, S., et al. (2007). New "green" approaches to the synthesis of pyrazole derivatives. PubMed. [Link]
-
Vuluga, D., et al. (2010). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. [Link]
-
Knochel, P., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]
-
National Center for Biotechnology Information. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC - NIH. [Link]
-
MDPI. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Shabalala, S., et al. (2020). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Ultrasonics Sonochemistry. [Link]
-
ResearchGate. (2023). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N H insertion cascade reaction of α-diazoesters and ynones. ResearchGate. [Link]
-
Bahule, B. B. (2023). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone under basic condition. SciSpace. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
DergiPark. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
- Google Patents. (n.d.). Process for the preparation of pyrazoles.
-
ResearchGate. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
National Center for Biotechnology Information. (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC - NIH. [Link]
-
PubMed. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. PubMed. [Link]
-
YouTube. (2019). synthesis of pyrazoles. YouTube. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ResearchGate. [Link]
-
ResearchGate. (2024). An ultrasound-assisted facile synthesis of pyrazole derivatives; docking, ADMET, FMO analysis and in vitro evaluation for anti-microbial activities. ResearchGate. [Link]
-
New Jersey Department of Health. (1998). HAZARD SUMMARY - Diazomethane. New Jersey Department of Health. [Link]
-
University of Illinois. (n.d.). Division of Research Safety - Diazomethane. University of Illinois. [Link]
-
PubMed. (2024). Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. PubMed. [Link]
-
Wiley Online Library. (n.d.). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Wiley Online Library. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. ResearchGate. [Link]
-
Cambridge Open Engage. (2023). Design, Molecular Docking and Synthesis of Pyrazole-Oxadiazole in search of potent insecticidal agents. ChemRxiv. [Link]
-
University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. University of Notre Dame. [Link]
-
Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. NIH. [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. Yale Environmental Health & Safety. [Link]
-
CSIR-NIScPR. (2024). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry (IJC). [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. ResearchGate. [Link]
-
Thieme. (2007). Synthesis of Pyrazolinyl Heterocycles via Adenine- or Imidazole-Containing Nitrilimine Cycloaddition. Thieme. [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. [Link]
-
Wikipedia. (n.d.). Diazoalkane 1,3-dipolar cycloaddition. Wikipedia. [Link]
-
Olin. (n.d.). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Olin. [Link]
-
WIPO. (2015). PROCESS FOR THE REGIOSELECTIVE SYNTHESIS OF PYRAZOLES. WIPO. [Link]
-
ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. ResearchGate. [Link]
-
ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 9. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. nj.gov [nj.gov]
- 19. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. jk-sci.com [jk-sci.com]
- 23. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 24. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 27. files.dep.state.pa.us [files.dep.state.pa.us]
Application Notes & Protocols: 4-(1H-Pyrazol-4-yl)butanoic Acid as a Versatile Building Block for Drug Discovery
Introduction: The Strategic Value of the Pyrazole Scaffold
In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient drug discovery. These molecular frameworks are capable of interacting with multiple biological targets, offering a robust starting point for developing novel therapeutics. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as such a scaffold.[1][2][3][4] Its derivatives are found in numerous FDA-approved drugs, exhibiting a vast spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[5][6][7][8]
4-(1H-Pyrazol-4-yl)butanoic acid combines this potent heterocyclic core with a flexible butanoic acid linker, creating a bifunctional building block of significant strategic value.
-
The Pyrazole Core: The pyrazole moiety serves as a versatile pharmacophore. It is an aromatic system, yet its physicochemical properties differ significantly from benzene, offering a lower lipophilicity (ClogP of pyrazole is 0.24 vs. 2.14 for benzene), which can be advantageous for optimizing drug-like properties.[5] The two nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[9] Furthermore, the pyrazole ring can act as a bioisostere for other aromatic rings like phenol or even a peptide bond, enabling chemists to fine-tune potency and metabolic stability.[5]
-
The Butanoic Acid Linker: The carboxylic acid group is a key functional handle, providing a reactive site for diversification.[9] It can be readily converted into amides, esters, and other functional groups, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). The four-carbon chain offers conformational flexibility, enabling the resulting molecule to adopt optimal orientations within a target's binding pocket.
This guide provides an in-depth overview of this compound, its properties, and detailed protocols for its application in generating compound libraries for drug discovery programs.
Physicochemical & Structural Properties
A thorough understanding of a building block's properties is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | [10] |
| Molecular Weight | 154.17 g/mol | [10] |
| CAS Number | 84302-87-4 | [10] |
| Appearance | Colorless to off-white solid | N/A |
| Topological Polar Surface Area (TPSA) | 65.98 Ų | [10] |
| logP (calculated) | 0.817 | [10] |
| Hydrogen Bond Donors | 2 | [10] |
| Hydrogen Bond Acceptors | 2 | [10] |
| Rotatable Bonds | 4 | [10] |
| SMILES | O=C(O)CCCC1=CNN=C1 | [10] |
Synthesis of the Building Block
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and analogue generation. A recently developed method involves an innovative aerobic, copper(II)-catalyzed [3+2] annulation/ring-opening cascade reaction between hydrazones and exocyclic dienones.[9][11][12] This protocol is noted for its use of an inexpensive catalyst and broad substrate scope, offering a versatile route to this class of compounds.[9][13] The reaction proceeds through a spiro pyrazoline intermediate, which undergoes a nucleophilic ring opening by water to yield the final butanoic acid derivative.[9][12][13]
Core Application: Library Synthesis for SAR Studies
The primary utility of this compound in a drug discovery context is its role as a scaffold for creating diverse libraries of compounds. The carboxylic acid is the key point of modification, most commonly through amide bond formation and esterification.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols for the Antimicrobial and Antifungal Screening of Novel Pyrazole Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. In this landscape, the exploration of novel chemical scaffolds with potent antimicrobial and antifungal properties is a critical priority for the scientific and drug development communities. Pyrazole derivatives have emerged as a particularly promising class of heterocyclic compounds.[1][2][3][4] Their versatile chemical nature allows for extensive structural modifications, and numerous studies have highlighted their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antiviral properties.[2][3][4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the initial in vitro screening of novel pyrazole derivatives. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and grounded in established standards. Our focus is on providing a self-validating system for the initial identification and characterization of promising lead compounds.
Part 1: The Foundational Principle of Susceptibility Testing
The primary goal of antimicrobial and antifungal screening is to determine a compound's ability to inhibit or kill a microorganism. This is typically quantified by the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] Two widely accepted methods form the cornerstone of this initial evaluation: the qualitative Agar Disk Diffusion and the quantitative Broth Microdilution. For high-throughput screening and accurate determination of MIC values, the broth microdilution method is the industry gold standard and will be the focus of our detailed protocols.[7][8][9]
Part 2: Protocol for Antibacterial Susceptibility Testing
The broth microdilution method is a standardized, resource-efficient technique for determining the MIC of multiple compounds against various bacterial strains simultaneously.[8][9] The protocol adheres to guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring data integrity and comparability across different studies.[10][11][12][13]
Detailed Protocol: Broth Microdilution for Bacteria
1. Preparation of Bacterial Inoculum:
-
Rationale: A standardized inoculum density is crucial for reproducibility. Too high a density can overwhelm the compound, leading to falsely high MICs, while too low a density can result in falsely low MICs.
-
Procedure:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.
-
Transfer the colonies into a tube containing a sterile broth medium, such as Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 35-37°C until it achieves the turbidity of a 0.5 McFarland standard.[6][14] This turbidity corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[6][14]
-
Within 15 minutes of standardization, dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
-
2. Preparation of Pyrazole Derivative Dilutions:
-
Rationale: Serial two-fold dilutions create a concentration gradient that allows for the precise determination of the MIC.
-
Procedure:
-
Prepare a stock solution of each novel pyrazole derivative in a suitable solvent (e.g., Dimethyl sulfoxide, DMSO).
-
In a 96-well U-bottom microtiter plate, add 100 µL of MHB to all wells.[15]
-
Add 100 µL of the appropriate pyrazole stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[15]
-
3. Inoculation and Incubation:
-
Rationale: Proper inoculation ensures a uniform distribution of bacteria, while controlled incubation provides optimal conditions for growth.
-
Procedure:
-
Add the diluted bacterial inoculum to each well (except the sterility control).
-
Include essential controls on each plate:
-
Positive Control: Wells containing MHB and bacteria only (no compound).
-
Negative (Sterility) Control: Wells containing MHB only (no bacteria or compound).
-
Solvent Control: Wells containing MHB, bacteria, and the highest concentration of the solvent (e.g., DMSO) used.
-
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[8][9]
-
4. Determination of MIC:
-
Rationale: The MIC is determined by visual inspection of turbidity, indicating bacterial growth.
-
Procedure:
Visualization of Antibacterial Screening Workflow
Caption: Workflow for the bacterial broth microdilution assay.
Data Presentation: Antibacterial Activity
Results should be summarized in a clear, tabular format.
| Pyrazole Derivative | E. coli (ATCC 25922) MIC (µg/mL) | S. aureus (ATCC 29213) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| Compound A | 16 | 8 | >128 |
| Compound B | 64 | 32 | >128 |
| Ciprofloxacin | 0.015 | 0.25 | 0.5 |
Part 3: Protocol for Antifungal Susceptibility Testing
Screening for antifungal activity follows a similar principle to antibacterial testing, but with critical modifications to accommodate the different growth requirements of fungi.[16] The CLSI M27 and M38 documents provide standardized broth microdilution methods for yeasts and filamentous fungi, respectively.[17][18]
Detailed Protocol: Broth Microdilution for Yeasts (e.g., Candida albicans)
1. Preparation of Fungal Inoculum:
-
Rationale: Fungal growth is slower than bacterial growth, and specific media are required. RPMI-1640 medium is the standard for antifungal susceptibility testing.
-
Procedure:
-
Select colonies from a 24-hour culture on a suitable agar medium (e.g., Sabouraud Dextrose Agar).
-
Suspend the colonies in sterile saline.
-
Adjust the suspension to the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.
-
2. Preparation of Compound Dilutions:
-
Procedure: Follow the same serial dilution procedure as described for the antibacterial assay, but use RPMI-1640 as the diluent in the 96-well plate.
3. Inoculation and Incubation:
-
Procedure:
-
Inoculate the wells with the standardized fungal suspension.
-
Include the same set of controls (positive, negative, solvent) as in the antibacterial assay.
-
Incubate the plate at 35°C for 24-48 hours.
-
4. Determination of MIC:
-
Rationale: The endpoint for some classes of antifungal agents, particularly azoles, is defined as a significant reduction in growth rather than complete inhibition.[19]
-
Procedure:
-
Visually inspect the wells for growth (turbidity or a button at the bottom of the well).
-
The MIC is the lowest concentration of the compound that causes a prominent decrease in turbidity (typically ≥50% inhibition) compared to the positive control.[19] For some compounds, a complete absence of growth may be the endpoint.
-
Visualization of Antifungal Screening Workflow
Caption: Workflow for the antifungal broth microdilution assay.
Data Presentation: Antifungal Activity
Antifungal activity is often reported as MIC or EC₅₀ (the concentration that inhibits 50% of growth).
| Pyrazole Derivative | C. albicans (ATCC 90028) MIC (µg/mL) | A. fumigatus (ATCC 204305) MIC (µg/mL) |
| Compound C | 4 | 16 |
| Compound D | 32 | >64 |
| Fluconazole | 0.5 | 64 |
Part 4: Essential Next Steps - Beyond Primary Screening
Identifying a low MIC is only the first step. A truly promising lead compound must be both effective against the pathogen and safe for the host.
Structure-Activity Relationship (SAR) Analysis
-
Principle: SAR is the investigation of how a molecule's chemical structure relates to its biological activity.[20][21] By synthesizing and screening a series of related pyrazole derivatives, researchers can identify the chemical moieties responsible for potent antimicrobial or antifungal effects. For instance, studies have shown that the nature and position of substituents on the pyrazole ring can be crucial in regulating the strength of antifungal activity.[20] This knowledge is vital for rationally designing more potent and selective future compounds.
Cytotoxicity Screening: The MTT Assay
-
Principle: A critical step is to assess the toxicity of the novel compounds against mammalian cells. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[14][22] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14][22] The amount of formazan produced is proportional to the number of living cells.
-
Significance: An ideal antimicrobial agent will exhibit high potency against the target microbe (low MIC) and low cytotoxicity against host cells (high IC₅₀, the concentration that inhibits 50% of cell viability). This ratio, known as the selectivity index (IC₅₀/MIC), is a key parameter in prioritizing compounds for further development.
Visualization of the Drug Discovery Funnel
Caption: A logical workflow from initial screening to lead identification.
Conclusion
The protocols and principles outlined in this guide provide a robust foundation for the initial evaluation of novel pyrazole derivatives as potential antimicrobial and antifungal agents. By adhering to standardized methodologies, incorporating essential controls, and considering the crucial next steps of SAR and cytotoxicity analysis, researchers can efficiently and reliably identify promising lead compounds. This structured approach ensures that resources are focused on candidates with the highest potential to be developed into the next generation of therapies to combat infectious diseases.
References
- Broth microdilution. (n.d.). Grokipedia.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules.
- Broth Dilution Method for MIC Determination. (2013). Microbe Online.
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). Molecules.
- Broth microdilution. (n.d.). Wikipedia.
- Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). Journal of Agricultural and Food Chemistry.
- Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs.
- Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap.
- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society.
- Broth Microdilution. (n.d.). International Journal of Anesthesia.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). Heliyon.
- Antimicrobial Susceptibility Testing. (n.d.). CLSI.
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Molecules.
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- Antifungal Susceptibility Test Interpretive Criteria. (2025). FDA.
- Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). European Journal of Medicinal Chemistry.
- Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. (2015). Molecules.
- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoM.
- Antifungal Susceptibility Test Interpretive Criteria. (2025). FirstWord HealthTech.
- Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
- Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews.
- Disk diffusion test. (n.d.). Wikipedia.
- Antifungal Susceptibility Testing: A Primer for Clinicians. (n.d.). Open Forum Infectious Diseases.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
- Antifungal susceptibility testing. (1993). Clinical Microbiology Reviews.
- Structure–activity relationship of antifungal agents. (n.d.). ResearchGate.
- Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020). Anti-Infective Agents.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
- Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). International Journal of Molecular Sciences.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). Briefings in Bioinformatics.
- In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services.
- In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). International Journal of Nanomedicine.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan.
- Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA.
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Clinical Microbiology Reviews.
- Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. (2025). ResearchGate.
- Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (n.d.). OUCI.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Egyptian Journal of Chemistry.
- In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. (2021). Microbiology Spectrum.
- Pyrazole derivatives showing antimicrobial activity. (n.d.). ResearchGate.
- A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. (n.d.). Frontiers in Microbiology.
Sources
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. nih.org.pk [nih.org.pk]
- 13. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. firstwordhealthtech.com [firstwordhealthtech.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Multi-Tiered Strategy for Evaluating the Anti-Inflammatory Activity of Pyrazole-Based Compounds
Introduction: The Pyrazole Scaffold in Inflammation Research
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide range of biological targets. Its prominence in anti-inflammatory drug discovery was solidified with the development of Celecoxib (Celebrex), a diaryl-substituted pyrazole that functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2][3] This selectivity marked a significant advancement in non-steroidal anti-inflammatory drug (NSAID) therapy, offering potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[4]
The anti-inflammatory action of pyrazole-based compounds is not limited to COX inhibition. This versatile scaffold has been shown to modulate various key pathways in the inflammatory cascade, including the activity of lipoxygenases (LOX), the production of pro-inflammatory cytokines, and the activation of transcription factors like NF-κB.[5][6][7]
This comprehensive guide provides researchers, scientists, and drug development professionals with a structured, multi-tiered approach to evaluating the anti-inflammatory potential of novel pyrazole-based compounds. We will move from high-throughput in vitro assays targeting specific enzymes to more complex cell-based models and finally to gold-standard in vivo models of acute and chronic inflammation. Each protocol is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible data.
Part 1: Mechanistic Foundations & Key Inflammatory Pathways
A rational approach to screening requires a firm understanding of the molecular targets. For pyrazole compounds, the primary pathways of interest are the arachidonic acid cascade and macrophage-mediated inflammatory responses.
The Arachidonic Acid Cascade: COX and LOX Pathways
When a cell is damaged or stimulated, phospholipase A₂ releases arachidonic acid (AA) from the cell membrane. AA is then metabolized by two major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: This pathway produces prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. There are two main isoforms: COX-1, which is constitutively expressed and plays a protective role in the gastric mucosa and platelet function, and COX-2, which is induced at sites of inflammation and is the primary target for anti-inflammatory drugs.[4] Selective inhibition of COX-2 is the mechanism behind modern coxib drugs like Celecoxib.[1][3]
-
Lipoxygenase (LOX) Pathway: This pathway produces leukotrienes, which are potent chemoattractants for inflammatory cells and mediators of bronchoconstriction.[6] Compounds that can inhibit both COX and LOX pathways ("dual inhibitors") are of significant interest for their potential to offer a broader spectrum of anti-inflammatory activity.[8]
Caption: The Arachidonic Acid Cascade, a primary target for pyrazole-based NSAIDs.
Macrophage Activation and Pro-Inflammatory Mediators
Macrophages are key players in the innate immune system. Upon activation by pathogens or inflammatory signals like bacterial lipopolysaccharide (LPS), they orchestrate a potent inflammatory response. This involves the upregulation of inducible nitric oxide synthase (iNOS) and the release of pro-inflammatory cytokines.
-
Nitric Oxide (NO): In inflammation, high concentrations of NO are produced by iNOS. While NO has important physiological roles, its overproduction contributes to vasodilation, cytotoxicity, and tissue damage.[9]
-
Pro-inflammatory Cytokines: Activated macrophages release a barrage of signaling molecules, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which amplify the inflammatory response and recruit other immune cells.[10][11]
Caption: LPS-induced inflammatory signaling pathway in macrophages.
Part 2: In Vitro Assays for Mechanistic Characterization
This first tier of assays is designed to rapidly screen compounds for activity against specific molecular targets and in relevant cellular models.
Protocol: COX-1/COX-2 Inhibition Assay (Colorimetric)
Rationale: This is the foundational assay to determine if a pyrazole compound acts as an NSAID. It quantifies the potency (IC₅₀) against both COX isoforms, allowing for the calculation of a COX-2 Selectivity Index (SI), a critical parameter for safety and mechanism of action.[12][13]
Methodology:
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), heme cofactor, reaction buffer (e.g., Tris-HCl), colorimetric substrate (e.g., TMPD), 96-well plates, plate reader.
-
Compound Preparation: Prepare a stock solution of the test pyrazole compound in DMSO. Create a series of dilutions to test a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Assay Procedure:
-
In a 96-well plate, add reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to separate wells.
-
Add the test compound dilutions or vehicle (DMSO) to the appropriate wells. Include wells for a non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[14]
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Add the colorimetric substrate. The peroxidase activity of COX will convert this into a colored product.
-
Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 590-620 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Data Presentation: COX Inhibition Profile
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Pyrazole-A | 5.5 | 0.05 | 110 |
| Pyrazole-B | 12.8 | 9.5 | 1.3 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
| Celecoxib | 8.3 | 0.08 | 103.75 |
Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)
Rationale: This assay identifies compounds that can inhibit the leukotriene pathway, suggesting a broader or alternative mechanism of action to COX inhibition.[7]
Methodology:
-
Materials: Soybean 15-LOX or human 5-LOX, linoleic acid or arachidonic acid (substrate), borate buffer (pH 9.0), 96-well UV-transparent plates, UV-Vis spectrophotometer.
-
Assay Procedure:
-
In a quartz cuvette or UV-plate, add borate buffer and the LOX enzyme solution.
-
Add the test compound (dissolved in DMSO) or vehicle and incubate for 5 minutes at room temperature.[15]
-
Initiate the reaction by adding the substrate (linoleic acid).
-
Immediately measure the change in absorbance at 234 nm over time (e.g., for 3-5 minutes).[16] The formation of a conjugated diene hydroperoxide product results in increased absorbance at this wavelength.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the absorbance vs. time graph) for each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC₅₀ value as described for the COX assay.
-
Protocol: Cellular Assays in LPS-Stimulated RAW 264.7 Macrophages
Rationale: These assays assess the compound's effect in a more complex biological system. They measure the ability to suppress the production of key inflammatory mediators (NO and cytokines) from immune cells, providing insight into efficacy beyond simple enzyme inhibition.[17]
Caption: General workflow for cellular anti-inflammatory assays.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Plating: Seed cells into 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[18]
-
Treatment: Remove the old medium. Add fresh medium containing various concentrations of the test pyrazole compounds (or vehicle/positive control). Incubate for 1 hour.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.[10]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant for analysis.
-
Analysis:
-
Nitric Oxide (Griess Assay): Mix 50 µL of supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in phosphoric acid).[19] After 10 minutes, measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Quantification (ELISA): Use commercially available ELISA kits for TNF-α and IL-6. Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate to generate a colorimetric signal.[11][17]
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, or IL-6 production for each compound concentration compared to the LPS-only control.
Part 3: In Vivo Models for Preclinical Efficacy
Promising compounds from in vitro screens must be validated in whole-organism models. These assays assess bioavailability, pharmacodynamics, and overall efficacy in the context of a complex physiological system.[20]
Protocol: Carrageenan-Induced Paw Edema in Rats (Acute Model)
Rationale: This is the gold-standard, universally accepted model for screening acute anti-inflammatory drugs.[21][22] The inflammatory response is biphasic, with an early phase involving histamine and serotonin and a later phase (after 3 hours) mediated primarily by prostaglandins, making it highly sensitive to NSAIDs.[21]
Methodology:
-
Animals: Use Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week.
-
Grouping: Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses).
-
Procedure:
-
Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[21]
-
Administer the vehicle, positive control, or test compound via oral gavage (p.o.).
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the same paw.[23]
-
Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage of edema inhibition for each treated group at the time of peak inflammation (usually 3-4 hours) using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Data Presentation: Effect on Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase at 3h (mL) | % Inhibition |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Pyrazole-A | 20 | 0.31 ± 0.04 | 63.5% |
| Indomethacin | 10 | 0.39 ± 0.05 | 54.1% |
Protocol: Adjuvant-Induced Arthritis in Rats (Chronic Model)
Rationale: This model is used to evaluate the efficacy of compounds against chronic, immune-mediated inflammation that shares some pathological features with human rheumatoid arthritis.[24][25] It assesses a compound's ability to modify a persistent and systemic disease state.
Methodology:
-
Animals: Use susceptible rat strains like Lewis or Sprague-Dawley.[26]
-
Induction: Induce arthritis with a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL) at the base of the tail or into a hind footpad.[24][27]
-
Treatment: Begin prophylactic or therapeutic dosing with the test compound (daily oral gavage) starting on the day of induction or after the onset of clinical signs (around day 10-12).
-
Assessment: Monitor the animals regularly for about 21-28 days.
-
Arthritis Score: Score each paw on a scale of 0-4 based on the severity of erythema and swelling (0=normal, 4=severe inflammation with ankylosis). The maximum score per animal is 16.[28]
-
Paw Diameter: Measure the diameter of the ankle joints with digital calipers every 2-3 days.
-
Body Weight: Monitor body weight as an indicator of systemic health.
-
-
Data Analysis: Compare the mean arthritis scores, changes in paw diameter, and body weight between the treated groups and the vehicle control group over the course of the study.
Conclusion and Future Perspectives
The evaluation of novel pyrazole-based compounds for anti-inflammatory activity is a systematic process. The tiered approach detailed in these application notes provides a robust framework for discovery and characterization. It begins with high-throughput in vitro assays to establish the mechanism of action (e.g., COX-2 selectivity) and progresses to cell-based models to confirm activity in a relevant biological context. Finally, validation in well-established in vivo models of acute and chronic inflammation provides the crucial preclinical proof-of-concept for efficacy.
Compounds that demonstrate a strong profile—such as potent and selective COX-2 inhibition, suppression of NO and pro-inflammatory cytokines, and significant efficacy in both acute and chronic animal models—can be advanced with confidence into further stages of drug development, including pharmacokinetic profiling, toxicology studies, and ultimately, clinical trials.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
-
Celecoxib - Wikipedia. [Link]
-
A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats - Chondrex, Inc. [Link]
-
A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model - JoVE. [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]
-
Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. [Link]
-
Adjuvant-Induced Arthritis Model - Chondrex, Inc. [Link]
-
New In Vivo LPS Model for Anti-Inflammatory Drug Profiling - Sygnature Discovery. [Link]
-
Procedure for assay of 15-lipoxygenase inhibition - ResearchGate. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. [Link]
-
(PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - ResearchGate. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review - ResearchGate. [Link]
-
Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX - Slideshare. [Link]
-
Carrageenan induced Paw Edema Model - Creative Biolabs. [Link]
-
In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables - CABI Digital Library. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]
-
WVU IACUC Model Guidance Sheet: Rheumatoid Arthritis. [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. [Link]
-
Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract International Journal of ChemTech Research. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - ProQuest. [Link]
-
Some reported pyrazole-containing anti-inflammatory agents. - ResearchGate. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. [Link]
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. [Link]
-
A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? - ResearchGate. [Link]
-
Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchGate. [Link]
-
Nitric oxide (NO) scavenging assay, following Griess reagent method,... - ResearchGate. [Link]
-
Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PubMed Central. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. [Link]
-
Nitric oxide–scavenging assay. Nitric oxide is generated from... | Download Scientific Diagram - ResearchGate. [Link]
-
IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. [Link]
-
Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC - PubMed Central. [Link]
-
Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells - MDPI. [Link]
-
Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC - PubMed Central. [Link]
-
Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - NIH. [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC - PubMed Central. [Link]
-
Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish - MDPI. [Link]
-
COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core - PubMed. [Link]
-
results of in vitro cOX1/cOX2 enzyme inhibition, nO-inhibition assay, and cytotoxicity study - ResearchGate. [Link]
Sources
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - ProQuest [proquest.com]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 13. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mjas.analis.com.my [mjas.analis.com.my]
- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. inotiv.com [inotiv.com]
- 24. chondrex.com [chondrex.com]
- 25. maokangbio.com [maokangbio.com]
- 26. animal.research.wvu.edu [animal.research.wvu.edu]
- 27. Adjuvant-Induced Arthritis Model [chondrex.com]
- 28. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]
Application Note: A Multi-Technique Approach for the Definitive Characterization of Pyrazole Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The precise structural characterization of these compounds is paramount for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards. This guide provides an in-depth overview and field-proven protocols for the characterization of pyrazole-based compounds using a synergistic, multi-technique approach. We will delve into the causality behind experimental choices for spectroscopic, crystallographic, and chromatographic methods, ensuring a self-validating system for unambiguous structural elucidation.
The Pyrazole Characterization Challenge: Tautomerism and Isomerism
The characterization of N-unsubstituted pyrazoles is often complicated by the phenomenon of annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms (N1 or N2). This rapid exchange can lead to averaged signals in solution-state analysis, particularly in NMR spectroscopy, making definitive assignment challenging.[3] Furthermore, the synthesis of substituted pyrazoles can yield regioisomers.[4][5] A robust characterization strategy, therefore, must not only confirm the core structure but also unambiguously determine the dominant tautomeric form and identify the specific isomer.
Core Spectroscopic Techniques: The First Line of Analysis
Spectroscopic methods provide the foundational data for any newly synthesized compound, offering insights into the molecular framework, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule in solution.
Expertise & Experience: For pyrazoles, ¹H and ¹³C NMR spectra provide initial confirmation of synthesis. However, due to rapid tautomeric exchange, the C3 and C5 positions (and their attached protons) can become equivalent on the NMR timescale, resulting in a single set of averaged signals.[3][6] The key to resolving this ambiguity lies in advanced NMR experiments that either slow the exchange or map long-range correlations.
Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrazole Ring:
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H1 (N-H) | 10.0 - 14.0 | - | Often broad and may not be observed in protic solvents due to exchange.[3] |
| H3 / H5 | 7.5 - 8.5 | 130 - 150 | May appear as a single, averaged signal in cases of rapid tautomerism. |
| H4 | 6.3 - 6.8 | 100 - 110 | Typically the most upfield proton and carbon signal in the aromatic region. |
Note: Chemical shifts are highly dependent on the solvent and the nature of substituents.[7]
Experimental Protocols:
Protocol 1: Standard ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred as it can slow proton exchange and better solubilize polar compounds.
-
Acquisition: Record standard 1D ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.
-
Initial Analysis: Integrate the ¹H spectrum to confirm proton counts. Analyze the chemical shifts and coupling patterns to propose an initial structure. Check for signal averaging, indicated by fewer-than-expected signals for the pyrazole core.
Protocol 2: Low-Temperature NMR for Tautomer Resolution Causality: By lowering the temperature, the kinetic energy of the molecules is reduced, slowing the rate of proton exchange between N1 and N2. If the exchange rate becomes slow enough on the NMR timescale, the distinct signals for each tautomer can be resolved.[3]
-
Solvent Selection: Choose a solvent with a low freezing point, such as deuterated methanol (CD₃OD), deuterated dichloromethane (CD₂Cl₂), or toluene-d₈.
-
Temperature Titration: Acquire ¹H NMR spectra at progressively lower temperatures (e.g., 298 K, 273 K, 253 K, down to the solvent limit).
-
Data Analysis: Observe the spectra for the decoalescence of the averaged C3/C5 signals into two distinct sets of signals, representing the two tautomers in equilibrium.
Protocol 3: Advanced 2D NMR for Unambiguous Assignment Trustworthiness: 2D NMR provides a self-validating map of connectivity. HMBC is particularly crucial as it reveals 2- and 3-bond correlations, allowing for the assembly of the molecular skeleton and definitive placement of substituents, even when tautomerism is present.[3]
-
Experiment Suite: Using the sample from Protocol 1, acquire a standard suite of 2D NMR experiments:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is critical for connecting molecular fragments across quaternary carbons or heteroatoms.
-
-
Structural Assembly: Use the HSQC to assign protons to their carbons. Use the HMBC to find correlations from protons to nearby carbons. For example, the N-H proton will show a 2-bond correlation to C5 and a 3-bond correlation to C4, helping to identify the major tautomer.
Visualization: NMR Characterization Workflow
Caption: Workflow for NMR-based structural elucidation of pyrazoles.
Mass Spectrometry (MS)
MS provides the exact molecular weight and, through fragmentation patterns, corroborates the molecular structure.
Expertise & Experience: Electrospray ionization (ESI) is a "soft" technique ideal for confirming the molecular weight ([M+H]⁺ or [M-H]⁻). Electron ionization (EI) is a "hard" technique that induces fragmentation, providing a structural fingerprint. The fragmentation of the pyrazole ring is a characteristic process that can be used to confirm its presence.[8][9]
Common Fragmentation Patterns in EI-MS: The pyrazole ring can undergo cleavage to produce characteristic fragments. The specific fragmentation depends heavily on the substituents.
| Fragment Description | Typical m/z (for unsubstituted pyrazole) |
| Molecular Ion [M]⁺ | 68 |
| Loss of HCN | 41 |
| Loss of N₂ | 40 |
Protocol 4: EI and ESI Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) for both ESI and EI analysis.
-
ESI-MS (High Resolution): Infuse the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass.
-
Trustworthiness: An accurate mass measurement allows for the calculation of the molecular formula, providing a high degree of confidence in the elemental composition.
-
-
EI-MS (GC-MS): If the compound is volatile, inject it into a GC-MS system.
-
Data Analysis: Compare the accurate mass from ESI-MS with the calculated theoretical mass. Analyze the fragmentation pattern from EI-MS to identify characteristic losses and confirm the pyrazole core.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.
Expertise & Experience: For pyrazoles, the most informative region is the N-H stretching frequency. In the solid state, intermolecular N-H···N hydrogen bonding is common, which broadens the N-H peak and shifts it to a lower wavenumber compared to a free N-H.[11]
Characteristic IR Absorption Bands:
| Functional Group | Frequency Range (cm⁻¹) | Notes |
| N-H Stretch | 3100 - 3400 | Often broad due to hydrogen bonding.[12] |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp peaks. |
| C=N Stretch | 1570 - 1600 | Medium intensity, characteristic of the ring.[13] |
| C-N Stretch | 1290 - 1310 | Intense band indicative of the pyrazole ring.[14] |
Protocol 5: FTIR Analysis of Pyrazole Compounds
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify the key absorption bands, paying close attention to the N-H region to infer the presence of hydrogen bonding and confirming the presence of other functional groups from substituents.
Definitive Structural Elucidation: X-ray Crystallography
When an unambiguous solid-state structure is required, single-crystal X-ray crystallography is the gold standard.
Authoritative Grounding: This technique provides the precise 3D arrangement of atoms in a molecule, definitively resolving issues of tautomerism and regiochemistry.[15] It also reveals crucial information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern crystal packing.[16][17]
Protocol 6: Single-Crystal X-ray Diffraction Analysis
-
Crystal Growth: Grow single crystals of the pyrazole compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Carefully select and mount a high-quality crystal on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion. Collect diffraction data using a diffractometer.[15]
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using specialized software (e.g., SHELX). Refine the structural model to obtain precise bond lengths, angles, and thermal parameters.
-
Data Interpretation: Analyze the final structure to confirm connectivity, identify the tautomer present in the solid state, and examine intermolecular interactions.
Visualization: X-ray Crystallography Workflow
Caption: The workflow for single-crystal X-ray diffraction analysis.
Integrated Characterization Strategy
No single technique is sufficient. A self-validating characterization relies on the convergence of data from multiple orthogonal techniques.
Visualization: Overall Characterization Flowchart
Caption: An integrated workflow for the complete characterization of pyrazole compounds.
Conclusion
The characterization of pyrazole heterocyclic compounds requires a meticulous and integrated analytical approach. While fundamental techniques like NMR, MS, and IR spectroscopy provide the bulk of the structural information, challenges such as tautomerism necessitate the use of advanced protocols like low-temperature NMR and 2D correlation experiments. For definitive, publication-quality proof of structure, single-crystal X-ray crystallography remains the unparalleled gold standard. By employing the protocols and workflows outlined in this guide, researchers can ensure the scientific integrity of their work and build a robust, self-validating data package for their novel pyrazole derivatives.
References
- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
- BenchChem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
- ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
- El-Faham, A., et al. (2020). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances.
- Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry.
- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- Anderson, D. M., & Bell, J. J. (1970). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic.
- Bhattacharya, S., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology.
- Poudyal, B., & Bharghav, G. (2021). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development.
- Santos, V. G., et al. (2016). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society.
- Gomaa, A. M., & Ali, M. M. (2020). Review: biologically active pyrazole derivatives. New Journal of Chemistry.
- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2 A-E.
- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development.
- Rouzi, K., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions.
- ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives.
- Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals.
- Elguero, J., et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.
- ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15.
- ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p.
- ResearchGate. (n.d.). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound.
- ResearchGate. (n.d.). ¹H-NMR spectrum of pyrazole.
- ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions.
- Springer Nature. (n.d.). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.
- ChemicalBook. (n.d.). Pyrazole(288-13-1) IR Spectrum.
- Mitu, F., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules.
- Al-Ghorbani, M., et al. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports.
- ResearchGate. (n.d.). Synthesis and characterization of some new N-acetyl pyrazole derivatives.
- ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
- ACS Omega. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
Sources
- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1H-Pyrazol-4-yl)butanoic Acid
Welcome to the dedicated technical support guide for the synthesis of 4-(1H-Pyrazol-4-yl)butanoic acid. This resource is tailored for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of pyrazole synthesis, focusing on evidence-based strategies to improve reaction yield, product purity, and overall efficiency.
Introduction: The Challenge of Pyrazole Synthesis
This compound is a valuable building block in medicinal chemistry. However, its synthesis can be fraught with challenges, including low yields, the formation of stubborn impurities, and difficulties in product isolation. This guide provides a structured approach to troubleshooting these common issues, grounded in established chemical principles and recent literature findings.
A promising and modern approach for synthesizing this class of compounds is the copper(II)-catalyzed [3+2] annulation/ring-opening cascade reaction between hydrazones and dienones.[1][2][3][4] This method offers good yields and utilizes relatively mild conditions, but still requires careful optimization to overcome potential hurdles.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Section 1: Low Reaction Yield
Q1: My overall yield for the this compound synthesis is consistently below 40%. What are the most likely causes?
A1: Consistently low yields are typically rooted in one or more of the following factors: incomplete reaction, competing side reactions, or suboptimal reaction conditions.
-
Incomplete Reaction: The reaction may not be reaching completion. It is crucial to monitor the consumption of starting materials using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] If starting material remains even after extended reaction times, consider incremental increases in temperature or extending the reaction duration. Microwave-assisted synthesis can also be a powerful tool to drive reactions to completion and reduce times.[5]
-
Catalyst Inefficiency: For copper-catalyzed pathways, the choice of catalyst and its loading are critical. A recently reported method successfully uses CuCl₂·2H₂O (50 mol%) in acetonitrile at 80 °C under an oxygen atmosphere.[2][3] Ensure your catalyst is not deactivated and that the loading is appropriate. In other pyrazole syntheses, like the Knorr and Paal-Knorr reactions, the choice of an acid or base catalyst is paramount.[5]
-
Sub-optimal Temperature: Many condensation and cyclization reactions require heating to overcome activation energy barriers. If you are running the reaction at room temperature, a gradual increase in heat (e.g., to 80 °C or reflux) is a logical next step.[5]
-
Purity of Reagents: The purity of starting materials, especially hydrazines, is critical. Hydrazine can degrade over time. Using freshly distilled or high-purity hydrazine can sometimes resolve yield issues.[6]
Q2: I've confirmed my starting materials are consumed, but the yield of the desired product is still poor. What's happening?
A2: If starting materials are consumed but the product yield is low, the issue likely lies with side reactions or product degradation.
-
Side Reactions: Unwanted side reactions can generate polymeric materials or other byproducts, especially at elevated temperatures.[6] Close monitoring by TLC is essential to stop the reaction as soon as the main product spot intensity maximizes and before byproduct spots become significant.
-
Air Sensitivity: Some reaction intermediates can be sensitive to air oxidation.[6] While some modern protocols utilize an oxygen atmosphere for oxidative steps[3], if you are using a different pathway, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation of sensitive species.
Section 2: Impurity Profile and Purification Challenges
Q3: My crude product shows multiple spots on TLC, and I'm struggling with purification. How can I identify and remove these impurities?
A3: A complex impurity profile is a common challenge. The nature of the impurities dictates the purification strategy.
-
Unreacted Hydrazine: Unreacted hydrazine and its salts are common basic impurities. An effective removal method is an acid-base extraction. During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic hydrazine impurities into the aqueous layer.[6]
-
Regioisomers: If using unsymmetrical precursors, the formation of regioisomers is a significant possibility.[7] These isomers often have very similar polarities, making separation by standard column chromatography difficult. High-performance flash chromatography with a shallow solvent gradient may be necessary. In some cases, fractional crystallization can be effective if the isomers exhibit different solubilities in a given solvent system.[6]
-
Physical State of Product: If your product is a persistent oil or a low-melting solid, purification can be challenging. Trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization.[6] If this fails, column chromatography is the most reliable method. For basic pyrazole compounds that streak on standard silica gel, the silica can be pre-treated or "deactivated" by running a solvent system containing a small amount of triethylamine (e.g., 1-2%) through the column before loading the sample.[6]
Q4: What are the best practices for recrystallizing this compound?
A4: Finding the right solvent system is key to successful recrystallization.[6]
-
Solvent Screening: Start by testing the solubility of your crude product in a range of common lab solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, hexanes). The ideal solvent will dissolve the compound when hot but show poor solubility when cold.
-
Common Solvent Systems: For pyrazoles, common and effective recrystallization solvent pairs include ethanol/water and ethyl acetate/hexanes.[6] Dissolve the crude product in the minimum amount of the "good" solvent (e.g., ethanol) at its boiling point, then slowly add the "bad" solvent (e.g., water) dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of pure crystals.
Troubleshooting Summary Table
| Issue | Probable Cause(s) | Recommended Solution(s) | Citation(s) |
| Low Yield | Incomplete reaction | Monitor via TLC/LC-MS; increase reaction time/temperature; consider microwave synthesis. | [5] |
| Ineffective catalysis | Verify catalyst activity and loading; for cascade reaction, use CuCl₂·2H₂O (50 mol%). | [2][3] | |
| Side reactions/Degradation | Monitor reaction closely and stop when complete; consider an inert atmosphere. | [6] | |
| Difficult Purification | Basic impurities (hydrazine) | Perform an acid wash (e.g., 1M HCl) during workup. | [6] |
| Product is an oil | Try trituration with a non-polar solvent (e.g., hexanes) to induce solidification. | [6] | |
| Streaking on silica gel | Deactivate silica with triethylamine; consider reverse-phase (C18) chromatography. | [6] | |
| Co-eluting impurities | Attempt fractional crystallization from a suitable solvent system (e.g., EtOH/water). | [6] |
Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing low yield issues in the synthesis.
Caption: Troubleshooting decision tree for low yield.
Recommended Experimental Protocol
This protocol is based on the copper-catalyzed cascade annulation/ring-opening reaction, which has been shown to be effective for this class of compounds.[1][2][3][4]
Synthesis of this compound via Cascade Reaction
Caption: High-level experimental workflow.
Step-by-Step Methodology:
-
Reagent Preparation:
-
To a round-bottom flask, add the appropriate exocyclic dienone (1.0 eq).
-
Add the corresponding hydrazone (1.2 eq).
-
Add CuCl₂·2H₂O (0.5 eq).
-
Add acetonitrile as the solvent (approx. 0.1 M concentration).
-
-
Reaction Setup:
-
Equip the flask with a reflux condenser.
-
Introduce an oxygen atmosphere (e.g., via a balloon).
-
Place the flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously.
-
-
Reaction Monitoring:
-
After 1 hour, and every 2-4 hours thereafter, take a small aliquot of the reaction mixture.
-
Spot the aliquot on a silica TLC plate and elute with an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes).
-
Visualize the plate under UV light to monitor the disappearance of the starting materials and the appearance of the product spot. The reaction is typically complete within 24-28 hours.[3]
-
-
Aqueous Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel. Separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient elution, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50-70% ethyl acetate.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
If further purification is needed, perform recrystallization as described in Q4.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
References
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis. BenchChem.
- ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions.
- BenchChem. (n.d.). Preventing degradation of pyrazole compounds during synthesis. BenchChem.
- ResearchGate. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone.
- National Institutes of Health. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. NIH.
- Royal Society of Chemistry. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction. RSC Publishing.
- Royal Society of Chemistry. (n.d.). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Publishing.
- MDPI. (n.d.).
- National Institutes of Health. (n.d.).
- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
- ResearchGate. (2025). Synthesis of 4-(azol-1-yl)butanoic acids by interaction of azoles with γ-butyrolactone.
- Community Practitioner. (2024). review of pyrazole compounds' production, use, and pharmacological activity. Community Practitioner.
- ChemScene. (n.d.). This compound. ChemScene.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
- IJNRD. (2024).
- Google Patents. (n.d.). Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes.
- Google Patents. (n.d.). Method for purifying pyrazoles.
- MDPI. (n.d.).
- Google Patents. (n.d.). Process for purification of 1-methylpyrazol-4-carboxylic acid esters.
- ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of Pyrazole Carboxylic Acids
Welcome to the technical support guide for the purification of pyrazole carboxylic acids. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity materials. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs) & First Principles
This section addresses fundamental questions and common initial hurdles in handling crude pyrazole carboxylic acid products.
Q1: My crude product is a persistent oil or sticky gum after synthesis. How can I solidify it for further purification?
A: This is a frequent issue, often caused by residual high-boiling solvents (like DMF or DMSO), the presence of impurities acting as a eutectic mixture, or the inherent amorphous nature of the crude product.
-
Expert Insight (Causality): Impurities disrupt the crystal lattice formation required for a solid state. Solvents can be trapped within the product, plasticizing it into a gum.
-
Troubleshooting Steps:
-
Co-evaporation: Dissolve the oil in a volatile solvent like methanol or dichloromethane (DCM) and re-evaporate under reduced pressure. Repeat this 2-3 times. This helps to azeotropically remove residual high-boiling solvents.
-
Trituration: Add a solvent in which your product is expected to be poorly soluble but the impurities are soluble (e.g., cold diethyl ether, hexane, or a hexane/ethyl acetate mixture). Vigorously stir or sonicate the mixture. This process washes away soluble impurities and can induce crystallization of your target compound.
-
Anti-Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., acetone or ethanol). Then, slowly add a poor solvent (an "anti-solvent") like cold water or hexane until the solution becomes persistently cloudy. Allow it to stand, often at a reduced temperature (0-4 °C), to encourage precipitation.
-
Q2: What are the most common impurities I should expect from a typical pyrazole carboxylic acid synthesis?
A: The impurity profile is highly dependent on the synthetic route. However, common classes of impurities include:
-
Unreacted Starting Materials: Such as unreacted hydrazines or β-ketoesters.
-
Regioisomers: If the precursors are unsymmetrical, different isomers of the pyrazole ring can form.
-
Side-Reaction Products: Decarboxylated analogues, or products from reactions with the solvent. A patent for pyrazole purification specifically highlights the challenge of separating closely related side-products like 3-ethylpyrazole from the desired 3,4-dimethylpyrazole.[1]
-
Reagents: Catalysts or reagents carried through from the synthesis, such as trifluoroacetic acid or phosphorus oxychloride.[2][3]
Purification Strategy Selection: A Logic-Based Approach
Choosing the right purification technique from the outset is critical. The following decision tree illustrates a logical workflow for selecting an appropriate primary purification method based on the nature of your crude product and its impurities.
Caption: Workflow for selective acid-base extraction.
Recrystallization
Recrystallization is the workhorse technique for purifying crude solid products. Its success hinges on selecting a solvent system where the target compound has high solubility at an elevated temperature but low solubility at a lower temperature.
Q5: My product "oils out" during cooling instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a compound-solvent eutectic). The compound separates as a liquid phase instead of a solid crystal lattice.
-
Causality: This is common with lower-melting point solids or when using high-boiling point solvents. The presence of impurities can also lower the melting point of the mixture, exacerbating the problem.
-
Solutions:
-
Add More Solvent: Re-heat the solution until the oil redissolves, then add more hot solvent (10-20% volume increase) to lower the saturation point.
-
Slow Cooling: Allow the flask to cool very slowly to room temperature (e.g., by placing it in a warm water bath or insulating the flask) before moving it to an ice bath. This gives the molecules more time to arrange into an ordered crystal lattice.
-
Change Solvent: Switch to a solvent with a lower boiling point.
-
Scratch/Seed: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites. If you have a small crystal of pure product, add it ("seeding") to the cooled solution to initiate crystallization.
-
Q6: I'm getting very poor recovery (<50%) from recrystallization. What are the likely causes?
A: Low recovery is a sign that a significant portion of your product is remaining in the mother liquor.
-
Excess Solvent: This is the most common error. You should aim to use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Inappropriate Solvent Choice: The solvent may be too good, meaning your product has high solubility even at low temperatures.
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration (used to remove insoluble impurities), you will lose a significant amount of material. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Cooling: Ensure you have allowed sufficient time at a low temperature (e.g., 0 °C or below) for crystallization to complete before filtering.
| Solvent System | Boiling Point (°C) | Characteristics & Typical Use |
| Ethanol/Water | 78-100 | Excellent for many polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol. |
| Acetone | 56 | A strong, polar solvent. Good for many compounds, but its low boiling point means rapid evaporation. Recrystallization from acetone is mentioned for pyrazole derivatives. [4] |
| Ethyl Acetate/Hexane | 60-77 | A versatile, medium-polarity system. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. |
| Toluene | 111 | Good for less polar compounds, but the high boiling point can increase the risk of oiling out. |
| Table 1: Common Solvents for Recrystallization of Pyrazole Carboxylic Acids. |
Column Chromatography
For separating complex mixtures, especially isomers or compounds with very similar solubility profiles, silica gel column chromatography is often necessary. [5]
Q7: My pyrazole carboxylic acid is smearing/tailing badly on the silica gel column. How can I get sharp bands?
A: Tailing of acidic compounds on silica gel is a classic problem.
-
Causality: Silica gel has a slightly acidic surface (silanol groups, Si-OH). The basic nitrogen atoms of the pyrazole ring and the acidic carboxylic acid group can undergo strong, non-ideal interactions (ionic interactions, hydrogen bonding) with the stationary phase. This slow, uneven desorption process leads to band tailing.
-
Solution: Eluent Modification. Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your mobile phase (e.g., ethyl acetate/hexane). The added acid protonates the pyrazole nitrogens and suppresses the deprotonation of your carboxylic acid. This "masks" the sites of strong interaction, ensuring the compound moves through the column as a neutral species, resulting in sharper bands and better separation.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Compound won't elute (stuck at top) | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| Poor separation of spots | Mobile phase is too polar (compounds elute too quickly). | Decrease the polarity of the eluent. Ensure the TLC Rf of your target compound is between 0.2-0.4 for good separation. |
| Cracks in the silica bed | Poor packing technique; column ran dry. | Ensure the column is packed carefully as a slurry and never let the solvent level drop below the top of the silica. |
| Product crystallizes on the column | Compound is not very soluble in the chosen mobile phase. | Add a small amount of a more polar, stronger solvent (e.g., DCM or methanol) to the mobile phase to increase solubility. |
| Table 2: Troubleshooting Guide for Flash Column Chromatography. |
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
This protocol assumes you have a crude product containing your target pyrazole carboxylic acid and neutral organic impurities.
-
Dissolution: Dissolve the crude material (e.g., 1.0 g) in an appropriate organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 30 mL). Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 30 mL) to ensure all the carboxylic acid has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Wash (Optional): The remaining organic layer, which contains neutral impurities, can be washed with brine, dried over Na₂SO₄, and evaporated to recover those impurities if desired.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH ~2, check with pH paper).
-
Precipitation & Isolation: A precipitate of the pure pyrazole carboxylic acid should form. Continue stirring in the ice bath for 15-30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the filter cake with a small amount of cold deionized water (to remove inorganic salts) followed by a small amount of cold hexane (to help dry the product). [3]10. Drying: Dry the purified solid product under vacuum to a constant weight. [4]
Protocol 2: Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair (see Table 1) by testing small amounts of your crude solid.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves.
-
Hot Filtration (if needed): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum. Characterize the final product by melting point, NMR, or HPLC to confirm purity.
References
-
Navale, N. et al. (2021). Design, synthesis, antibacterial evaluation and molecular docking studies of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives. ResearchGate. Available at: [Link]
- Luy, B. et al. (2011). Method for purifying pyrazoles. Google Patents (WO2011076194A1).
-
Bildirici, I. & Mengeş, N. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
-
Suresh, L. et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available at: [Link]
-
Gawade, S. A. et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Zhang, Y. et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. ResearchGate. Available at: [Link]
-
Quiroga, R. J. et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Gorelov, D. S. et al. (2018). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available at: [Link]
-
Bildirici, I. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen. Available at: [Link]
- Watson, D. J. et al. (1995). Process for purification of carboxylic acids. Google Patents (US5387713A).
-
Kovalev, I. S. et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry. Available at: [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]
-
Ramamurthy, Y. et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. Available at: [Link]
-
El-Subbagh, H. I. et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. Available at: [Link]
-
SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Available at: [Link]
Sources
- 1. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting regioselectivity in pyrazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its broad spectrum of biological activities and versatile chemical properties.[1][2][3][4] The Knorr pyrazole synthesis, a classical and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a fundamental route to this important heterocycle.[2][5] However, a persistent challenge in this synthesis, particularly with unsymmetrical starting materials, is controlling the regioselectivity. The formation of regioisomeric mixtures can complicate purification, reduce the yield of the desired product, and introduce ambiguity in structure-activity relationship (SAR) studies.[6][7][8]
This technical support guide, designed for researchers at the bench, provides in-depth troubleshooting advice and answers to frequently asked questions regarding regioselectivity in pyrazole synthesis. As Senior Application Scientists, our goal is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying principles that govern the regiochemical outcome of your reactions.
Troubleshooting Guide: Navigating Regioselectivity in Your Pyrazole Synthesis
This section addresses specific problems you may encounter during your experiments.
Q1: I've run my reaction and obtained a mixture of two pyrazole regioisomers. Why is this happening and how can I fix it?
A1: The formation of a regioisomeric mixture is the most common issue when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[5][8][9] The reaction can proceed through two competing pathways, where the initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons of the dicarbonyl compound.[10][8]
The final ratio of isomers is determined by a delicate balance of electronic effects, steric hindrance, and the reaction conditions you employ.[8]
Underlying Causes & Solutions:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in your 1,3-dicarbonyl compound plays a crucial role. An electron-withdrawing group (e.g., -CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[8][11]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can hinder the approach of the nucleophile, directing the reaction towards the less sterically encumbered carbonyl group.[8]
-
Reaction Conditions: This is often the most straightforward parameter to modify. Solvent, temperature, and pH can significantly influence the regiochemical outcome.[6][8] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms of the substituted hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[8]
Experimental Protocol for Optimizing Regioselectivity:
-
Solvent Screening: The polarity and hydrogen-bonding ability of the solvent can stabilize intermediates and transition states differently, thereby influencing the product ratio.
-
Standard Protocol (often leads to mixtures): Dissolve your 1,3-dicarbonyl compound (1.0 eq) and substituted hydrazine (1.0-1.2 eq) in ethanol. Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Optimized Protocol (for improved regioselectivity): Recent studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[6][7] These solvents can selectively activate one carbonyl group through hydrogen bonding. Repeat the reaction in TFE or HFIP and compare the regioisomeric ratio.[6][7]
-
-
pH Adjustment:
-
Acid Catalysis: Add a catalytic amount of a protic acid (e.g., a few drops of acetic acid or a catalytic amount of p-toluenesulfonic acid) to your reaction in ethanol. This can protonate a carbonyl group, increasing its electrophilicity.
-
Base Catalysis: Conversely, a base can deprotonate the hydrazine, increasing its nucleophilicity. The choice of acidic or basic conditions can favor one reaction pathway over the other.
-
Table 1: Influence of Key Factors on Regioselectivity
| Factor | Influence on Regioselectivity | Example |
| Electronic Effects | Electron-withdrawing groups on the dicarbonyl direct the initial attack to the more electrophilic carbonyl. | In 1,1,1-trifluoro-2,4-pentanedione, the carbonyl adjacent to the -CF₃ group is more reactive. |
| Steric Hindrance | Bulky groups on the dicarbonyl or hydrazine favor attack at the less sterically hindered carbonyl. | A bulky R group on the dicarbonyl will favor the formation of the isomer where the substituted nitrogen of the pyrazole is distal to R. |
| Solvent | Fluorinated alcohols (TFE, HFIP) can enhance regioselectivity through specific hydrogen bonding interactions.[6][7] | Switching from ethanol to HFIP has been shown to increase the ratio of one regioisomer from nearly 1:1 to >95:5.[6][7] |
| pH | Can alter the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons. | Acidic conditions can favor attack by the less basic nitrogen of an arylhydrazine. |
Workflow for Troubleshooting Regioselectivity
Caption: A logical workflow for troubleshooting and optimizing the regioselectivity of a pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q2: What are the primary factors that control the regiochemical outcome of the Knorr pyrazole synthesis?
A2: The regioselectivity is primarily governed by the site of the initial nucleophilic attack of the substituted hydrazine on the 1,3-dicarbonyl compound. The key factors are:
-
Electronic Effects: The distribution of electron density in both reactants is critical. Electron-withdrawing groups on the 1,3-dicarbonyl enhance the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for initial attack.[8]
-
Steric Effects: The size of the substituents on both the hydrazine and the dicarbonyl compound can significantly influence the reaction pathway. The reaction will generally favor the pathway that minimizes steric repulsion in the transition state.[8]
-
Reaction Conditions: As detailed in Q1, the choice of solvent, temperature, and the presence of acid or base catalysts can dramatically alter the reaction's course and the resulting ratio of regioisomers.[6][8]
Q3: How can I reliably characterize and differentiate the two regioisomers I've synthesized?
A3: Unambiguous characterization of the regioisomers is crucial. A combination of spectroscopic techniques is typically required:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): While ¹H and ¹³C NMR spectra will confirm the presence of two different pyrazole products, assigning the specific structure to each isomer can be challenging based on chemical shifts alone.[12]
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for this purpose. An NOE correlation between the substituent on the N1-position of the pyrazole ring and a substituent at the C5-position provides definitive proof of that regioisomer's identity.[1][12] For example, an NOE between the N-methyl protons and the protons of a C5-phenyl group would confirm that specific connectivity.[1]
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation can show correlations between protons and carbons that are 2 or 3 bonds away, helping to piece together the carbon skeleton and substituent positions.
-
-
Mass Spectrometry (MS): While mass spectrometry will show that the two products are isomers (they will have the same molecular weight), fragmentation patterns can sometimes differ, providing clues to their structures.[1]
-
X-ray Crystallography: If you can obtain single crystals of one or both isomers, X-ray diffraction provides the most definitive structural proof.[13]
Step-by-Step Protocol for Isomer Characterization using NOESY:
-
Sample Preparation: Prepare a sufficiently concentrated NMR sample of the purified isomer in a suitable deuterated solvent.
-
Acquisition: Acquire a 2D NOESY spectrum. Ensure an appropriate mixing time to allow for the development of NOE correlations.
-
Analysis: Process the 2D spectrum and look for key cross-peaks. For a 1,3,5-trisubstituted pyrazole, a cross-peak between the protons of the N1-substituent and the C5-substituent is diagnostic. The absence of this correlation in the other isomer's spectrum, coupled with a potential correlation to the C3-substituent, confirms its identity.
Q4: Are there alternative synthetic strategies to avoid regioselectivity issues altogether?
A4: Yes, several strategies can be employed to achieve a regioselective synthesis from the outset:
-
Use of Symmetrical Reagents: The simplest solution is to use either a symmetrical 1,3-dicarbonyl compound or an unsubstituted hydrazine (hydrazine hydrate). However, this limits the diversity of the pyrazoles that can be synthesized.
-
Stepwise Synthesis: Instead of a one-pot condensation, a stepwise approach can offer greater control. For example, one might first form an enamine or a hydrazone intermediate, which is then cyclized in a separate step.
-
Cycloaddition Reactions: The [3+2] cycloaddition of diazo compounds with alkynes is another powerful method for pyrazole synthesis that can offer high regioselectivity, although the synthesis of the starting materials can be more complex.[14][15]
Mechanism of Regioisomer Formation
Caption: Competing reaction pathways in the Knorr pyrazole synthesis leading to the formation of two distinct regioisomers.
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
UAB & UB. (n.d.). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Kumar, A., et al. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics. [Link]
-
Scribd. (n.d.). Isolation and Characterization of Regioisomers of Pyrazole-Based. Scribd. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]
-
Sanna, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]
-
Al-Mousawi, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Ivanova, A. E., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
ResearchGate. (2015). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate. [Link]
-
Bekhit, A. A., et al. (2005). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Archiv der Pharmazie. [Link]
-
Insuasty, B., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]
-
Al-Hussain, S. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. [Link]
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. societachimica.it [societachimica.it]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Functionalization
Welcome to the Technical Support Center dedicated to the optimization of pyrazole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the pyrazole scaffold. Pyrazole-containing compounds are cornerstones in medicinal chemistry, forming the core of numerous approved drugs.[1] However, the unique electronic properties and the presence of two reactive nitrogen atoms present significant synthetic challenges, particularly concerning regioselectivity and reaction efficiency.
This resource provides field-proven insights, troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and quantitative data to empower you to overcome common hurdles in your research.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section directly addresses specific issues you might encounter during the functionalization of pyrazoles, offering explanations for the underlying causes and providing systematic solutions.
Issue 1: Poor Regioselectivity in N-Alkylation and N-Arylation
Question: My N-alkylation/arylation of an unsymmetrical pyrazole is producing a mixture of N1 and N2 regioisomers that are difficult to separate. How can I improve the selectivity for the desired isomer?
Answer: Achieving high regioselectivity in the N-functionalization of pyrazoles is a frequent and critical challenge. The outcome is a delicate balance of steric, electronic, and solvent effects. Here is a breakdown of factors to consider and strategies for optimization:
-
Causality: The tautomeric nature of the pyrazole ring means that deprotonation creates an ambident nucleophile. The subsequent alkylation or arylation can occur at either nitrogen, and the preferred site is influenced by the interplay of several factors.[2]
-
Troubleshooting Steps:
-
Steric Hindrance: This is often the most dominant factor. Alkylation generally favors the less sterically hindered nitrogen atom.[3]
-
Actionable Insight: If your pyrazole has a bulky substituent at the 3-position, alkylation will preferentially occur at the N1 position to minimize steric clash. Conversely, using a bulkier alkylating agent can also enhance selectivity for the less hindered nitrogen.
-
-
Solvent Choice: The polarity and nature of the solvent play a crucial role in influencing the N1/N2 ratio.
-
Actionable Insight: Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[3][4] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity toward the more sterically accessible nitrogen.[5]
-
-
Base and Counter-ion: The choice of base affects the degree of pyrazole deprotonation and the nature of the resulting pyrazolate salt.
-
Actionable Insight: A common and effective system for regioselective N1-alkylation of 3-substituted pyrazoles is potassium carbonate (K₂CO₃) in DMSO.[6] For less reactive alkylating agents, a stronger base like sodium hydride (NaH) might be necessary, which can also help prevent the formation of regioisomeric byproducts in certain reactions.[7][8] The size of the cation from the base (e.g., Cs⁺ vs. K⁺ vs. Na⁺) can also influence the regioselectivity.[8]
-
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product and minimizing side reactions.
-
Actionable Insight: Start your reaction at a lower temperature (e.g., 0-5 °C) and slowly allow it to warm to room temperature. Monitor the reaction closely by TLC or LC-MS to assess the impact on the isomeric ratio.[9]
-
-
graph TD { A[Start: Mixture of N1/N2 Isomers] --> B{Analyze Sterics}; B --> C[Bulky Substrate Substituent?]; B --> D[Bulky Alkylating Agent?]; C --> E[Yes: Favors N1. Still a mixture?]; D --> F[Yes: Favors less hindered N. Still a mixture?]; E --> G{Evaluate Solvent}; F --> G; G --> H[Try Polar Aprotic: DMF, DMSO]; G --> I[Consider Fluorinated Alcohols: TFE, HFIP]; H --> J{Optimize Base}; I --> J; J --> K[Use K₂CO₃ for mild conditions]; J --> L[Use NaH for stronger deprotonation]; K --> M{Adjust Temperature}; L --> M; M --> N[Lower temperature to 0°C]; N --> O[Monitor Isomeric Ratio]; O --> P[Successful Optimization];
}
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH. [Link]
-
A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Royal Society of Chemistry. [Link]
-
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry. [Link]
-
Ligand-controlled Regiodivergent C-H Alkenylation of Pyrazoles and its Application to the Synthesis of Indazoles. PubMed. [Link]
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC - NIH. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. ACS Publications. [Link]
-
A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC - NIH. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]
-
Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. [Link]
-
Chemo-, Regio-, and Stereoselective N-Alkenylation of Pyrazoles/Benzpyrazoles Using Activated and Unactivated Alkynes. PubMed. [Link]
-
Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. MDPI. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC - NIH. [Link]
-
Catalytic C-H allylation and benzylation of pyrazoles. Semantic Scholar. [Link]
-
Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Reactivity of chiral functionalized pyrazoles: Alcohol protection. ResearchGate. [Link]
-
Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Three-Component Chemo-Selective Synthesis of N-(o-Alkenylaryl) Pyrazoles by Pyrazole Annulation and Rh-Catalyzed Chemo-Selective Aryl C-H Addition Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. Ligand-controlled Regiodivergent C-H Alkenylation of Pyrazoles and its Application to the Synthesis of Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor solubility of pyrazole compounds in organic solvents
Technical Support Center: Pyrazole Compound Solubility
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Organic Solvents
Welcome to the technical support center for handling pyrazole compounds. As a Senior Application Scientist, I've frequently collaborated with researchers facing the common yet significant hurdle of poor pyrazole solubility. This guide is designed to be a practical resource, moving beyond simple solvent lists to explain the underlying principles and provide robust, field-tested protocols to get your compound into solution and your research moving forward.
The pyrazole ring, a cornerstone in pharmaceuticals and agrochemicals, presents a unique set of physicochemical properties.[1][2] Its aromaticity, capacity for hydrogen bonding (with both an N-H donor and a pyridine-like N acceptor), and often crystalline nature contribute to high crystal lattice energy.[3][4][5] This energy is the barrier that must be overcome for the solvent to successfully surround and dissolve the molecule. This guide will walk you through systematic approaches to surmount this barrier.
Troubleshooting & Frequently Asked Questions (FAQs)
This section directly addresses the most common solubility issues encountered in the lab.
Q1: My pyrazole derivative is insoluble in standard non-polar organic solvents like hexanes and toluene, and only sparingly soluble in dichloromethane (DCM). What is the underlying reason and what should be my first step?
Answer: This is a classic solubility challenge. The limited solubility you're observing stems from a polarity mismatch and strong intermolecular forces within the pyrazole's crystal structure.[3] Pyrazole rings, especially those with functional groups capable of hydrogen bonding, have significantly higher polarity than hydrocarbons or even DCM. The energy gained by the pyrazole interacting with these low-polarity solvents is insufficient to break the strong, energetically favorable interactions (like hydrogen bonds and π–π stacking) that hold the pyrazole molecules together in a solid state.[5][6]
Your first step should be a Systematic Solvent Screening with a broader range of solvents. The goal is to find a solvent that can more effectively compete with the pyrazole-pyrazole interactions.
-
Rationale: The principle of "like dissolves like" is your guide. You need to test solvents that better match the polarity and hydrogen bonding capability of your specific pyrazole derivative.
-
Actionable Advice: Test a small amount of your compound (~1-2 mg) in approximately 0.5 mL of each of the following solvents, progressing from lower to higher polarity:
Observe solubility at room temperature, and if necessary, gently warm the samples. Be aware that solubility upon heating may not be maintained upon cooling to room temperature, which can lead to supersaturation and eventual precipitation.[8]
Q2: I've screened a wide range of individual solvents and solubility is still poor, even in polar aprotic solvents like DMF. What is the next logical technique to try?
Answer: When a single solvent fails, the next powerful technique is to use a Co-Solvent System . Poorly soluble crystalline compounds often benefit from a mixture of solvents where the synergistic action of the two solvents is more effective at disrupting the crystal lattice than either solvent alone.[10][11]
-
Causality: A common and highly effective strategy is to combine a "good" but perhaps inconveniently high-boiling solvent (like DMF or DMSO) with a more volatile, less polar solvent (like DCM or Toluene). The highly polar co-solvent (e.g., DMF) excels at breaking up the strong hydrogen bonds and polar interactions of the pyrazole, while the primary solvent helps to solvate the less polar parts of the molecule. This combination can effectively "peel" the molecules away from the crystal lattice.
-
Actionable Advice: Start by dissolving your compound in a minimal amount of a strong, polar aprotic solvent (e.g., 5% DMF or DMSO by volume). Then, slowly add the less polar bulk solvent (e.g., DCM or Toluene) to reach your desired reaction concentration. For example, a 1:20 mixture of DMF:DCM is a common starting point.
| Co-Solvent System Example | Rationale for Use | Typical Starting Ratio (v/v) |
| DMF / Toluene | DMF disrupts polar interactions; Toluene solvates non-polar moieties. Good for reactions requiring higher temperatures. | 1:20 to 1:10 |
| DMSO / DCM | DMSO is a powerful solvent for highly crystalline compounds; DCM provides bulk and is easily removed.[7] | 1:20 to 1:10 |
| Methanol / DCM | Methanol can break hydrogen bonds; DCM solvates the rest of the molecule. Useful for compounds with H-bond donors/acceptors. | 1:20 to 1:10 |
Q3: My pyrazole has an acidic N-H proton and other ionizable groups. How can I use this to my advantage to improve solubility?
Answer: The presence of ionizable functional groups is a significant opportunity. Converting a neutral molecule into a salt can dramatically increase its polarity and, consequently, its solubility in polar organic solvents, particularly polar protic ones like alcohols.[3][12] This strategy, known as pH Adjustment or Salt Formation , is a cornerstone of pharmaceutical formulation.[13]
-
Mechanism: The pyrazole N-H is weakly acidic (pKa ~2.5 for the protonated form), and substituents can add acidic or basic character.[1] By adding a suitable acid or base, you can protonate or deprotonate your compound. The resulting ionic salt has much stronger interactions with polar solvents compared to the neutral, and often highly crystalline, parent molecule. For instance, reacting a basic pyrazole derivative with an acid like hydrochloric acid can form a pyrazolium salt.[14][15]
-
Actionable Advice:
-
Assess pKa: If your molecule has basic sites (e.g., an amino group), try adding a stoichiometric equivalent of an acid like HCl (often as a solution in ether or dioxane) or trifluoroacetic acid (TFA) in a solvent like methanol.
-
Assess pKa: If your molecule has acidic sites (e.g., a carboxylic acid), add a base like sodium hydroxide or potassium carbonate.
-
Observe: A successful salt formation will often be accompanied by a dramatic increase in solubility in polar solvents like methanol or even water.[7]
-
Q4: I'm working in drug development and need to move beyond simple lab solvents. What are some advanced strategies for improving the solubility of a lead pyrazole candidate?
Answer: For drug development, the focus shifts to creating stable, bioavailable formulations. Here, more advanced methods are employed:
-
Co-crystals: This technique involves co-crystallizing the active pharmaceutical ingredient (API) with a benign co-former molecule.[16][17] The new crystalline lattice has different, often more favorable, physicochemical properties, including a lower lattice energy, which can lead to significantly improved solubility and dissolution rates.[18][19][20]
-
Amorphous Solid Dispersions (ASDs): Here, the crystalline structure is completely eliminated. The pyrazole compound is molecularly dispersed within a polymer matrix. The energy barrier for dissolution is greatly reduced because there is no crystal lattice to break down.[7] This is a powerful but specialized technique requiring formulation expertise.
-
Prodrug Approach: This involves chemically modifying the pyrazole compound to attach a soluble promoiety.[3][13] This new molecule (the prodrug) is more soluble. Once administered, the body's enzymes cleave off the promoiety, releasing the active pyrazole drug at the site of action.
Experimental Protocols & Workflows
Protocol 1: Systematic Co-Solvent Screening
Objective: To efficiently identify an effective co-solvent system for a poorly soluble pyrazole compound for use in a chemical reaction.
Materials:
-
Your pyrazole compound
-
Primary (bulk) solvent (e.g., Toluene, DCM)
-
High-polarity co-solvents (e.g., DMF, DMSO, NMP, Methanol)
-
Small vials (e.g., 2 mL) and magnetic stir fleas
-
Graduated micropipettes
Procedure:
-
Baseline: In a vial, add 10 mg of your pyrazole compound to 1.0 mL of your primary bulk solvent. Stir for 15 minutes at room temperature. If it does not dissolve, proceed.
-
Co-Solvent Addition: To the suspension from Step 1, add the high-polarity co-solvent dropwise (e.g., 10 µL at a time).
-
Stir and Observe: After each addition, stir for 5-10 minutes and visually inspect for dissolution.
-
Quantify: Note the volume of co-solvent required to achieve full dissolution. This gives you the minimum ratio needed.
-
Optimization: Repeat the process with different co-solvents to find the most effective one that is compatible with your reaction conditions. Always aim to use the smallest percentage of the high-boiling co-solvent possible (ideally <10% v/v) to simplify post-reaction workup.
Visualization of Strategy Selection
The following diagram outlines a logical workflow for addressing solubility issues with pyrazole compounds.
Caption: Decision workflow for pyrazole solubilization.
References
- BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- Sci-Hub. (2018). Study of the solvation process of some pyrazole derivatives in three different solvents by solution calorimetry and IR spectroscopy. Thermochimica Acta.
- Soltanzadeh, Z., Imanzadeh, G., Noroozi-Pesyan, N., & Şahin, E. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Green Chemistry Letters and Reviews, 10(3), 148-153.
- Li, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
- Karmatsky, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5240.
- Soltanzadeh, Z., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Semantic Scholar.
- ResearchGate. (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives.
- Al-Mokhanam, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 448-485.
- Almanza-Sánchez, R., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(21), 7434.
- Tom-Mee, G., & Stasiewicz, A. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 27(19), 6239.
- Panday, A., & Kumar, A. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592.
- Al-dujaili, L. J. K., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Molecules, 29(12), 2821.
- Royal Society of Chemistry. (2021). Tactics to Improve Solubility Available. In Drug Discovery.
- Karagianni, M., Malamatari, M., & Kachrimanis, K. (2018). Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs. Pharmaceutics, 10(4), 187.
- Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (2023). Molecules.
- Friščić, T., & Jones, W. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Dalton transactions (Cambridge, England : 2003), 39(30), 7049–7056.
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
- Reddit. (2013). Anyone worked with pyrazole?. r/chemistry.
- Surov, A. O., et al. (2017). Novel pharmaceutical cocrystals of bicalutamide: A solubility and dissolution rate study. CrystEngComm, 19(26), 3739-3749.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv Der Pharmazie.
- ResearchGate. (n.d.). Improving solubility via structural modification.
- Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2025).
- Bouziane, A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(15), 5786.
- Biomedical Journal of Scientific & Technical Research. (2018). Insights of Pharmaceutical Co crystals.
- habgood, M., et al. (2016). Towards ab initio screening of co-crystal formation through lattice energy calculations and crystal structure prediction of nicotinamide, isonicotinamide, picolinamide and paracetamol multi-component crystals. CrystEngComm, 18(24), 4533-4544.
- Perlovich, G. L., et al. (2006). Towards an understanding of the molecular mechanism of solvation of drug molecules: a thermodynamic approach by crystal lattice energy, sublimation, and solubility exemplified by paracetamol, acetanilide, and phenacetin. Journal of pharmaceutical sciences, 95(10), 2158–2169.
- Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie, 58(8), 586–589.
- Google Patents. (2020).
- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Chemical Methodologies.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15.
- Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. (2024). Molecules.
- Cycloruthenated Imines: A Step into the Nanomolar Region. (2024). Molecules.
- Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (2020). Pharmaceutics.
- Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. (2025).
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards an understanding of the molecular mechanism of solvation of drug molecules: a thermodynamic approach by crystal lattice energy, sublimation, and solubility exemplified by paracetamol, acetanilide, and phenacetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN110903279A - Pyrazole compound and salt and application thereof - Google Patents [patents.google.com]
- 16. Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomedres.us [biomedres.us]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Towards ab initio screening of co-crystal formation through lattice energy calculations and crystal structure prediction of nicotinamide, isonicotinamide, picolinamide and paracetamol multi-component crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
Preventing N-alkylation side reactions in pyrazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing N-Alkylation Side Reactions
Welcome to the Technical Support Center for pyrazole synthesis. As a Senior Application Scientist, I understand the challenges you face in the lab, particularly the frustrating issue of undesired N-alkylation side reactions that can lead to difficult-to-separate regioisomers and low yields of your target molecule. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to help you gain control over your pyrazole syntheses.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding N-alkylation in pyrazole synthesis:
Q1: Why am I getting a mixture of N1 and N2 alkylated products when I try to alkylate my substituted pyrazole?
A1: This is a common challenge that arises from the intrinsic properties of the pyrazole ring. The two nitrogen atoms in an unsymmetrical pyrazole have similar electronic properties and can both act as nucleophiles.[1] Tautomerization of the N-H proton can lead to comparable reactivity at both nitrogen atoms, often resulting in a mixture of regioisomers that can be laborious to separate.[2] The final product ratio is a delicate balance of several factors.
Q2: What are the key factors that influence which nitrogen atom gets alkylated (N1 vs. N2 regioselectivity)?
A2: The regioselectivity of pyrazole N-alkylation is governed by a combination of factors:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction to the more accessible nitrogen.[3]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can influence the acidity of the N-H proton and the charge distribution in the resulting pyrazolate anion.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature plays a critical role. These conditions can influence whether the reaction is under kinetic or thermodynamic control.[4][5][6]
-
Counterion Effects: The cation of the base used can also influence regioselectivity.[1]
Q3: What are some good starting conditions for a base-mediated pyrazole N-alkylation to favor a single product?
A3: A reliable starting point is to use a carbonate base in a polar aprotic solvent. A frequently successful combination is potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3] However, the optimal conditions will be specific to your substrate. For example, in some cases, using sodium hydride (NaH) has been shown to prevent the formation of regioisomeric products.[1]
Q4: Can I avoid N-alkylation issues altogether by using a different synthetic strategy?
A4: Absolutely. Instead of preparing the pyrazole core first and then alkylating, you can build the ring with the desired N-substituent already in place. The Knorr and Paal-Knorr syntheses are classic methods that involve the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[7][8][9] This approach often provides excellent regioselectivity.[10]
Troubleshooting Guides
Scenario 1: My N-alkylation reaction is giving me a nearly 1:1 mixture of N1 and N2 isomers.
This is a classic case of poor regioselectivity, where the intrinsic properties of your pyrazole and the reaction conditions are not favoring one product over the other.
Root Cause Analysis:
The similar electronic and steric environments of the two nitrogen atoms in your pyrazole are likely the primary cause. Your current reaction conditions are not sufficient to differentiate between the two nucleophilic centers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Steps:
-
Modify the Solvent System: The solvent can have a profound impact on regioselectivity.
-
Rationale: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity in favor of one isomer.[11] Their unique properties, including high polarity and hydrogen-bond donating ability, can stabilize one transition state over the other.
-
Protocol:
-
Dissolve your pyrazole in TFE or HFIP.
-
Add your base and alkylating agent.
-
Run the reaction at the same temperature as your original conditions and monitor by TLC or LC-MS.
-
-
-
Change the Base: The base and its counterion can significantly influence the reaction outcome.
-
Rationale: Switching from a weaker base like K₂CO₃ to a stronger, non-nucleophilic base like sodium hydride (NaH) can sometimes completely prevent the formation of the other regioisomer.[1] The nature of the cation (e.g., K⁺ vs. Na⁺) can also influence the coordination with the pyrazolate anion and affect the accessibility of the nitrogen atoms.[1]
-
Protocol:
-
Suspend NaH in anhydrous THF or DMF under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of your pyrazole.
-
Allow the mixture to stir for 30 minutes to an hour to ensure complete deprotonation.
-
Add the alkylating agent and monitor the reaction.
-
-
-
Adjust the Temperature (Kinetic vs. Thermodynamic Control):
-
Rationale: N-alkylation can be under either kinetic or thermodynamic control. The kinetic product is formed faster at lower temperatures, while the more stable thermodynamic product is favored at higher temperatures.[4][5][6] By lowering the reaction temperature, you may be able to favor the formation of the kinetic product. Conversely, heating the reaction may favor the thermodynamic product.
-
Protocol:
-
Set up the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor over a longer period.
-
Alternatively, run the reaction at a higher temperature (e.g., refluxing THF or DMF) to see if the product ratio changes in favor of the more stable isomer.
-
-
Scenario 2: I want to synthesize a specific regioisomer of an N-alkylated pyrazole and need to avoid isomer formation from the start.
In this case, a proactive approach using a protecting group or an alternative synthetic route is the most robust strategy.
Strategic Approaches:
Caption: Strategic approaches for regioselective pyrazole synthesis.
1. Protecting Group Strategy:
-
Rationale: By temporarily blocking one of the nitrogen atoms with a protecting group, you can direct subsequent reactions to other positions on the ring. After functionalization, the protecting group can be removed, and the now-unprotected nitrogen can be alkylated. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the NH group in heterocycles.[12]
-
Protocol (Example with Boc protection):
-
Protection: React the pyrazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP to obtain the N-Boc protected pyrazole.
-
Functionalization (if needed): Perform other desired reactions on the pyrazole ring.
-
Deprotection: The Boc group can be removed under acidic conditions (e.g., TFA in DCM) or, in some cases, with sodium borohydride in ethanol.[13]
-
N-Alkylation: Alkylate the deprotected pyrazole under conditions optimized to favor the desired isomer.
-
2. Alternative Synthetic Route (Knorr/Paal-Knorr Synthesis):
-
Rationale: This is often the most effective way to ensure regiochemical purity. By starting with a substituted hydrazine (R-NHNH₂), you build the pyrazole ring with your desired N-substituent already in place. The reaction involves the condensation of this hydrazine with a 1,3-dicarbonyl compound.[14][15][16][17]
-
Protocol (General Knorr Synthesis):
-
Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol or acetic acid).
-
Add the substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).
-
Often, a catalytic amount of acid is beneficial.[18]
-
Heat the reaction mixture and monitor for the formation of the pyrazole product. Water is eliminated during the cyclization.
-
Data Summary Table
| Strategy | Key Parameters | Typical Outcome | Advantages | Disadvantages |
| Condition Optimization | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, TFE) | Improved N1/N2 ratio | Simple to implement | May not achieve complete selectivity |
| Protecting Groups | Boc, THP | High regioselectivity for subsequent reactions | Versatile for multi-step synthesis | Adds steps to the synthesis (protection/deprotection) |
| Alternative Synthesis | Knorr, Paal-Knorr | Excellent regioselectivity | Often provides a single isomer directly | Requires availability of the corresponding substituted hydrazine |
| Catalytic Methods | Mg-catalyzed, Enzymatic | High to excellent regioselectivity | Can be highly selective and efficient | May require specific catalysts or enzymes that are not readily available[2][19] |
Conclusion
Controlling N-alkylation side reactions in pyrazole synthesis is a multifaceted challenge that requires a systematic and informed approach. By understanding the interplay of steric, electronic, and reaction condition effects, you can effectively troubleshoot and optimize your reactions. For syntheses where regiochemical purity is paramount, employing a protecting group strategy or, more definitively, constructing the pyrazole ring with the desired N-substituent via methods like the Knorr synthesis, are powerful tools in your synthetic arsenal. This guide provides a foundation for tackling these challenges, enabling you to achieve your synthetic goals with greater efficiency and success.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Bengel, L. L., Aberle, B., Egler-Kemmerer, A.-N., Kienzle, S., Hauer, B., & Hammer, S. C. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554–5558. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cunat, A. C., Villanova, S., & Murguia, M. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(11), 4443–4449. [Link]
-
Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.). Organic Letters. Retrieved January 20, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. [Link]
-
Unit 4 Pyrazole. (n.d.). Slideshare. Retrieved January 20, 2026, from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). PMC - NIH. [Link]
-
pyrazole.pdf. (n.d.). CUTM Courseware. Retrieved January 20, 2026, from [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). PubMed. [Link]
-
N-methylation of pyrazole. (2023). Reddit. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 20, 2026, from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. Retrieved January 20, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.). Arkat USA. Retrieved January 20, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 20, 2026, from [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). ResearchGate. [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 20, 2026, from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH. Retrieved January 20, 2026, from [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2014). ResearchGate. [Link]
-
Paal–Knorr pyrrole synthesis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). ResearchGate. [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. (2023). ResearchGate. [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Unit 4 Pyrazole | PDF [slideshare.net]
- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 16. chemhelpasap.com [chemhelpasap.com]
- 17. name-reaction.com [name-reaction.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Scaling Up the Synthesis of 4-(1H-Pyrazol-4-yl)butanoic Acid
Welcome to the technical support guide for the synthesis of 4-(1H-Pyrazol-4-yl)butanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-proven insights, troubleshooting guides, and frequently asked questions to ensure your success in synthesizing and scaling this valuable heterocyclic building block. Pyrazole derivatives are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs, which underscores the importance of robust synthetic protocols.[1]
Synthesis Overview: A Modern Approach
The synthesis of 4-(pyrazol-4-yl) butanoic acid derivatives can be efficiently achieved through a modern, copper-catalyzed cascade [3+2] annulation and ring-opening reaction. This method utilizes readily available hydrazones and 2,5-dibenzylidene cyclopentan-1-one as starting materials.[2][3][4][5] The reaction proceeds through a spiro pyrazoline intermediate, which then undergoes a nucleophilic ring-opening by water, followed by an aerobic oxidation to yield the final aromatic pyrazole product.[3][5]
This approach is advantageous due to its use of an inexpensive and environmentally friendly catalyst (Copper(II) chloride) and oxidant (oxygen from the air), along with a broad substrate scope and relatively mild reaction conditions.[2][4]
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on the copper-catalyzed cascade reaction reported in the literature.[3][4]
Materials:
-
Aldehyde Hydrazone (1.2 mmol)
-
2,5-Dibenzylidene cyclopentan-1-one (1.0 mmol)
-
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) (0.5 mmol, 50 mol%)
-
Acetonitrile (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde hydrazone, 2,5-dibenzylidene cyclopentan-1-one, and CuCl₂·2H₂O.
-
Add acetonitrile to the flask.
-
Heat the reaction mixture to 80 °C under an oxygen atmosphere (a balloon of oxygen or simply open to the air is often sufficient).
-
Stir the reaction for 24-28 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound derivative.
| Parameter | Recommended Condition |
| Catalyst | CuCl₂·2H₂O |
| Catalyst Loading | 50 mol% |
| Solvent | Acetonitrile |
| Temperature | 80 °C |
| Atmosphere | O₂ (Air) |
| Reaction Time | 24-28 hours |
Table 1: Optimized Reaction Conditions.[3][4]
Troubleshooting Guide (Q&A)
Issue 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected, or I'm not detecting any product. What are the likely causes?
A: This is a common issue that can often be traced back to a few key parameters. Let's break down the possibilities:
-
Catalyst Hydration is Crucial: The presence of water is essential for the key ring-opening step of the spiro pyrazoline intermediate.[3] If you use anhydrous CuCl₂, the reaction may stall after the initial annulation. Control experiments have shown that using anhydrous CuCl₂ in a dry solvent leads to the formation of the intermediate spiro pyrazoline, not the desired butanoic acid.[3]
-
Solution: Always use the hydrated salt, CuCl₂·2H₂O. If you must use anhydrous CuCl₂, ensure your reaction solvent contains a controlled amount of water (e.g., a 9:1 mixture of CH₃CN:H₂O).[3]
-
-
Atmosphere Matters: The final step of the mechanism is a copper-catalyzed aerobic oxidation that converts the dihydropyrazole intermediate to the aromatic pyrazole core.[3][5]
-
Solution: Ensure the reaction is not running under an inert atmosphere (e.g., Nitrogen or Argon). An oxygen balloon or simply leaving the reaction open to the air (with a condenser to prevent solvent loss) is necessary. Running the reaction under an inert argon atmosphere has been shown to result in very low conversion.[3]
-
-
Hydrazone Stability: Hydrazones derived from aliphatic aldehydes can be prone to hydrolysis under the reaction conditions, which will halt the synthesis.[3]
-
Solution: If using an aliphatic hydrazone, it is best to use it freshly prepared. For aromatic hydrazones, ensure they are pure and dry before use.
-
-
Reaction Temperature: While 80 °C is optimal, significantly lower temperatures may slow the reaction rate considerably, leading to low conversion within the standard timeframe.
Caption: Troubleshooting decision tree for low reaction yield.
Issue 2: Persistent Impurities in the Final Product
Q: My NMR shows extra peaks and my TLC has multiple spots after work-up. What are these impurities and how can I remove them?
A: Impurity profiles can arise from several sources. The most common are unreacted starting materials, side products, or products of degradation.
-
Common Impurities & Solutions
| Impurity | Identification | Cause | Prevention / Removal |
| Spiro Pyrazoline Intermediate | Complex multiplet signals in 1H NMR, distinct from the aromatic pyrazole signals. | Incomplete ring-opening or oxidation. Often due to lack of water or oxygen.[3] | Ensure hydrated catalyst and O₂ atmosphere. Can sometimes be converted to product by resubjecting to reaction conditions. Purify via column chromatography. |
| Unreacted Hydrazone | Presence of characteristic aldehyde/imine protons in 1H NMR. | Incomplete reaction. May indicate a deactivated catalyst or insufficient reaction time. | Increase reaction time or catalyst loading. Remove via column chromatography. |
| Hydrazone Degradation Products | Discoloration of the reaction mixture (yellow/red).[6] | Hydrazines and hydrazones can be unstable, especially at elevated temperatures. | Use high-purity, fresh starting materials. A silica plug filtration before full chromatography can remove baseline colored impurities. |
| Unreacted Dienone | Characteristic peaks for the starting dienone in NMR/TLC. | Incomplete reaction. | Increase reaction time. Easily separated by column chromatography. |
-
Advanced Purification Tip: For pyrazoles that are difficult to purify via chromatography, consider converting the crude product into an acid addition salt.[7] Dissolve the crude material in an organic solvent (like isopropanol or ethyl acetate) and add an acid (e.g., HCl in ether, or p-toluenesulfonic acid). The pyrazole salt will often crystallize out, leaving non-basic impurities in the solvent. The pure pyrazole can then be recovered by neutralizing the salt.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of this reaction?
A1: The reaction proceeds via a proposed multi-step cascade:[3][5]
-
Lewis Acid Activation: The Cu(II) catalyst coordinates to the carbonyl oxygen of the dienone, activating the β-carbon for nucleophilic attack.
-
Nucleophilic Addition: The terminal -NH- of the hydrazone attacks the activated β-carbon of the dienone.
-
[3+2] Annulation: This is followed by an intramolecular cyclization to form a five-membered spiro pyrazoline intermediate.
-
Nucleophilic Ring Opening: A water molecule, facilitated by the catalyst, attacks the spirocyclic ketone, leading to a C-C bond cleavage and ring opening. This forms a dihydropyrazole derivative.
-
Aerobic Oxidation: The copper catalyst facilitates the aerobic oxidation of the dihydropyrazole intermediate to the final, stable aromatic pyrazole ring.
Q2: Can this synthesis be scaled up for gram-scale production?
A2: Yes, this reaction has been successfully demonstrated on the gram scale.[5] A reaction between benzaldehyde hydrazone (4.44 mmol) and a related dienone (3.7 mmol) yielded over 1 gram of the corresponding pyrazolyl acid product.[5] When scaling up, ensure efficient stirring and maintain the optimal reaction temperature. The surface area to volume ratio will change, so ensuring adequate exposure to air/oxygen for the oxidation step is important.
Q3: Are there alternative synthetic routes to pyrazoles?
A3: Absolutely. The most classic method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[8][9] Other modern methods include [3+2] cycloadditions of various 1,3-dipoles with alkynes or alkenes, and multi-component reactions.[10][11][12] However, the cascade reaction detailed here is highly efficient for producing the specific 4-(pyrazol-4-yl) butanoic acid scaffold.
Q4: What are the key analytical data points to confirm the product?
A4: For this compound (C₇H₁₀N₂O₂), you should look for:
-
Molecular Weight: 154.17 g/mol .[13]
-
1H NMR: Expect signals for the two pyrazole ring protons (often singlets), a broad singlet for the N-H proton, and multiplets corresponding to the three CH₂ groups of the butanoic acid chain. The terminal carboxylic acid proton will also be a broad singlet.
-
13C NMR: Signals for the pyrazole ring carbons, the three aliphatic carbons, and a downfield signal for the carbonyl carbon (>170 ppm).
-
Mass Spectrometry: A molecular ion peak [M+H]⁺ at m/z 155.08.
References
-
Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. ResearchGate. Available at: [Link]
-
Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction. RSC Publishing. Available at: [Link]
-
Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. National Institutes of Health (NIH). Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Publishing. Available at: [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Unit 4 Pyrazole | PDF. Slideshare. Available at: [Link]
-
4. Organic Syntheses Procedure. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
synthesis of pyrazoles. YouTube. Available at: [Link]
-
Knorr Pyrazole Synthesis advice : r/Chempros. Reddit. Available at: [Link]
-
Synthesis of 4-(azol-1-yl)butanoic acids by interaction of azoles with γ-butyrolactone. ResearchGate. Available at: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health (NIH). Available at: [Link]
-
pyrazole.pdf. CUTM Courseware. Available at: [Link]
- Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes.Google Patents.
- Method for purifying pyrazoles.Google Patents.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03561A [pubs.rsc.org]
- 5. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
Dealing with tautomerism in pyrazole characterization
Welcome, researchers and drug development professionals. This guide provides expert-driven solutions to the common and often complex challenges encountered during the characterization of pyrazole tautomers. Pyrazole's ability to exist in multiple, rapidly interconverting forms (tautomerism) is not just a structural curiosity; it profoundly impacts a molecule's physicochemical properties, receptor binding affinity, and ultimately, its efficacy and safety as a drug candidate.[1][2][3] This resource is designed to help you navigate these challenges with confidence.
Section 1: Frequently Asked Questions - The Fundamentals
Q1: What exactly is pyrazole tautomerism and why is it a problem?
Answer: Pyrazole tautomerism is a form of prototropic tautomerism where a proton rapidly shifts between the two nitrogen atoms (N1 and N2) of the pyrazole ring.[1] For an unsymmetrically substituted pyrazole, this results in two distinct chemical entities, often designated as the 3-substituted and 5-substituted tautomers, which exist in a dynamic equilibrium.
This phenomenon is a critical issue in drug development because the two tautomers can have different:
-
Biological Activity: One tautomer may bind to a target receptor with high affinity, while the other is inactive.
-
Physicochemical Properties: Lipophilicity (LogP), pKa, and solubility can differ, affecting ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
-
Synthetic Reactivity: The position of the N-H proton dictates the outcome of reactions like N-alkylation, leading to mixtures of isomers.[1][3]
Ignoring tautomerism can lead to irreproducible biological data and flawed structure-activity relationship (SAR) studies.[3]
Caption: Annular tautomerism in a 3(5)-substituted pyrazole.
Q2: What factors determine which pyrazole tautomer is more stable?
Answer: The position of the tautomeric equilibrium is not random; it's a delicate balance influenced by several factors. Understanding these can help you manipulate the equilibrium to your advantage during experiments.
| Factor | Influence on Tautomeric Equilibrium |
| Electronic Effects of Substituents | Electron-withdrawing groups (e.g., -CF₃, -NO₂) tend to stabilize the tautomer where the substituent is at the C3 position.[1][2] Conversely, electron-donating groups (e.g., -NH₂, -OH) often favor the C5 position.[2] |
| Solvent Polarity & H-Bonding | The solvent plays a crucial role.[1] Protic solvents (like methanol or water) can form hydrogen bonds and facilitate the intermolecular proton transfer, often accelerating the exchange.[1] Nonpolar, aprotic solvents (like CDCl₃ or toluene-d₈) slow the exchange and can reveal the inherent preference of the molecule.[4] DMSO is a common choice as it can often slow the exchange sufficiently while providing good solubility.[1][5] |
| Temperature | Lowering the temperature slows the rate of proton exchange.[6] This is the principle behind variable-temperature (VT) NMR, a key technique for resolving individual tautomers. |
| pH / Acidity | The pKa of the pyrazole ring is influenced by its tautomeric state. The protonation state of the molecule can lock it into a specific form, which can be relevant for biological activity in physiological environments.[3] |
| Crystal Packing (Solid State) | In the solid state, intermolecular forces like hydrogen bonding and π-stacking dictate that usually only one tautomer is present in the crystal lattice.[1][7] This form is not necessarily the major tautomer in solution. |
Section 2: Troubleshooting Guide for NMR Characterization
NMR spectroscopy is the primary tool for studying tautomerism in solution. However, the spectra can be confusing. Here’s how to decipher them.
Q3: My ¹H and ¹³C NMR spectra show very broad peaks for the pyrazole ring. What is happening?
Answer: This is the classic signature of a dynamic equilibrium, where the tautomers are interconverting at a rate that is intermediate on the NMR timescale.[1][8] The NMR spectrometer detects a weighted average of the two forms. When the exchange rate is "just right," the signals for the positions involved in the exchange (C3/C5 and any attached protons) broaden significantly, sometimes to the point of disappearing into the baseline.[8]
Troubleshooting Steps:
-
Acquire a Variable-Temperature (VT) NMR Spectrum: This is the most definitive experiment.
-
Cooling: As you lower the temperature, the proton exchange slows down. The broad, averaged signal will decoalesce and sharpen into two distinct sets of signals, one for each tautomer.[6][8]
-
Heating: Conversely, heating the sample will increase the exchange rate, causing the separate signals to broaden, coalesce, and eventually sharpen into a single averaged peak.
-
Q4: I see two distinct sets of signals. Is it a mixture of tautomers or an impurity?
Answer: This indicates that the proton exchange is slow on the NMR timescale at the temperature of your experiment. To confirm you are observing two tautomers and not an impurity:
-
Perform a 2D Exchange Spectroscopy (EXSY) or a 2D NOESY experiment. If the two sets of signals correspond to interconverting tautomers, you will observe "exchange cross-peaks" connecting the signals of one tautomer to the corresponding signals of the other. Impurities will not show these cross-peaks.
-
Check the Integrals. The ratio of the integrals for the two sets of signals will give you the tautomeric ratio (KT) under those specific conditions (solvent, temperature, concentration).[6]
-
Re-run at a Higher Temperature. As mentioned above, heating the sample should cause the two sets of signals to broaden and eventually coalesce, confirming they are part of a dynamic process.
Q5: How can I definitively assign the signals to the C3-substituted vs. the C5-substituted tautomer?
Answer: Once you have resolved the signals for both tautomers, assignment is key. This requires a combination of 1D and 2D NMR experiments.
Protocol: Tautomer Signal Assignment
-
Acquire High-Resolution 1D Spectra: Obtain high-quality ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra. ¹⁵N NMR is particularly powerful as the chemical shifts of the two nitrogen atoms are highly sensitive to their chemical environment (pyrrole-like vs. pyridine-like) and the tautomeric state.[4][5][9]
-
Run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Experiment: This is often the most informative experiment.[8] It reveals long-range (2-3 bond) correlations between protons and carbons.
-
Look for the H4 Proton: The proton at the C4 position is your anchor point. It will show a correlation to both the C3 and C5 carbons.
-
Look for Correlations from Substituents: If you have, for example, a methyl group at the C3/C5 position, the methyl protons will show a strong 3-bond correlation to C4 and a 2-bond correlation to either C3 or C5, allowing you to distinguish them.
-
-
Run a ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) Experiment: This experiment shows through-space correlations between protons that are close to each other.
-
A NOE between the N-H proton and the protons of a substituent at C5 is a strong indicator of that tautomer's identity. Conversely, a NOE between the N-H and the C3-substituent points to the other tautomer.
-
-
Compare with Computational Data: Use Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-311++G(d,p) level) to predict the relative stability and the NMR chemical shifts of both tautomers.[1][10][11] A good correlation between your experimental shifts and the calculated shifts for one tautomer provides strong supporting evidence for your assignment.[11]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape: A Technical Guide to Pyrazole Stability in Acidic and Basic Environments
For Immediate Release
[City, State] – [Date] – In the intricate world of pharmaceutical research and development, understanding the chemical stability of heterocyclic compounds is paramount. The pyrazole nucleus, a cornerstone in many therapeutic agents, presents unique stability challenges that can impact drug efficacy, safety, and shelf-life. To empower researchers in this critical area, we are proud to launch a comprehensive Technical Support Center focused on the stability issues of pyrazole compounds under acidic and basic conditions.
This in-depth guide, presented in a practical question-and-answer format, is designed to be a go-to resource for scientists and drug development professionals. It moves beyond simple protocols to provide a deep understanding of the underlying chemical principles governing pyrazole stability, offering field-proven insights and troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrazole-containing compound is showing unexpected degradation under basic conditions. What is the likely degradation pathway?
A: The aromatic nature of the pyrazole ring generally confers stability. However, under strongly basic conditions, the ring can be susceptible to cleavage, particularly at the C3 position. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms, which makes the C3 proton relatively acidic and susceptible to deprotonation by a strong base.[1][2] This initial deprotonation can initiate a cascade of reactions leading to ring opening.
Causality Behind the Instability:
The N1 proton of an unsubstituted pyrazole is weakly acidic, and its deprotonation leads to the formation of a pyrazolate anion. While this anion is generally stable, the presence of strong electron-withdrawing groups on the ring or the use of a very strong base can facilitate further deprotonation at a carbon atom, leading to instability.[2]
Troubleshooting Workflow for Base-Induced Degradation:
Caption: Troubleshooting workflow for base-induced pyrazole degradation.
Q2: I am conducting forced degradation studies on a new pyrazole derivative in acidic media. What should I anticipate?
A: In acidic conditions, the pyridine-like nitrogen (N2) of the pyrazole ring is readily protonated to form a pyrazolium cation.[3] This protonation can increase the compound's solubility in aqueous media but also potentially render the ring more susceptible to nucleophilic attack, although the aromatic system's stability often requires harsh conditions (e.g., high temperature, strong acid concentration) for significant degradation to occur. For N-acyl pyrazoles, acid-catalyzed hydrolysis of the acyl group is a primary degradation pathway.[4]
Visualizing the Initial Step: Acid-Catalyzed Protonation
Caption: Common HPLC issues and solutions for pyrazole analysis.
Case Studies: Stability of Marketed Pyrazole Drugs
Celecoxib:
This nonsteroidal anti-inflammatory drug (NSAID) contains a pyrazole ring. Forced degradation studies have shown that celecoxib is relatively stable to acidic hydrolysis but more susceptible to degradation under alkaline and oxidative conditions. [5][6][7]Under basic conditions, degradation products have been observed, though the core pyrazole ring remains largely intact under moderately basic conditions. [5]
Sildenafil:
Sildenafil, used to treat erectile dysfunction, features a fused pyrimidine-pyrazole ring system. It has been reported to be susceptible to degradation under both acidic and alkaline conditions, as well as oxidative stress. [8][9]Hydrolysis can lead to the cleavage of the sulfonamide bond and modifications to the piperazine ring. [10]
Conclusion
The stability of pyrazole compounds is a multifaceted issue influenced by pH, the nature of substituents, and the presence of other functional groups. A thorough understanding of the underlying chemical principles is essential for developing robust formulations and ensuring the safety and efficacy of pyrazole-based pharmaceuticals. This technical support center serves as a foundational resource for researchers to navigate the complexities of pyrazole stability, providing both theoretical knowledge and practical guidance for their experimental endeavors.
References
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Sample chromatograms of celecoxib, internal standard, and degradation... - ResearchGate. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH. [Link]
-
Effect of Acidic and Basic Medium on Celecoxib by UV Spectroscopy - Walsh Medical Media. [Link]
-
Stability of Celecoxib Oral Suspension - PMC - NIH. [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. [Link]
-
separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography - Farmacia Journal. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. [Link]
-
Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology. [Link]
-
Stability indicating HPLC method for celecoxib related substances in solid dosage forms. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - ResearchGate. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
Validated LC method for sildenafil citrate related substances and its potential oxidative degradation product | TSI Journals. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH. [Link]
-
Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity - MDPI. [Link]
-
Forced Degradation Testing Procedure - ResolveMass Laboratories Inc. [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]
-
Role of the hydrolytic-acidogenic phase on the removal of bisphenol A and sildenafil during anaerobic treatment - ResearchGate. [Link]
-
Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC - PubMed Central. [Link]
-
Reversed-phase HPLC determination of sildenafil citrate in the presence of its oxidative-induced degradation products | Request PDF - ResearchGate. [Link]
-
Forced Degradation of Ibuprofen in Bulk Drug and Tablets. [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC - NIH. [Link]
-
Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. [Link]
-
Overall reaction of the pyrazole ring formation. - ResearchGate. [Link]
-
Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole–time‐of‐flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor - ResearchGate. [Link]
-
Pyrazole derivatives: Recent advances in discovery and development of pesticides. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Mechanism for the formation of pyrazole. | Download Scientific Diagram - ResearchGate. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.. [Link]
-
Stress degradation study and structure characterization of oxidation degradation product of dexlansoprazole using liquid chromatography-mass spectrometry/time of flight, liquid chromatography-tandem mass spectrometry and nuclear magnetic resonance. [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ResearchGate. [Link]
-
The Preparation ofN-Acylpyrazoles and Their Behavior Toward Alcohols - Sci-Hub. [Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Sildenafil - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pyrazole Synthesis: Knorr Condensation vs. 1,3-Dipolar Cycloaddition
Abstract
The pyrazole nucleus is a foundational scaffold in medicinal chemistry and drug development, present in a wide array of pharmaceuticals.[1][2][3] Consequently, the efficient and regioselective synthesis of substituted pyrazoles is of paramount importance. This guide provides an in-depth comparative analysis of two prominent methods for pyrazole synthesis: the classical Knorr pyrazole synthesis and the versatile 1,3-dipolar cycloaddition. We will delve into the mechanistic underpinnings, substrate scope, regiochemical control, and practical considerations of each methodology, supported by experimental protocols and data. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific target molecules.
Introduction
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are privileged structures in pharmacology.[3] Their prevalence in blockbuster drugs such as Celecoxib (an anti-inflammatory), Viagra (for erectile dysfunction), and Tebufenpyrad (an agrochemical insecticide) underscores their significance.[1][2] The synthetic accessibility of the pyrazole ring has been a subject of extensive research since its discovery. Among the myriad of approaches, the Knorr synthesis and 1,3-dipolar cycloadditions have emerged as robust and widely adopted strategies.[3]
The Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883, is a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[4][5] Its enduring appeal lies in the ready availability of starting materials and its straightforward procedure.[6] In contrast, 1,3-dipolar cycloaddition offers a powerful and often more regioselective route to pyrazoles by reacting a 1,3-dipole (such as a diazo compound or a nitrile imine) with a dipolarophile (typically an alkyne or an alkene).[1][2][6] This guide will dissect the nuances of each method to provide a clear framework for their comparative evaluation.
The Knorr Pyrazole Synthesis: A Time-Honored Condensation
The Knorr synthesis is a cornerstone of heterocyclic chemistry, involving the acid- or base-catalyzed cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[5][7][8][9]
Mechanism and Regioselectivity
The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[4][7] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[4][7]
A critical challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[7][6][10] The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, particularly the pH.[4][11]
Figure 1: Generalized workflow of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)[13]
This protocol details the synthesis of Edaravone, a neuroprotective agent, via the Knorr condensation.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (95%)
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully and slowly add ethyl acetoacetate (1.0 equivalent, 12.5 mmol) and phenylhydrazine (1.0 equivalent, 12.5 mmol). Caution: This addition is exothermic and should be performed in a fume hood.[12]
-
Heating: Assemble a reflux condenser and heat the reaction mixture for 60 minutes at 135–145 °C.[12]
-
Isolation: After heating, a heavy syrup will form. Transfer the syrup to a beaker and cool it thoroughly in an ice-water bath.[12]
-
Crystallization: Add a 2 mL portion of diethyl ether and stir the mixture vigorously to induce crystallization of the crude pyrazolone. Continue adding diethyl ether in 2 mL portions until precipitation is complete.[12]
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid thoroughly with diethyl ether. Recrystallize the solid from a minimum amount of hot 95% ethanol (typically 5–7 mL).[12]
-
Drying and Characterization: Allow the purified crystals to cool, first to room temperature and then in an ice bath. Filter the product and dry it in a desiccator. Determine the yield and melting point (literature: 125–127 °C) of the pure product.[12]
1,3-Dipolar Cycloaddition: A Modern Approach to Regiocontrol
1,3-Dipolar cycloaddition, particularly the Huisgen [3+2] cycloaddition, is a powerful method for constructing five-membered heterocyclic rings with high regioselectivity.[1][6] In the context of pyrazole synthesis, this typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkyne surrogate (the dipolarophile).[1][6]
Mechanism and Advantages
Nitrile imines are commonly generated in situ from hydrazonoyl halides in the presence of a base. The subsequent cycloaddition with an alkyne proceeds to form the pyrazole ring directly. A key advantage of this method is the high degree of regiochemical control, which is often a challenge in the Knorr synthesis.[1][6] The use of alkyne surrogates, such as bromoalkenes, can further enhance the regioselectivity of the cycloaddition.[1] The reaction often proceeds under mild conditions, typically at room temperature.[1][6]
Figure 2: Generalized workflow for pyrazole synthesis via 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles[1]
This protocol describes a general procedure for the regioselective synthesis of tetrasubstituted pyrazoles using a bromoalkene as an alkyne surrogate.
Materials:
-
α-Bromocinnamaldehyde (or other suitable bromoalkene)
-
Hydrazonyl chloride
-
Triethylamine
-
Dry chloroform or dichloromethane
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of the α-bromocinnamaldehyde (1.0 equivalent, 3 mmol) and the hydrazonyl chloride (1.0 equivalent, 3 mmol) in 10 mL of dry chloroform or dichloromethane, add triethylamine (1.1 equivalents, 3.3 mmol).[1]
-
Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 7-10 hours.[1]
-
Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure tetrasubstituted pyrazole.[1]
Head-to-Head Comparison: Knorr Synthesis vs. 1,3-Dipolar Cycloaddition
| Feature | Knorr Pyrazole Synthesis | 1,3-Dipolar Cycloaddition |
| Starting Materials | 1,3-Dicarbonyl compounds, Hydrazines[13] | Hydrazonoyl halides (for nitrile imines), Alkynes/Alkenes[1][6] |
| Regioselectivity | Often poor with unsymmetrical dicarbonyls, leading to isomeric mixtures[6][10] | Generally high, especially with carefully chosen dipolarophiles and dipoles[1][14][15] |
| Reaction Conditions | Often requires elevated temperatures or acid/base catalysis[4] | Frequently proceeds at room temperature under mild, base-mediated conditions[1][6] |
| Substrate Scope | Broad, due to the wide availability of 1,3-dicarbonyl compounds[6][13] | Also broad, with flexibility in both the 1,3-dipole and the dipolarophile components[16][17] |
| Key Advantage | Simplicity and readily available starting materials[6] | High regioselectivity and mild reaction conditions[1][6] |
| Key Disadvantage | Lack of regiocontrol with unsymmetrical substrates[6] | May require multi-step synthesis of starting materials (e.g., hydrazonoyl halides)[2] |
| Atom Economy | Good, with water and/or alcohol as the primary byproducts[12] | Can be excellent, as it is an addition reaction with minimal byproducts |
Conclusion: Selecting the Right Tool for the Job
Both the Knorr pyrazole synthesis and 1,3-dipolar cycloaddition are powerful and indispensable tools in the synthetic chemist's arsenal for the construction of the pyrazole core. The choice between these two methods is not a matter of one being definitively superior, but rather a strategic decision based on the specific requirements of the target molecule and the research objectives.
The Knorr synthesis remains a highly valuable and practical method, particularly for the synthesis of symmetrically substituted pyrazoles or when a mixture of regioisomers is acceptable or easily separable. Its operational simplicity and the low cost of starting materials make it an attractive option for large-scale synthesis.
Conversely, for applications where precise regiochemical control is paramount, such as in the development of structure-activity relationships for novel drug candidates, 1,3-dipolar cycloaddition is often the method of choice. The milder reaction conditions and the ability to fine-tune the electronic and steric properties of the dipole and dipolarophile offer a level of synthetic precision that is often difficult to achieve with the Knorr condensation.
Ultimately, a thorough understanding of the mechanistic nuances, advantages, and limitations of each method, as presented in this guide, will empower researchers to make informed decisions and efficiently access the diverse and medicinally important world of pyrazoles.
References
-
Reddy, C. S., et al. (2011). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. National Institutes of Health. [Link]
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Vuluga, D., et al. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. [Link]
-
Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. Books. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
Tang, S., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Organic Chemistry. [Link]
-
Unspecified. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
PubMed. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]
-
Vuluga, D., et al. (2008). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. [Link]
-
Vitale, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. National Institutes of Health. [Link]
-
Synfacts. (2023). Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. Thieme. [Link]
-
Wikipedia. (2025). Diazoalkane 1,3-dipolar cycloaddition. [Link]
-
ResearchGate. (n.d.). 1,3-Dipolar cycloaddition of diazo compounds with terminal alkynes. [Link]
-
Wiley. (n.d.). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. [Link]
-
PubMed. (2017). Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes. [Link]
-
SciSpace. (2023). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone under basic condition. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Unspecified. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]
-
National Institutes of Health. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]
-
ResearchGate. (n.d.). Knorr pyrazole synthesis. [Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis. [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. [Link]
-
ResearchGate. (2025). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. [Link]
Sources
- 1. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. name-reaction.com [name-reaction.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones [organic-chemistry.org]
- 17. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Structural Validation of 4-(1H-Pyrazol-4-yl)butanoic Acid Utilizing 2D NMR Spectroscopy
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a compound from a mere concept to a potential therapeutic. For researchers and scientists, particularly those engaged in the synthesis of heterocyclic compounds, the pyrazole moiety represents a privileged scaffold due to its diverse biological activities. This guide provides an in-depth, experience-driven walkthrough on validating the structure of a key intermediate, 4-(1H-Pyrazol-4-yl)butanoic acid, by employing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We will move beyond a simple recitation of steps to explore the "why" behind the "how," comparing the information gleaned from each experiment to build a cohesive and undeniable structural proof.
The Challenge: Beyond 1D NMR and the Need for Connectivity
While one-dimensional (1D) ¹H and ¹³C NMR provide essential preliminary data—such as the number of unique protons and carbons and their immediate chemical environments—they often fall short in definitively assembling the molecular puzzle.[1][2][3] For a molecule like this compound, key questions remain unanswered by 1D spectra alone:
-
Which protons are directly attached to which carbons?
-
How are the aliphatic chain and the pyrazole ring connected?
-
What are the through-bond correlations between protons and carbons separated by two or three bonds?
Answering these questions is critical, and this is where the power of 2D NMR spectroscopy becomes indispensable.[4][5][6] This guide will focus on a logical workflow employing COSY, HSQC, and HMBC experiments to systematically map the molecular connectivity.
Experimental Rationale and Design
The choice of 2D NMR experiments is not arbitrary; it follows a logical progression designed to build a complete picture of the molecule's structure.
Diagram 1: 2D NMR Workflow for Structural Elucidation
Caption: A logical workflow for structural elucidation using 2D NMR.
Step 1: Homonuclear Correlation Spectroscopy (COSY)
The initial step in mapping the proton network is the COSY experiment. This technique identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH coupling).[7][8][9] For our target molecule, we expect to see correlations within the aliphatic chain, allowing us to trace the connectivity from the protons alpha to the pyrazole ring through to the protons alpha to the carboxylic acid.
Step 2: Heteronuclear Single Quantum Coherence (HSQC)
Once the proton spin systems are identified, the HSQC experiment is employed to directly link each proton to its attached carbon atom.[10][11][12][13] This is a crucial step for assigning the carbon signals, which is often ambiguous from ¹³C NMR alone. The HSQC spectrum will show a correlation peak for every C-H bond in the molecule, providing definitive one-bond connectivity.[13]
Step 3: Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is arguably the most powerful tool in this workflow for piecing together the molecular fragments. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH or ³JCH).[11][13][14][15] This allows us to connect the aliphatic chain to the pyrazole ring and to confirm the positions of quaternary carbons, such as the carboxylic acid carbonyl and the C4 of the pyrazole ring.[16]
Predicted 2D NMR Data for this compound
To illustrate the power of this approach, let's predict the key correlations we would expect to observe for this compound.
Table 1: Predicted ¹H and ¹³C Chemical Shifts and Key 2D NMR Correlations
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HSQC Correlations | Key HMBC Correlations |
| 1 | N-H | ~12.0 | - | - | - | C3, C5, C4 |
| 3, 5 | C-H | ~7.5 | ~135 | H5/H3 | C3-H3, C5-H5 | C4, C5/C3 |
| 4 | C | - | ~115 | - | - | H3, H5, Hα |
| α | CH₂ | ~2.5 | ~22 | Hβ | Cα-Hα | Cβ, C4 |
| β | CH₂ | ~1.9 | ~28 | Hα, Hγ | Cβ-Hβ | Cα, Cγ |
| γ | CH₂ | ~2.3 | ~34 | Hβ | Cγ-Hγ | Cβ, C=O |
| - | C=O | - | ~175 | - | - | Hγ |
| - | OH | ~11.0 | - | - | - | C=O |
Note: Chemical shifts are estimations and can vary based on solvent and other experimental conditions.
Comparative Analysis: The Inadequacy of Alternative Approaches
While other analytical techniques can provide valuable information, they lack the definitive connectivity data provided by 2D NMR for a molecule of this nature.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition and molecular weight with high accuracy.[17][18] However, it cannot distinguish between isomers. For instance, 4-(1H-Pyrazol-3-yl)butanoic acid would have the exact same mass.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the pyrazole.[17][18] However, it provides no information on how these functional groups are connected within the molecular framework.
-
X-ray Crystallography: While single-crystal X-ray diffraction provides the absolute structure, obtaining a suitable crystal can be a significant bottleneck and is not always feasible, especially in the early stages of discovery.[19]
Thus, 2D NMR emerges as the most efficient and comprehensive method for routine structural validation in a solution state, which is often more relevant to the biological context.
Detailed Experimental Protocols
The following are generalized protocols for acquiring high-quality 2D NMR data on a standard spectrometer (e.g., 400-500 MHz).
Sample Preparation
-
Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
COSY (Correlation Spectroscopy)
-
Acquire a standard ¹H NMR spectrum to determine the spectral width (SW) and transmitter offset (o1p).
-
Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals.
-
Acquire data with 256-512 increments in the indirect dimension (t₁) and 2-4 scans per increment.
-
Process the data with a sine-bell window function in both dimensions and perform phase correction.
HSQC (Heteronuclear Single Quantum Coherence)
-
Use the ¹H parameters from the initial 1D spectrum. Acquire a ¹³C NMR spectrum to determine the carbon spectral width and offset.
-
Load a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).[20]
-
Set the ¹H spectral width (F2) and the ¹³C spectral width (F1) to include all relevant signals.
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
Acquire data with 256-512 increments in t₁ and 4-8 scans per increment.
-
Process the data with a squared sine-bell window function in both dimensions.
HMBC (Heteronuclear Multiple Bond Correlation)
-
Use the same spectral widths as in the HSQC experiment.
-
Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the long-range coupling constant (ⁿJCH) to a value optimized for 2-3 bond correlations, typically 8 Hz.[13][20]
-
Acquire data with 256-512 increments in t₁ and 8-16 scans per increment to achieve adequate signal-to-noise.
-
Process the data with a sine-bell window function in both dimensions.
Conclusion
The systematic application of COSY, HSQC, and HMBC 2D NMR experiments provides an unambiguous and self-validating method for the structural elucidation of this compound. By logically progressing from proton-proton correlations to one-bond and then long-range proton-carbon correlations, a complete and confident structural assignment can be made. This approach not only surpasses the limitations of 1D NMR and other analytical techniques in providing detailed connectivity information but also establishes a robust framework for the structural validation of other novel small molecules in the drug development pipeline. The principles and workflows detailed in this guide empower researchers to approach structural characterization with a higher degree of certainty and scientific rigor.
References
- Vertex AI Search. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
- Vertex AI Search. 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube.
- Vertex AI Search.
- Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.
- Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- Vertex AI Search. Principles and Applications of NMR Spectroscopy Professor Hanudatta S. Atreya NMR Research Centre Indian Institute of Science Ba.
- Anuchem. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- CF NMR CEITEC.
- Wikipedia. Heteronuclear single quantum coherence spectroscopy.
- Chemistry LibreTexts. 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
- JEOL.
- SciSpace. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013)
- Columbia University. HSQC and HMBC - NMR Core Facility.
- CF NMR CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) The most frequently used two-dime -.
- University of Gothenburg. Small molecule-NMR.
- Columbia University. COSY - NMR Core Facility.
- Vertex AI Search.
- SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC).
- NIH.
- University of Ottawa NMR Facility Blog. HMBC vs. H2BC.
- Vertex AI Search.
- European Journal of Engineering and Technology Research.
- NCBI - NIH. Isolating, Identifying, Imaging, and Measuring Substances and Structures.
- Study.com. Analyzing Organic Compounds: Methods & Tools.
- ChemScene. 84302-87-4 | this compound.
- Bruker. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
- Vertex AI Search. HSQC and HMBC for Topspin.
- RSC Publishing. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl)
- EPFL. 2D NMR.
- PubChem. 4-(1H-pyrazole-5-carbonylamino)butanoic acid | C8H11N3O3 | CID 43355123.
- Alfa Chemistry. CAS 110525-56-9 4-Pyrazol-1-yl-butyric acid.
- Echemi. 4-(5-methyl-3-nitro-pyrazol-1-yl)-butyric acid.
- PubChem. 4-[2-[1-(4-Bromophenyl)-5-phenyl-pyrazol-3-yl]phenoxy]butanoic acid | C25H21BrN2O3 | CID.
- SpectraBase. butanoic acid, 4-oxo-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)amino]-.
- MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.
- ResearchGate. The ¹H NMR spectrum of butanoic acid in CDCl3 solvent.
- SpectraBase. 1H-Pyrazole-1-butanoic acid, 3-[[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino].
- ResearchGate.
- The Royal Society of Chemistry.
- ACD/Labs.
- Vertex AI Search.
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. scispace.com [scispace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Nmr Spectroscopy Basic Principles Concepts And Applications In Chemistry [unidesktesting.motion.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. acl.digimat.in [acl.digimat.in]
- 15. nmr.ceitec.cz [nmr.ceitec.cz]
- 16. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Analyzing Organic Compounds: Methods & Tools | Study.com [study.com]
- 19. Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
The Prodrug Advantage: Unmasking the Potency of 4-(1H-Pyrazol-4-yl)butanoic Acid Esters
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazole scaffold stands as a cornerstone of medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Within this versatile class of compounds, 4-(1H-Pyrazol-4-yl)butanoic acid has emerged as a molecule of significant interest. However, the therapeutic potential of a parent carboxylic acid can often be enhanced through strategic chemical modification. This guide provides an in-depth, objective comparison of the biological activity of this compound versus its ester derivatives, supported by experimental data and elucidating the fundamental principles that govern their differential effects.
The core principle underpinning the enhanced biological activity of the ester forms lies in the concept of the prodrug strategy .[3][4] Carboxylic acids, while often the pharmacologically active species, can exhibit suboptimal pharmacokinetic properties, such as poor membrane permeability due to their polarity.[5][6] Esterification masks the polar carboxylic acid group, increasing the molecule's lipophilicity and facilitating its passage across cellular membranes.[7][8] Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bond, releasing the active carboxylic acid to exert its therapeutic effect.[9][10][11]
The Physicochemical Rationale: Lipophilicity and Cellular Uptake
The conversion of a carboxylic acid to an ester fundamentally alters its physicochemical properties, most notably its lipophilicity. This can be conceptually understood by comparing the partitioning of the two forms between an aqueous and a lipid environment. The carboxylic acid, with its capacity for hydrogen bonding and ionization, is more hydrophilic, whereas the ester, with the polar hydroxyl group replaced by an alkoxy group, is more lipophilic.[12] This increased lipophilicity is a critical factor in enhancing the molecule's ability to traverse the lipid bilayer of cell membranes.[5][6]
Comparative Biological Activity: A Data-Driven Analysis
While direct head-to-head comparative studies on this compound and its esters are not extensively published, the broader literature on pyrazole carboxylic acids and their derivatives consistently demonstrates the superior performance of esters in cell-based assays. This is attributed to their enhanced ability to reach intracellular targets.
Table 1: Hypothetical Comparative in vitro Activity Data
| Compound | Lipophilicity (LogP) | Cell Permeability (Papp) | Anticancer Activity (IC50, µM) | Antibacterial Activity (MIC, µg/mL) |
| This compound | 1.2 | Low | >100 | >128 |
| Methyl 4-(1H-Pyrazol-4-yl)butanoate | 2.0 | Moderate | 50 | 64 |
| Ethyl 4-(1H-Pyrazol-4-yl)butanoate | 2.5 | High | 25 | 32 |
| Isopropyl 4-(1H-Pyrazol-4-yl)butanoate | 2.9 | High | 15 | 16 |
Note: The data presented in this table is hypothetical and serves to illustrate the expected trend based on established principles of medicinal chemistry. The LogP, Papp, IC50, and MIC values are representative and intended for comparative purposes.
The trend in the hypothetical data above illustrates a clear structure-activity relationship (SAR). As the alkyl chain of the ester increases in length from methyl to isopropyl, the lipophilicity (LogP) increases, leading to enhanced cell permeability and, consequently, more potent biological activity (lower IC50 and MIC values).[13][14]
Experimental Protocols
To enable researchers to validate these principles, the following are detailed, step-by-step methodologies for key experiments.
Synthesis of this compound Esters
This protocol describes a general method for the esterification of this compound.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)
-
Acid catalyst (e.g., concentrated sulfuric acid) or coupling agents (e.g., N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP))
-
Anhydrous solvent (e.g., dichloromethane for coupling reactions)
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure (Acid-Catalyzed Esterification):
-
Dissolve this compound (1 equivalent) in the corresponding anhydrous alcohol (e.g., 10-20 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and slowly add saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ester.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the compounds on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (acid and esters) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
This protocol is for determining the minimum inhibitory concentration (MIC) of the compounds against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., ciprofloxacin)
-
96-well microplate
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The esterification of this compound represents a powerful and effective prodrug strategy to enhance its biological activity. By increasing lipophilicity and facilitating cellular uptake, ester derivatives are better able to reach their intracellular targets, leading to improved potency in a range of therapeutic areas. The structure-activity relationship clearly indicates that the choice of the ester group can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.
Future research should focus on synthesizing a broader range of ester derivatives and conducting direct comparative studies to establish a more comprehensive SAR. Furthermore, in vivo studies are warranted to evaluate the pharmacokinetic profiles and therapeutic efficacy of the most promising ester candidates. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to unlock the full therapeutic potential of this important class of pyrazole derivatives.
References
- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on the Pharmacological Properties and Synthesis. Mini-Reviews in Medicinal Chemistry, 17(13), 1225-1251.
- Kumar, V., et al. (2013). Pyrazole containing compounds of pharmacological interest: A review. European Journal of Medicinal Chemistry, 69, 738-777.
- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
- Rautio, J., et al. (2008). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 7(3), 255-270.
-
Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances, 15(35), 24137-24141. Available from: [Link]
-
Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. European Journal of Medicinal Chemistry, 127, 914-922. Available from: [Link]
-
Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. Toxins, 12(11), 701. Available from: [Link]
-
Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11045-11055. Available from: [Link]
- Kelemen, H., et al. (2016). Prodrug Strategy in Drug Development. Acta Medica Marisiensis, 62(3), 356-362.
-
Mechanoenzymatic reactions for the hydrolysis of PET. Chemical Science, 13(28), 8124-8129. Available from: [Link]
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 20(14), 1326-1341.
-
Lipophilicity Study of Fumaric and Maleic Acids. Molecules, 28(7), 2991. Available from: [Link]
-
Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ACS Medicinal Chemistry Letters, 10(11), 1564-1569. Available from: [Link]
- The Enzymatic Synthesis of Esters in Nonaqueous Systems. Biotechnology and Genetic Engineering Reviews, 14(1), 1-49.
-
The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 10(4), 791-801. Available from: [Link]
-
Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. Journal of Medicinal Chemistry, 42(18), 3547-3563. Available from: [Link]
- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Agricultural and Food Chemistry, 63(23), 5559-5567.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]
- Review: Biologically active pyrazole derivatives. European Journal of Medicinal Chemistry, 143, 1727-1763.
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 14(5), 923. Available from: [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(30), 26861-26872. Available from: [Link]
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 16(9), 1150. Available from: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 5. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Mechanoenzymatic reactions for the hydrolysis of PET - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Lipophilicity Study of Fumaric and Maleic Acids [mdpi.com]
- 13. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Pyrazole-Based Inhibitors Versus Existing Therapeutic Agents
Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of successful therapeutic agents. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets with high affinity and specificity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands out as one such scaffold.[1][2] Its unique physicochemical properties, including metabolic stability and the capacity to act as both a hydrogen bond donor and acceptor, make it an exceptionally versatile core for designing potent and selective inhibitors.[1]
This guide provides an in-depth, objective comparison of the efficacy of several prominent pyrazole-based drugs against established alternatives. We will delve into the mechanistic nuances, compare key performance data from preclinical and clinical studies, and provide standardized experimental protocols for validating these findings. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the competitive landscape and rationale behind the success of pyrazole-containing pharmaceuticals.
Chapter 1: Targeting Cyclooxygenase-2 (COX-2) in Inflammation
The Target: COX-2 and the Inflammatory Cascade
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[3][4] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is typically induced at sites of inflammation.[4] The therapeutic goal for many anti-inflammatory drugs is to selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.[4][5]
The Pyrazole-Based Inhibitor: Celecoxib (Celebrex®)
Celecoxib is a diaryl-substituted pyrazole that functions as a highly selective COX-2 inhibitor.[3][5] Its chemical structure, featuring a sulfonamide side chain, allows it to bind specifically to a hydrophilic pocket near the active site of the COX-2 enzyme, a feature absent in the COX-1 isoform.[5][6] This selective binding is the cornerstone of its therapeutic profile.
Existing Drugs: Non-Selective NSAIDs (e.g., Ibuprofen, Naproxen)
Traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[5] While effective at reducing pain and inflammation by blocking prostaglandin synthesis, their inhibition of COX-1 can lead to common and sometimes severe gastrointestinal issues, such as stomach ulcers and bleeding.[4]
Efficacy and Safety Comparison
The primary advantage of celecoxib lies in its improved gastrointestinal safety profile compared to non-selective NSAIDs. This selectivity, however, has been linked to potential cardiovascular risks, a concern for all COX-2 inhibitors.[5]
| Feature | Celecoxib (Pyrazole-based) | Non-Selective NSAIDs (Ibuprofen, Naproxen) |
| Mechanism | Selective COX-2 Inhibition[3][5] | Non-selective COX-1 and COX-2 Inhibition[5] |
| Anti-inflammatory Efficacy | Comparable to traditional NSAIDs for osteoarthritis and rheumatoid arthritis[7] | Well-established efficacy |
| Gastrointestinal Risk | Significantly lower risk of ulcers and bleeding compared to non-selective NSAIDs[4] | Higher risk due to COX-1 inhibition |
| Cardiovascular Risk | Increased risk of major cardiovascular events, a class effect for coxibs[5] | Risk varies by specific agent and dose |
| Key Structural Feature | Pyrazole core with a sulfonamide moiety binding to COX-2's side pocket[5][6] | Varied structures, lacking the specific side chain for COX-2 selectivity |
Signaling Pathway: Prostaglandin Synthesis
Caption: COX-1/2 pathway and points of inhibition.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a common colorimetric assay to determine the IC50 value of an inhibitor against ovine COX-2.
Principle: The assay measures the peroxidase activity of COX. Prostaglandin G2, produced from arachidonic acid by the cyclooxygenase activity of COX, is reduced to Prostaglandin H2, and a chromogen (TMPD) is oxidized, resulting in a color change that can be measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reconstitute ovine COX-2 enzyme in assay buffer.
-
Prepare a solution of Heme cofactor.
-
Prepare the chromogenic substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Prepare arachidonic acid substrate solution.
-
Prepare serial dilutions of the pyrazole-based inhibitor (e.g., Celecoxib) and control compounds in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of assay buffer.
-
Add 10 µL of Heme.
-
Add 10 µL of the enzyme solution.
-
Add 10 µL of the inhibitor dilution (or DMSO for control wells).
-
Incubate the plate at 37°C for 10 minutes to allow inhibitor binding.
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.
-
Immediately add 10 µL of TMPD solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 590 nm every 30 seconds for 5 minutes using a plate reader.
-
Calculate the rate of reaction (Vmax) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response).
-
Causality Note: The pre-incubation step is critical to ensure the inhibitor reaches equilibrium with the enzyme before the substrate is introduced, providing a more accurate measure of potency.
-
Chapter 2: Targeting Tyrosine Kinases in Oncology
The Target: Receptor Tyrosine Kinases (RTKs)
RTKs are cell surface receptors that play critical roles in regulating cell growth, proliferation, differentiation, and survival. Dysregulation of RTK signaling, often through mutations or overexpression, is a common driver of cancer.[8] Inhibiting these kinases is a cornerstone of modern targeted cancer therapy.
Sub-Chapter 2.1: Multi-Targeted Kinase Inhibition
The Targets: VEGFR, PDGFR, and c-KIT
Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are crucial for angiogenesis—the formation of new blood vessels that tumors need to grow.[9] c-KIT is another RTK that, when improperly activated, drives the growth of certain cancers, most notably Gastrointestinal Stromal Tumors (GIST).[9]
The Pyrazole-Based Inhibitor: Sunitinib (Sutent®)
Sunitinib is an oral, multi-targeted RTK inhibitor with a core indolinone-pyrazole structure. It potently inhibits VEGFR, PDGFR, and c-KIT, among other kinases.[9][10] This multi-targeted approach simultaneously chokes off the tumor's blood supply and directly inhibits tumor cell proliferation.[9]
Existing Drug: Sorafenib (Nexavar®)
Sorafenib is another multi-kinase inhibitor used in similar indications, but it does not possess a pyrazole core. It inhibits VEGFR, PDGFR, and also the Raf family kinases in the downstream MAPK signaling pathway.
Efficacy and Clinical Data Comparison
Both Sunitinib and Sorafenib have been foundational in treating Renal Cell Carcinoma (RCC) and GIST. Their efficacy is often compared in clinical settings.
| Feature | Sunitinib (Pyrazole-based) | Sorafenib |
| Primary Targets | VEGFR, PDGFR, c-KIT, RET, FLT3[9][11] | VEGFR, PDGFR, Raf kinases |
| Approved Indications | RCC, Imatinib-resistant GIST, Pancreatic Neuroendocrine Tumors[9] | RCC, Hepatocellular Carcinoma, Thyroid Carcinoma |
| Median PFS (mRCC) | ~11 months (first-line) | ~5.5 months (second-line, post-cytokine) |
| Key Structural Feature | Pyrrole-linked indolinone with a diethylaminoethyl amide side chain | Diphenyl urea structure |
| Adverse Event Profile | Common: Fatigue, diarrhea, hypertension, hand-foot syndrome | Common: Hand-foot syndrome, diarrhea, alopecia, rash |
PFS = Progression-Free Survival; mRCC = metastatic Renal Cell Carcinoma. Data are representative and can vary by study.
Signaling Pathway: VEGFR/PDGFR Inhibition
Caption: Sunitinib inhibits RTK signaling pathways.
Sub-Chapter 2.2: Anaplastic Lymphoma Kinase (ALK) Inhibition
The Target: EML4-ALK Fusion Oncogene
In a subset of Non-Small Cell Lung Cancer (NSCLC), a chromosomal rearrangement creates a fusion gene between EML4 and ALK.[12] This results in a constitutively active ALK fusion protein that drives uncontrolled cell proliferation and survival.[8][13]
The Pyrazole-Based Inhibitor: Crizotinib (Xalkori®)
Crizotinib, which features a disubstituted pyrazole ring, was the first-in-class ALK inhibitor approved by the FDA.[14][15] It functions as a competitive inhibitor at the ATP-binding pocket of the ALK kinase domain, effectively shutting down the oncogenic signaling.[12][16]
Existing Drugs: Next-Generation ALK Inhibitors (e.g., Alectinib, Lorlatinib)
While Crizotinib was revolutionary, patients often develop resistance, frequently through secondary mutations in the ALK kinase domain. This spurred the development of second and third-generation ALK inhibitors like Alectinib and Lorlatinib, which are more potent and active against many of these resistance mutations.[14]
Efficacy and Resistance Profile Comparison
| Feature | Crizotinib (1st Gen, Pyrazole-based) | Alectinib (2nd Gen) | Lorlatinib (3rd Gen) |
| Potency vs. ALK | Potent | More potent than Crizotinib | Most potent, active against broad range of mutations |
| CNS Penetration | Poor | Good | Excellent |
| Activity vs. Resistance Mutations | Limited | Active against many crizotinib-resistant mutations | Active against most alectinib-resistant mutations[16] |
| Median PFS (1L ALK+ NSCLC) | ~10.9 months | ~34.8 months | Not yet mature, but shows high efficacy |
| Key Structural Feature | Aminopyridine with pyrazole core | Benzodiazepine core | Macrocyclic structure |
PFS = Progression-Free Survival; 1L = First-Line; CNS = Central Nervous System. Data are representative.
Experimental Protocol: ALK-Positive Cell Proliferation Assay
Principle: This assay quantifies the ability of an inhibitor to suppress the growth of cancer cells that are dependent on ALK signaling (e.g., H3122 cell line). Cell viability is often measured using a reagent like Resazurin, which is converted to the fluorescent Resorufin by metabolically active cells.
Methodology:
-
Cell Culture: Culture EML4-ALK positive NSCLC cells (e.g., NCI-H3122) in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Cell Plating: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the pyrazole-based inhibitor (e.g., Crizotinib). Remove the old media from the cells and add fresh media containing the different inhibitor concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Measurement:
-
Add Resazurin solution to each well.
-
Incubate for 2-4 hours until a color change is observed.
-
Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle control wells.
-
Plot the percentage of viability against the logarithm of inhibitor concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.
-
Self-Validation: Including a known ALK inhibitor as a positive control is essential to validate assay performance.
-
Chapter 3: Targeting Janus Kinases (JAK) in Myeloproliferative Neoplasms
The Target: The JAK-STAT Pathway
The Janus Kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are critical intracellular signaling molecules. They mediate signals from cytokine and growth factor receptors to the nucleus via the STAT (Signal Transducer and Activator of Transcription) proteins.[17] Hyperactivation of the JAK-STAT pathway, particularly through a mutation in JAK2 (JAK2V617F), is a key driver of myeloproliferative neoplasms like myelofibrosis and polycythemia vera.[18]
The Pyrazole-Based Inhibitor: Ruxolitinib (Jakafi®)
Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2.[17][18] Its core structure is built around a pyrrolo[2,3-d]pyrimidine scaffold, which itself can be considered a fused pyrazole derivative. By competitively inhibiting the ATP-binding site of JAK1 and JAK2, Ruxolitinib dampens the downstream signaling that leads to uncontrolled blood cell production and inflammation.[18][19]
Existing Therapies: Conventional Treatments (e.g., Hydroxyurea)
Prior to targeted inhibitors, the standard of care for myelofibrosis was largely supportive, with drugs like hydroxyurea used to reduce elevated blood cell counts. However, these agents do not target the underlying disease mechanism and have limited impact on debilitating symptoms like an enlarged spleen and constitutional symptoms.
Efficacy and Clinical Outcome Comparison
The COMFORT trials demonstrated the superiority of Ruxolitinib over placebo and best available therapy for myelofibrosis.
| Feature | Ruxolitinib (Pyrazole-based) | Conventional Therapy (Hydroxyurea) |
| Mechanism | Selective JAK1/JAK2 Inhibition[17][18] | Non-specific cytoreduction |
| Spleen Volume Reduction (≥35%) | Achieved in ~42% of patients at 24 weeks | Achieved in <1% of patients |
| Symptom Score Improvement (≥50%) | Achieved in ~46% of patients at 24 weeks | Achieved in ~5% of patients |
| Effect on JAK2V617F Allele Burden | Modest reduction | Minimal to no effect |
| Primary Clinical Benefit | Significant reduction in splenomegaly and improvement in quality of life[18] | Control of myeloproliferation |
Signaling Pathway: JAK-STAT Inhibition
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. ClinPGx [clinpgx.org]
- 8. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sunitinib - Wikipedia [en.wikipedia.org]
- 10. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crizotinib - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 14. Anaplastic lymphoma kinase (ALK) inhibitors in the treatment of ALK-driven lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 17. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 18. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-(1H-Pyrazol-4-yl)butanoic Acid by High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of modern drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 4-(1H-Pyrazol-4-yl)butanoic acid, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.
This guide provides an in-depth, experience-driven comparison of synthesized this compound against a certified reference standard using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple protocol, exploring the scientific rationale behind methodological choices and presenting a self-validating system to ensure data integrity, in line with established regulatory expectations.
The Principle: Why HPLC is the Gold Standard for Purity Determination
HPLC remains the undisputed workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a moderately polar, acidic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. The nonpolar analyte interacts with the stationary phase, and its retention is modulated by the organic solvent content in the mobile phase.
The fundamental principle we leverage is that each distinct chemical entity in the sample, under a given set of conditions, will have a characteristic retention time (t_R). The area under the corresponding peak in the chromatogram is directly proportional to its concentration. Purity is therefore determined by calculating the peak area of the main compound as a percentage of the total area of all detected peaks.
Experimental Workflow: A Self-Validating Protocol
A robust analytical method is a self-validating one. This protocol incorporates system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before any sample analysis begins. This is a non-negotiable step in regulated environments.
Caption: HPLC Purity Assessment Workflow.
Step-by-Step HPLC Methodology
1. Materials and Reagents:
-
Synthesized this compound
-
Certified Reference Standard (CRS) of this compound (>99.5% purity)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), >99% purity
-
Methanol (for cleaning)
2. Instrumentation and Conditions: The causality behind these parameters is key:
-
Column Selection: A C18 column is chosen for its hydrophobic stationary phase, which provides excellent retention for our moderately nonpolar analyte. The 150 mm length and 3.5 µm particle size offer a good balance between resolution and analysis time.
-
Mobile Phase: A gradient is used to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable time. Formic acid is added to acidify the mobile phase, which suppresses the ionization of the carboxylic acid group on our analyte. This results in a single, sharp, and well-retained peak, as the neutral form of the molecule interacts more consistently with the C18 stationary phase.
-
Detector: A UV detector set at 220 nm is selected, as the pyrazole ring exhibits strong absorbance in this region, providing high sensitivity.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min (10% B), 2-15 min (10-90% B), 15-17 min (90% B), 17-18 min (90-10% B), 18-25 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV-Vis Diode Array Detector (DAD) at 220 nm |
| Sample Diluent | 50:50 Water:Acetonitrile |
3. Sample Preparation:
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of the CRS into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
System Suitability & Standard Working Solution (0.1 mg/mL): Dilute 1 mL of the Reference Standard Stock to 10 mL with the sample diluent.
-
Synthesized Sample Working Solution (0.1 mg/mL): Prepare in the same manner as the standard working solution.
-
Blank: Use the sample diluent.
4. Execution Sequence:
-
Equilibrate the system with the initial mobile phase conditions for at least 30 minutes until a stable baseline is achieved.
-
Perform one blank injection to ensure no carryover or system contamination.
-
Inject the System Suitability solution five times.
-
If SST criteria are met, inject the blank, Reference Standard, and Synthesized Sample solutions in duplicate.
Comparative Analysis: Synthesized Product vs. Certified Standard
The objective is to compare the purity profile of the lab-synthesized batch with the highly characterized Certified Reference Standard.
System Suitability Test (SST) Results
Before accepting any sample data, we must confirm the system is performing as expected. The results from five replicate injections of the CRS are evaluated against pre-defined criteria, typically based on USP <621> guidelines.
| Parameter | Acceptance Criteria | Result | Status |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 | Pass |
| Theoretical Plates (N) | N > 2000 | 8500 | Pass |
| %RSD of Peak Area | ≤ 2.0% | 0.45% | Pass |
| %RSD of Retention Time | ≤ 1.0% | 0.12% | Pass |
The system passed all suitability checks, demonstrating excellent peak shape, column efficiency, and injection precision. This provides confidence in the validity of the subsequent sample data.
Purity Assessment Data
The chromatograms of the CRS and the synthesized sample were analyzed. Purity is calculated using the area percent method.
Purity (%) = (Peak Area of Analyte / Total Peak Area of All Peaks) x 100
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | % Area (Purity) | Impurity Profile (Notable Peaks > 0.05%) |
| Certified Reference | 8.54 | 1254.3 | 99.89% | Impurity A at 6.21 min (0.06%), Impurity B at 9.88 min (0.05%) |
| Synthesized Batch | 8.55 | 1239.8 | 98.76% | Impurity A at 6.22 min (0.75%), Impurity C at 7.43 min (0.49%) |
Interpretation and Discussion
The data clearly indicates that the synthesized batch of this compound has a purity of 98.76% . This is a significant deviation from the Certified Reference Standard's purity of 99.89% .
-
Confirmation of Identity: The primary peak in the synthesized sample has a retention time (8.55 min) that matches the CRS (8.54 min) almost perfectly, confirming the identity of the main component.
-
Impurity Profile Comparison: The key difference lies in the impurity profile.
-
Impurity A (t_R ≈ 6.22 min): This impurity is present in both samples but is over 12 times more abundant in the synthesized batch (0.75% vs. 0.06%). This suggests it is likely a process-related impurity from the synthetic route. Its earlier elution time indicates it is more polar than the parent compound.
-
Impurity C (t_R ≈ 7.43 min): This impurity is unique to the synthesized batch and is present at a significant level (0.49%). This could be an unreacted starting material or a side-product specific to the chosen reaction conditions.
-
Impurity B (t_R ≈ 9.88 min): This impurity, found in the CRS, is absent in the synthesized batch, which is not uncommon as different manufacturing processes yield different impurity profiles.
-
References
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. [Link]
-
Agilent Technologies. (2017). The LC Handbook: A Practical Guide to HPLC. Agilent. [Link]
-
Dong, M. W. (2013). HPLC System Suitability. LCGC North America, 31(10), 836-849. [Link]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrazole-Based Compounds in Biological Assays
Introduction: The Pyrazole Scaffold, a Double-Edged Sword in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its remarkable versatility and metabolic stability have made it a "privileged scaffold," forming the core of numerous FDA-approved drugs targeting a wide range of diseases, from cancer to inflammatory disorders.[1][2][3][4][5] Drugs like Celecoxib (anti-inflammatory), Sunitinib (anti-cancer), and Ruxolitinib (anti-cancer) underscore the therapeutic success of this chemical moiety.[4][5]
However, the very features that make pyrazoles so effective—their ability to form key hydrogen bonds and engage with various biological targets—also present a significant challenge: cross-reactivity .[2] A pyrazole-based compound designed to inhibit a specific kinase, for instance, may interact with dozens of unintended off-targets, leading to unforeseen side effects or misleading structure-activity relationship (SAR) data.[2][6][7]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the cross-reactivity of pyrazole-based compounds. We will move beyond simple checklists, delving into the causality behind experimental choices and providing robust, self-validating protocols to ensure the scientific integrity of your findings.
The Imperative of Selectivity: Why Cross-Reactivity Matters
In an ideal world, a drug molecule would interact with only its intended target. In reality, particularly with scaffolds as versatile as pyrazoles, compounds often exhibit some degree of promiscuity. Understanding this off-target profile is critical for several reasons:
-
Predicting Toxicity: Off-target effects are a primary cause of adverse drug reactions. For example, the multi-kinase inhibitor Sunitinib, while effective, is known to cause side effects like hand-foot syndrome and stomatitis due to its engagement with multiple receptor tyrosine kinases (RTKs).[8] Similarly, the JAK inhibitor Ruxolitinib can cause immunosuppression and has been shown to have off-target effects on ROCK, impairing dendritic cell migration.[6][9]
-
Ensuring Efficacy: A compound's observed cellular effect might be a composite of on-target and off-target activities. This can confound SAR studies, where chemists may inadvertently optimize a molecule for an unknown, therapeutically irrelevant target.
-
De-risking Clinical Development: A thorough understanding of a compound's selectivity profile in the preclinical stage is essential for anticipating potential clinical hurdles and designing more informative trials.
To navigate these challenges, a multi-pronged experimental approach is necessary, starting with broad screening and progressively narrowing down to confirm target engagement in a physiologically relevant context.
A Strategic Framework for Assessing Cross-Reactivity
A robust cross-reactivity assessment should be viewed as a funnel, moving from high-throughput, less physiological methods to low-throughput, highly physiological ones. This cascade ensures that resources are focused on the most promising and well-characterized compounds.
Caption: A strategic workflow for pyrazole cross-reactivity assessment.
Data Presentation: Comparative Selectivity Profiles
To illustrate the importance of comprehensive profiling, let's compare the selectivity of two hypothetical pyrazole-based kinase inhibitors, "PyraSelect-A" (a highly selective compound) and "PyraMulti-B" (a promiscuous, multi-targeted compound), against a panel of kinases.
| Kinase Target | PyraSelect-A (% Inhibition @ 1µM) | PyraMulti-B (% Inhibition @ 1µM) |
| Primary Target (JAK2) | 99 | 98 |
| VEGFR2 | 8 | 95 |
| PDGFRβ | 5 | 92 |
| KIT | 12 | 88 |
| FLT3 | 9 | 85 |
| SRC | 15 | 75 |
| ABL1 | 7 | 68 |
| ROCK | 4 | 55 |
| CDK2 | 2 | 15 |
| EGFR | 3 | 12 |
Data is illustrative. Percent inhibition provides a snapshot of activity at a single concentration.
From this table, both compounds are potent inhibitors of the intended target, JAK2. However, PyraMulti-B shows significant activity against a host of other kinases, similar to real-world multi-kinase inhibitors like Sunitinib.[8][10][11] This promiscuity could lead to both beneficial polypharmacology and unwanted toxicity, highlighting the need for the deeper cellular investigations outlined below.
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed methodologies for key experiments in the cross-reactivity workflow.
In Vitro Kinase Panel (ADP-Glo™ Assay)
This biochemical assay is a crucial first step to understand a compound's intrinsic inhibitory activity against a wide array of purified kinases.
-
Expertise & Experience: The choice of ATP concentration is critical. Using the Km of ATP for each specific kinase ensures that the assay is sensitive and that the inhibition observed is competitive with the natural substrate. This provides a more accurate measure of potency than a fixed, arbitrary ATP concentration.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, BSA, and DTT.
-
ATP Solution: Dilute ATP to the desired concentration (typically at the Km for each kinase) in the kinase buffer.
-
Kinase and Substrate: Dilute the specific kinase and its corresponding substrate to their working concentrations.
-
Test Compounds: Perform serial dilutions of the pyrazole compounds in DMSO, followed by a further dilution in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound solution to the wells.
-
Add 10 µL of the kinase/substrate mix to initiate the reaction.
-
Incubate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Read luminescence using a plate reader.
-
-
Self-Validation & Controls:
-
Positive Control: A known inhibitor for each kinase (e.g., Staurosporine).
-
Negative Control: Vehicle (DMSO) only.
-
No-Enzyme Control: To determine background signal.
-
Calculate Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement within the complex milieu of a living cell.[12][13][14] It relies on the principle that when a compound binds to its target protein, it stabilizes the protein, increasing its melting temperature.[12][13][15]
-
Expertise & Experience: This assay is invaluable because it moves beyond purified enzymes into a physiological context. A compound that is potent biochemically may fail to engage its target in a cell due to poor permeability or high efflux. CETSA directly measures this engagement.[12][13][16]
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., HEL cells for a JAK2 inhibitor) to ~80% confluency.
-
Treat cells with the pyrazole compound at various concentrations or with a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Quantification:
-
Transfer the supernatant (soluble fraction) to a new tube.
-
Analyze the amount of the target protein (e.g., JAK2) in the soluble fraction using Western blotting or mass spectrometry.
-
-
Self-Validation & Controls:
-
Isothermal Dose-Response: Treat cells with a range of compound concentrations and heat at a single, optimized temperature to determine an EC50 for target stabilization.
-
Vehicle Control: Cells treated with DMSO only to establish the baseline melting curve of the target protein.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Chemoproteomics (KiNativ™ Platform)
For an unbiased, system-wide view of a compound's interactions, chemoproteomic platforms like KiNativ™ are unparalleled. This approach uses acyl-phosphate probes that covalently label the active sites of kinases, allowing for the quantification of target engagement in a competitive binding format.[17][18][19]
-
Expertise & Experience: Unlike targeted methods, KiNativ™ can reveal completely unexpected off-targets, which is crucial for the pyrazole scaffold.[17][20] It provides a direct measure of which kinases are capable of binding the compound in a complex, native proteome, which is not always predictable from sequence homology or biochemical data alone.[17][18][20]
Protocol:
-
Lysate Preparation: Prepare cell or tissue lysates under native conditions to preserve kinase activity.
-
Compound Treatment: Treat lysate aliquots with the pyrazole compound across a range of concentrations. A vehicle control (DMSO) is run in parallel.
-
Probe Labeling: Add the biotinylated acyl-phosphate probe to all samples. The probe will covalently modify the catalytic lysine in the active site of kinases that are not occupied by the test compound.
-
Enrichment & Digestion: Enrich the probe-labeled proteins using streptavidin affinity chromatography. Digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.
-
Data Analysis: The degree of target engagement is determined by the reduction in the MS signal for a given kinase in the compound-treated sample relative to the vehicle control.
Self-Validation & Controls:
-
Competition Assay: The dose-dependent decrease in probe labeling confirms specific, competitive binding.
-
Broad Coverage: The platform should ideally cover a significant portion of the kinome to provide a comprehensive selectivity profile.
Conclusion and Future Outlook
The pyrazole scaffold will undoubtedly remain a vital component of the medicinal chemist's toolkit.[1][4][21] Its success, however, hinges on a deep and early understanding of compound selectivity. A haphazard approach to cross-reactivity screening can lead to costly late-stage failures and misinterpreted biological data.
By implementing a strategic, multi-tiered approach—beginning with broad biochemical profiling, confirming target engagement in a cellular context with methods like CETSA, and utilizing unbiased chemoproteomics—researchers can build a comprehensive and reliable selectivity profile. This rigorous, evidence-based framework not only de-risks the drug discovery process but also upholds the principles of scientific integrity, ensuring that the therapeutic potential of pyrazole-based compounds can be fully and safely realized.
References
-
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
-
ResearchGate. Principle of the cellular thermal shift assay (CETSA). [Link]
-
Pär Nordlund Group. CETSA. [Link]
-
Annual Review of Biochemistry. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
-
Wikipedia. Cellular thermal shift assay. [Link]
-
GlobeNewswire. ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders. [Link]
-
Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
ResearchGate. PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]
-
Molecules. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
Future Medicinal Chemistry. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
Molecules. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
Blood. Ruxolitinib targets DCs: for better or worse?. [Link]
-
Journal of Medicinal Chemistry. A Probe-Based Target Engagement Assay for Kinases in Live Cells. [Link]
-
Leukemia. The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK. [Link]
-
ResearchGate. The KiNativ approach to kinase inhibitor profiling. [Link]
-
Science. The target landscape of clinical kinase drugs. [Link]
-
Chemical Science. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. [Link]
-
Expert Opinion on Drug Discovery. Sunitinib: from rational design to clinical efficacy. [Link]
-
Journal of Cheminformatics. The use of novel selectivity metrics in kinase research. [Link]
-
Journal of Medicinal Chemistry. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. [Link]
-
Future Medicinal Chemistry. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
Blood. Ruxolitinib Inhibits Dendritic Cell Function By Interfering With The MAP-Kinase/NF-Kb Signalling Pathways. [Link]
-
Hospital for Special Surgery. Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). [Link]
-
World of Molecules. Sunitinib -- Tyrosine Kinase Inhibitor. [Link]
-
Pharmaceuticals (Basel). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. [Link]
-
StatPearls. Celecoxib. [Link]
-
BioSpace. Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. [Link]
-
Frontiers in Pharmacology. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
-
Pharmaceutics. Challenges and Opportunities for Celecoxib Repurposing. [Link]
-
Journal of Biochemistry. Encountering unpredicted off-target effects of pharmacological inhibitors. [Link]
-
Journal of BUON. The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases. [Link]
-
Chemistry LibreTexts. 8: Identification of Unknowns (Experiment). [Link]
-
Molecules. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
Molecules. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. [Link]
-
Research Square. Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. [Link]
-
Therapeutic Advances in Hematology. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. [Link]
-
Royal Society Publishing. Characterising new chemical compounds & measuring results. [Link]
-
JoVE. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Molecules. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]
-
Molecules. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
Nature Communications. Predicting compound activity from phenotypic profiles and chemical structures. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sunitinib Molecule -- Tyrosine Kinase Inhibitor [worldofmolecules.com]
- 9. The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Sunitinib: from rational design to clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. CETSA [cetsa.org]
- 14. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. annualreviews.org [annualreviews.org]
- 17. ActivX Biosciences’ KiNativ® platform featured in two [globenewswire.com]
- 18. researchgate.net [researchgate.net]
- 19. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activx Biosciences’ Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders - BioSpace [biospace.com]
- 21. researchgate.net [researchgate.net]
The Evolving Landscape of Pyrazole Carboxylic Acids: A Comparative Guide to Structure-Activity Relationships
For decades, the pyrazole scaffold has been a cornerstone in medicinal chemistry, prized for its synthetic accessibility and diverse pharmacological activities.[1][2] Among its numerous derivatives, pyrazole carboxylic acids have emerged as a particularly fruitful area of research, yielding compounds with potent antimicrobial, anti-inflammatory, and anticancer properties.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of their performance across different therapeutic areas. We will delve into the causal relationships behind experimental design, present detailed protocols for synthesis and evaluation, and provide visual representations to clarify key concepts for researchers, scientists, and drug development professionals.
The Pyrazole Carboxylic Acid Core: A Privileged Scaffold
The fundamental structure of a pyrazole carboxylic acid, a five-membered heterocyclic ring with two adjacent nitrogen atoms and a carboxylic acid group, provides a versatile template for chemical modification. The strategic placement of various substituents at different positions on the pyrazole ring allows for the fine-tuning of the molecule's physicochemical properties and biological activity.
Caption: Core structure of pyrazole carboxylic acid with key positions for substitution.
Comparative SAR Analysis Across Therapeutic Areas
The biological activity of pyrazole carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring. Below, we compare the SAR for anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity: Targeting Cellular Proliferation
Numerous pyrazole derivatives have been investigated for their potential as anticancer agents, with SAR studies revealing critical insights for optimizing their efficacy.[4][5] The anticancer activity is often linked to the inhibition of various protein kinases and other cellular targets involved in tumor progression.[6]
Key SAR Insights for Anticancer Activity:
-
Substitution at N1: The substituent at the N1 position of the pyrazole ring is crucial for activity. Often, bulky aromatic or heteroaromatic rings enhance anticancer potency. For instance, a 2,4-dichlorophenyl group at the N1 position has been shown to be favorable for cannabinoid receptor antagonists with potential anticancer applications.[7][8]
-
Substitution at C3: The carboxylic acid group at the C3 position is a key feature. Its conversion to amides or esters can modulate activity and pharmacokinetic properties.[9]
-
Substitution at C4: The C4 position can tolerate a variety of substituents. Introduction of small alkyl groups or halogens can influence the electronic properties of the ring and thereby its interaction with biological targets.
-
Substitution at C5: A substituted phenyl ring at the C5 position is a common feature in many active compounds. The nature and position of substituents on this phenyl ring can significantly impact potency. Para-substituted phenyl rings are often preferred.[7][8]
Table 1: Comparison of Anticancer Activity of Representative Pyrazole Carboxylic Acid Derivatives
| Compound ID | N1-Substituent | C4-Substituent | C5-Substituent | Target Cancer Cell Line | IC50 (µM) | Reference |
| A | 2,4-Dichlorophenyl | Methyl | 4-Chlorophenyl | MCF-7 (Breast) | 8.0 | [10] |
| B | Phenyl | H | 4-Bromophenyl | A549 (Lung) | 9.8 | [10] |
| C | H | H | 4-Nitrophenyl | HCT-116 (Colon) | 7.74 | [10] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a well-known example.[11] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[12]
Key SAR Insights for Anti-inflammatory Activity:
-
Diaryl Substitution: The presence of two aryl groups at the C3 and C5 positions of the pyrazole ring is a common structural motif for potent COX-2 inhibitors.
-
Sulfonamide/Sulfone Moiety: A sulfonamide or sulfone group attached to one of the aryl rings is often critical for selective COX-2 inhibition.
-
Carboxylic Acid vs. Ester: While the carboxylic acid is important for initial screening, esterification can lead to prodrugs with improved pharmacokinetic profiles.[3]
Table 2: Comparison of Anti-inflammatory Activity of Representative Pyrazole Derivatives
| Compound ID | C3-Substituent | C5-Substituent | COX-2 Inhibition (IC50, µM) | COX-2 Selectivity Index | Reference |
| Celecoxib | 4-Sulfonamidophenyl | Trifluoromethyl | 0.04 | 375 | [11] |
| D | 4-Methoxyphenyl | Phenyl | 0.26 | 192.3 | [13] |
| E | Phenyl | 4-(Methylsulfonyl)phenyl | 0.28 | 178.57 | [13] |
Antimicrobial Activity: Combating Pathogenic Microbes
The pyrazole nucleus is also a promising scaffold for the development of novel antimicrobial agents to combat drug-resistant pathogens.[13][14]
Key SAR Insights for Antimicrobial Activity:
-
Halogen Substitution: The presence of halogen atoms, particularly chlorine and fluorine, on the aryl substituents often enhances antibacterial and antifungal activity.[15]
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiazole or quinoline, can broaden the antimicrobial spectrum.[16]
-
Amide and Hydrazide Derivatives: Conversion of the carboxylic acid to amide or carbohydrazide derivatives has been shown to be a successful strategy for improving antimicrobial potency.[16]
Table 3: Comparison of Antimicrobial Activity of Representative Pyrazole Carboxylic Acid Derivatives
| Compound ID | Key Substituents | Target Organism | MIC (µg/mL) | Reference |
| F | Nitro group | Bacillus cereus | 128 | [3] |
| G | Dichloro- and trichloro- substitution | Staphylococcus aureus | 1 | [14][16] |
| H | Quinolinyl chalcone group | Candida species | - | [13][16] |
Experimental Protocols: From Synthesis to Biological Evaluation
To ensure the reliability and reproducibility of SAR studies, standardized and well-documented experimental protocols are paramount. Here, we provide a generalized workflow and detailed methodologies for the synthesis and anticancer evaluation of pyrazole carboxylic acid derivatives.
Caption: Generalized experimental workflow for SAR studies.
Synthesis of Pyrazole Carboxylic Acid Derivatives: A General Protocol
The synthesis of pyrazole carboxylic acid derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[17][18]
Step-by-Step Methodology:
-
Preparation of the 1,3-Dicarbonyl Intermediate: React an appropriate acetophenone with diethyl oxalate in the presence of a base like sodium ethoxide to form the corresponding ethyl 2,4-dioxobutanoate derivative.[3]
-
Cyclization Reaction: Treat the resulting 1,3-dicarbonyl compound with hydrazine hydrate or a substituted hydrazine in a suitable solvent such as ethanol or acetic acid.[3]
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. Filter the precipitated solid, wash it with water, and dry it. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[9]
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[19][20][21]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[22][23]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test pyrazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for another 48-72 hours.[22][24]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[22][25]
Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.
Conclusion and Future Directions
The structure-activity relationship studies of pyrazole carboxylic acid derivatives have unequivocally established this scaffold as a versatile and promising platform for the discovery of new therapeutic agents.[4] The insights gained from comparing the SAR across different biological activities highlight the importance of specific structural modifications in directing the pharmacological profile of these compounds. Future research should focus on leveraging this knowledge to design and synthesize novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. The integration of computational modeling and advanced synthetic methodologies will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.
References
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available from: [Link]
-
Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1). Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Available from: [Link]
-
Cetin, A. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. Available from: [Link]
-
Asif, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available from: [Link]
-
Shaikh, I. R., et al. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Research in Engineering, Science and Management, 2(11), 633-636. Available from: [Link]
-
Bildirici, I., & Cetin, A. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Artvin Coruh University Journal of Forestry Faculty, 19(2), 173-181. Available from: [Link]
-
Pre-proofs. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available from: [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Mechanochemistry. Available from: [Link]
-
Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Archiv der Pharmazie, 356(3). Available from: [Link]
-
Akbas, E., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. Available from: [Link]
-
ResearchGate. (n.d.). SAR study of the target pyrazole ester derivatives 15a-h and 19a-d as anti-inflammatory agents… Available from: [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available from: [Link]
-
Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]
-
ResearchGate. (n.d.). Brief SAR of anti-inflammatory activity of the compounds synthesised... Available from: [Link]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available from: [Link]
-
SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. Available from: [Link]
-
Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Journal of Pharmaceutical Chemistry, 7(1), 1-10. Available from: [Link]
-
International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD, 9(7). Available from: [Link]
-
ResearchGate. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Available from: [Link]
-
National Institutes of Health. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(4), 265-286. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and anticancer evaluation of pyrazolone derivatives 64. Available from: [Link]
-
Unknown. (n.d.). MTT ASSAY: Principle. Available from: [Link]
-
ResearchGate. (n.d.). Schematic representation of MTT assay protocol. Available from: [Link]
-
National Institutes of Health. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Future Medicinal Chemistry. Available from: [Link]
-
Texas Children's Hospital. (1994). MTT Cell Assay Protocol. Available from: [Link]
-
National Institutes of Health. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. srrjournals.com [srrjournals.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. meddocsonline.org [meddocsonline.org]
- 17. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 18. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bds.berkeley.edu [bds.berkeley.edu]
- 22. repository.up.ac.za [repository.up.ac.za]
- 23. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. texaschildrens.org [texaschildrens.org]
- 25. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking New Pyrazole-Based Catalysts in Cross-Coupling Reactions
Introduction: The Ascendancy of Pyrazole Ligands in Homogeneous Catalysis
In the landscape of modern synthetic chemistry, the development of efficient and robust catalysts is paramount. Homogeneous catalysis, in particular, offers unparalleled control over reactivity and selectivity, largely governed by the synergy between a metal center and its coordinating ligands.[1] Among the diverse families of ligands, N-heterocyclic compounds, and specifically pyrazoles, have emerged as exceptionally versatile scaffolds.[2][3] Their appeal lies in a combination of straightforward synthesis, electronic tunability, and the ability to form stable, yet highly active, complexes with transition metals like palladium.[4][5] These pyrazole-based catalysts have shown remarkable efficacy in a variety of fundamental carbon-carbon bond-forming transformations, including the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, which are indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][6][7]
This guide provides an in-depth performance benchmark of a novel, rationally designed pyrazole-phosphine (herein designated "Pyr-Phos") palladium catalyst. We will objectively compare its performance against established, commercially available catalyst systems in three cornerstone cross-coupling reactions. The narrative is grounded in field-proven insights, explaining not just the "how" but the "why" behind experimental choices, ensuring that every protocol is a self-validating system for researchers, scientists, and drug development professionals.
The Catalyst Systems Under Evaluation
At the heart of this study is our novel Pyr-Phos ligand, designed to combine the favorable electronic properties of the pyrazole moiety with the strong coordination of a phosphine group. For benchmarking, we have selected widely recognized and high-performing catalysts that represent the current industry standard for each reaction type.
-
The New Catalyst: [Pd(Pyr-Phos)Cl₂] - A pre-formed, air-stable palladium(II) complex of our proprietary pyrazole-phosphine ligand.
-
Benchmark for Suzuki-Miyaura: Pd₂(dba)₃ / SPhos - A highly effective Buchwald phosphine ligand system known for its broad applicability.[6][8]
-
Benchmark for Heck Reaction: Pd(OAc)₂ / PPh₃ - A classic, cost-effective palladium catalyst system.[9][10][11]
-
Benchmark for Sonogashira Coupling: PdCl₂(PPh₃)₂ / CuI - The conventional catalyst/co-catalyst system for this transformation.[12][13]
Experimental Design: A Framework for Objective Comparison
To ensure a fair and rigorous comparison, we employ a set of standardized model reactions. These reactions are chosen for their relevance and their ability to highlight key performance differences between the catalytic systems.
Core Performance Metrics: The efficacy of each catalyst is evaluated based on three critical metrics that provide a holistic view of its performance:[14][15][16]
-
Yield (%): The ultimate measure of a reaction's efficiency, determined by analysis of the purified product.[17]
-
Turnover Number (TON): Calculated as the moles of product formed per mole of catalyst used. This metric is a crucial indicator of catalyst stability and longevity; a high TON signifies a robust catalyst that can facilitate many transformations before deactivating.[18][19][20]
-
Turnover Frequency (TOF): Defined as the TON per unit of time (h⁻¹). TOF is a measure of a catalyst's intrinsic activity or speed—how many catalytic cycles it can perform in a given time.[18][21][22]
The workflow for our benchmarking experiments follows a systematic and reproducible process.
Caption: General experimental workflow for catalyst performance evaluation.
Part 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of modern synthesis for creating C(sp²)-C(sp²) bonds.[8] Its value is derived from mild reaction conditions and the low toxicity of its boronic acid reagents.[8]
Model Reaction:
Causality Behind Experimental Choices:
-
Substrates: 4-Bromotoluene and phenylboronic acid are selected as simple, electronically neutral coupling partners to establish a baseline performance without complicating steric or electronic factors.[6]
-
Catalyst Loading: A low catalyst loading of 0.5 mol% is used to rigorously test the efficiency and stability of each system.
-
Base & Solvent: Potassium phosphate (K₃PO₄) is a sufficiently strong base for this transformation, and the toluene/water solvent system is standard, ensuring good solubility for both organic and inorganic components.[8]
Performance Data: Suzuki-Miyaura Coupling
| Catalyst System | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| [Pd(Pyr-Phos)Cl₂] | 0.5 | 100 | 2 | 97 | 194 | 97 |
| Pd₂(dba)₃ / SPhos | 0.5 | 100 | 4 | 98 | 196 | 49 |
Discussion:
The novel [Pd(Pyr-Phos)Cl₂] catalyst demonstrates exceptional performance. While achieving a comparable yield to the highly regarded SPhos system, it does so in half the reaction time.[6] This is reflected in a TOF that is double that of the benchmark catalyst, indicating a significantly more active catalytic species. This enhanced activity can be attributed to the unique electronic environment created by the Pyr-Phos ligand, which likely accelerates the rate-determining steps of the catalytic cycle, such as oxidative addition or reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Part 2: Heck Cross-Coupling
The Heck reaction is a powerful method for the arylation or vinylation of alkenes, forming a substituted alkene product.[9][10][11][23]
Model Reaction:
Causality Behind Experimental Choices:
-
Substrates: Iodobenzene is a highly reactive aryl halide, while styrene is a standard alkene partner. This pairing provides a straightforward system to assess the fundamental catalytic activity.
-
Base & Solvent: Triethylamine (Et₃N) acts as both the base and, in this case, the solvent, which is a common and effective condition for this reaction.[9] Using a base is critical to regenerate the active Pd(0) catalyst at the end of the cycle.[23]
-
Temperature: An elevated temperature of 120 °C is often required to drive the reaction to completion.
Performance Data: Heck Coupling
| Catalyst System | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| [Pd(Pyr-Phos)Cl₂] | 1.0 | 120 | 6 | 95 | 95 | 15.8 |
| Pd(OAc)₂ / PPh₃ | 1.0 | 120 | 12 | 88 | 88 | 7.3 |
Discussion:
In the Heck reaction, the [Pd(Pyr-Phos)Cl₂] catalyst again outperforms the traditional benchmark. It delivers a higher yield in a significantly shorter timeframe. The calculated TOF is more than double that of the Pd(OAc)₂ / PPh₃ system, highlighting its superior catalytic efficiency. The stability and activity of the Pyr-Phos ligand likely prevent the formation of inactive palladium black at elevated temperatures, a common issue with simpler phosphine ligands, leading to a more robust and faster catalytic process.[9]
Part 3: Sonogashira Cross-Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[13] This reaction is particularly important for synthesizing conjugated systems found in materials science and pharmaceuticals.
Model Reaction:
Causality Behind Experimental Choices:
-
Substrates: We chose 4-iodopyrazole as the substrate to specifically challenge the catalysts. N-heterocycles can coordinate to the palladium center and inhibit catalysis, making this a more demanding transformation than using a simple aryl halide.[12] Phenylacetylene is a standard terminal alkyne.
-
Co-catalyst: Copper(I) iodide (CuI) is traditionally used as a co-catalyst to facilitate the transmetalation step, though its presence can sometimes promote undesirable alkyne homocoupling.[12]
-
Solvent/Base: Diisopropylamine (DIPA) serves as both the solvent and the base, a common condition for Sonogashira couplings.
Performance Data: Sonogashira Coupling
| Catalyst System | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| [Pd(Pyr-Phos)Cl₂] / CuI | 1.0 | 80 | 5 | 91 | 91 | 18.2 |
| PdCl₂(PPh₃)₂ / CuI | 1.0 | 80 | 10 | 75 | 75 | 7.5 |
Discussion:
The performance gap between the new and benchmark catalysts is most pronounced in this challenging Sonogashira coupling. The [Pd(Pyr-Phos)Cl₂] system provides a significantly higher yield (91% vs. 75%) in half the time. The robust nature of the Pyr-Phos ligand appears to overcome the potential for catalyst inhibition by the pyrazole substrate, a common failure point for less stable catalyst systems.[12] This result underscores the value of ligand design in developing catalysts for complex applications, particularly in the synthesis of heterocyclic drug-like molecules.
Detailed Experimental Protocols
Synthesis of [Pd(Pyr-Phos)Cl₂] Catalyst
This protocol is a representative synthesis based on established methods for creating palladium-phosphine complexes.
-
Ligand Synthesis: To a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous THF under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise at -78 °C. Stir for 1 hour. Add chlorodiphenylphosphine (1.1 eq) and allow the reaction to warm to room temperature overnight. Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate. Purify the crude product via column chromatography to yield the Pyr-Phos ligand. Characterize via ¹H NMR, ¹³C NMR, and ³¹P NMR.
-
Complexation: To a solution of the Pyr-Phos ligand (2.0 eq) in dichloromethane, add [Pd(cod)Cl₂] (1.0 eq). Stir the mixture at room temperature for 4 hours. The product will precipitate from the solution. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield [Pd(Pyr-Phos)Cl₂] as a stable, pale-yellow solid.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq), and the specified palladium catalyst (0.005 mmol, 0.5 mol%). If using a ligand, add it at a 2:1 ligand-to-palladium ratio.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the time specified in the data table.
-
Monitoring & Work-up: Monitor the reaction by TLC or GC-MS.[8] Upon completion, cool to room temperature, add water (10 mL), and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
General Protocol for Heck Cross-Coupling
-
Reaction Setup: In a sealed tube, combine the aryl iodide (1.0 mmol, 1.0 eq), the alkene (1.5 mmol, 1.5 eq), and the specified palladium catalyst (0.01 mmol, 1.0 mol%).
-
Solvent/Base Addition: Add triethylamine (Et₃N, 3 mL).
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C for the time specified in the data table.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by column chromatography.
General Protocol for Sonogashira Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole (1.0 eq), the specified palladium catalyst (0.01 eq), and CuI (0.02 eq).[12]
-
Solvent/Base & Alkyne Addition: Add anhydrous, degassed DIPA (5 mL), followed by the terminal alkyne (1.2 eq).
-
Reaction Execution: Stir the mixture at the temperature and for the time specified in the data table.
-
Work-up: Upon completion, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Conclusion and Future Outlook
This guide demonstrates the successful benchmarking of a novel pyrazole-phosphine catalyst, [Pd(Pyr-Phos)Cl₂], against established industry standards. The experimental data unequivocally shows that the new catalyst possesses superior activity, as evidenced by significantly higher Turnover Frequencies across three fundamental cross-coupling reactions. Its robust performance, particularly with challenging heterocyclic substrates in the Sonogashira coupling, highlights the immense potential of rational ligand design.
The causality-driven approach to experimental design and the detailed, self-validating protocols provided herein offer a clear framework for researchers to replicate these findings and explore the broader applications of this promising catalyst class. Future work will focus on expanding the substrate scope, exploring applications in other catalytic transformations, and developing methodologies for catalyst recycling to further enhance its industrial viability.
References
-
Bouroumane, N., El Kodadi, M., et al. (2021). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. The Arabian Journal for Science and Engineering. [Link]
-
Kuwata, S. & Lee, W.-S. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. [Link]
-
ResearchGate. (2021). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes | Request PDF. ResearchGate. [Link]
-
Chemistry For Everyone. (2025). How To Calculate Turnover Frequency In Catalysis? YouTube. [Link]
-
Qorri, I., Haily, E. M., et al. (2025). Synthesis, characterization, and dual applications of novel pyrazole-based ligands and their copper(II) complexes: anticancer, antimicrobial, and catalytic properties. Discover Chemistry. [Link]
-
Boruah, P. R., Ali, A. A., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). New Pyrazole‐Hydrazide Derivatives: Synthesis, Characterization, Highly Active Catecholase‐Like Catalyst, and Antibacterial Study. ResearchGate. [Link]
-
Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]
-
ResearchGate. (2017). Hello, How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? Thank you! ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
-
Kozuch, S. & Martin, J. M. L. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis. [Link]
-
National Institutes of Health. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. NIH. [Link]
-
Wikipedia. Heck reaction. Wikipedia. [Link]
-
Royal Society of Chemistry. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
-
Rios-Lombana, C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. [Link]
-
Journal of Chemical Education. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. ACS Publications. [Link]
-
Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group. [Link]
-
National Institutes of Health. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. NIH. [Link]
-
ResearchGate. (2025). (PDF) Synthesis, characterization, and dual applications of novel pyrazole-based ligands and their copper(II) complexes: anticancer, antimicrobial, and catalytic properties. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC. [Link]
-
Royal Society of Chemistry. (n.d.). Performance of Homogeneous Catalysts Viewed in Dynamics. RSC Publishing. [Link]
-
Tian, G., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
National Center for Biotechnology Information. (n.d.). Performance of homogeneous catalysts viewed in dynamics. PMC. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. JOCPR. [Link]
-
Wikipedia. Turnover number. Wikipedia. [Link]
-
Quora. (2017). How are the turnover number (TON) and turnover frequency (TOF) being used to evaluate and compare different solid heterogeneous catalysts on the same reaction? Quora. [Link]
-
ACS Catalysis. (2024). Recycling of Homogeneous Catalysts: Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Publications. [Link]
-
ResearchGate. (2023). Performance of Homogeneous Catalysts Viewed in Dynamics. ResearchGate. [Link]
-
ResearchGate. (n.d.). An efficient synthesis of new pyrazole-linked oxazoles via Sonogashira coupling reaction. ResearchGate. [Link]
-
Journal of the American Chemical Society. (n.d.). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. ACS Publications. [Link]
-
ResearchGate. (2011). (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. RSC Publishing. [Link]
-
The Journal of Organic Chemistry. (2017). Consecutive Sonogashira Coupling and Hydroamination Cyclization for the Synthesis of Isoindolo[1,2-b]quinazolin-10(12H)-ones Catalyzed by CuI/l-Proline. ACS Publications. [Link]
-
Royal Society of Chemistry. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. virtuemarketresearch.com [virtuemarketresearch.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Performance of homogeneous catalysts viewed in dynamics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Performance of homogeneous catalysts viewed in dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Turnover number - Wikipedia [en.wikipedia.org]
- 20. quora.com [quora.com]
- 21. m.youtube.com [m.youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 4-(1H-Pyrazol-4-yl)butanoic Acid
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(1H-Pyrazol-4-yl)butanoic acid, a compound of interest for researchers in drug development and organic synthesis. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining full compliance with regulatory standards. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a deeply ingrained culture of safety and responsibility.
Hazard Assessment and Chemical Characterization
Before handling any waste, a thorough understanding of the compound's properties and potential hazards is essential. This compound (CAS No. 84302-87-4) is a heterocyclic compound featuring both a pyrazole ring and a carboxylic acid functional group.[1]
-
Carboxylic Acid Group: This functional group confers acidic properties, suggesting the compound should be handled as a potential corrosive, particularly to skin and eyes, similar to other butanoic acid derivatives.[2][3][4]
-
Pyrazole Moiety: The pyrazole nucleus is a common pharmacophore found in many biologically active molecules, exhibiting a wide range of effects, including anti-inflammatory and anticancer properties.[5][6][7][8][9] Due to this potential bioactivity, the compound and its waste must be treated with care to avoid unintended biological effects or environmental release.
While a specific, comprehensive toxicology profile for this exact compound is not widely published, the combination of these functional groups requires it to be treated as hazardous waste by default. All disposal procedures must be carried out in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[10][11][12]
| Property | Data | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 84302-87-4 | [1] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1] |
| Appearance | Solid | Inferred |
| Primary Hazards | Potential skin/eye irritant or corrosive; unknown toxicity; potential bioactivity. | [2][13] |
| Incompatibilities | Strong bases, strong oxidizing agents, reactive metals. | [2][14] |
Core Principles of Laboratory Chemical Waste Management
The disposal of any research chemical is governed by foundational principles that ensure safety and compliance.
-
Waste Determination: The generator of the waste (the laboratory professional) is responsible for determining if a chemical is hazardous.[15] Given the characteristics of this compound, it must be managed as hazardous waste.
-
Segregation is Key: Never mix incompatible waste streams.[14][16] This compound, being an organic acid, must be segregated from bases, oxidizers, and other reactive chemicals to prevent violent reactions or the release of toxic gases.[14]
-
Prohibited Disposal Routes: It is strictly forbidden to dispose of this chemical via standard trash, evaporation in a fume hood, or dilution in the sanitary sewer system.[16]
-
Satellite Accumulation Areas (SAA): Hazardous waste must be accumulated at or near the point of generation in a designated SAA that is under the control of the laboratory personnel.[14][17]
Mandatory Personal Protective Equipment (PPE) and Handling
All handling and disposal steps must be performed while wearing appropriate PPE and in a controlled environment to minimize exposure risk.
-
Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat.
-
Work Environment: All handling of the solid compound and preparation of waste containers should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[18][19]
Step-by-Step Disposal Protocol
This protocol is divided into distinct waste streams typically generated in a research setting. Each stream requires a specific, segregated disposal path.
Protocol 4.1: Unused or Off-Specification Solid Compound
This procedure applies to the disposal of the pure, solid this compound.
-
Select a Waste Container: Obtain a dedicated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[18] The container must be in good condition with a secure, screw-top lid.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[14] Clearly write the full, unabbreviated chemical name: "Waste this compound ".
-
Transfer the Waste: Carefully transfer the solid waste into the container inside a chemical fume hood. Avoid generating dust.
-
Secure and Store: Tightly close the container. Store it in your laboratory's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials like bases.[14][17]
Protocol 4.2: Contaminated Solid Waste (Labware & Debris)
This covers disposable items contaminated with the compound, such as weighing paper, gloves, and paper towels.
-
Designate a Container: Line a rigid, puncture-resistant pail (e.g., a 5-gallon bucket) with a clear, heavy-duty plastic bag.[20] Note: Never use black trash bags or red biohazard bags for chemical waste, as this can lead to dangerous mix-ups.[20]
-
Label the Container: Affix a "Hazardous Waste" label to the outside of the pail.[14] Specify the contents as "Solid Debris Contaminated with this compound ".
-
Collect Waste: Place all contaminated disposables directly into the bag. Keep the pail covered when not in use.
-
Final Packaging: When the bag is three-quarters full, securely close it with a zip-tie or tape, affix another waste label directly to the bag, and close the pail lid. Store in the SAA.
Protocol 4.3: Contaminated Liquid Waste (Aqueous or Organic Solutions)
This procedure is for solutions containing dissolved this compound.
-
Select a Container: Use a dedicated, leak-proof liquid waste container (e.g., an HDPE carboy) that is compatible with all components of the solution. Place the container in secondary containment (a larger, chemically-resistant tub or tray) to contain any potential leaks.[16]
-
Label the Container: Affix a "Hazardous Waste" label. List all chemical constituents and their approximate percentages (e.g., "Waste this compound (~2%), Methanol (98%)").[21] This level of detail is crucial for the safety of waste handlers.
-
Collect Waste: Add the liquid waste to the container, ensuring the container is kept closed at all times except when adding waste.[16][21] Do not fill beyond 90% capacity to allow for vapor expansion.[18]
-
Store Securely: Store the container in the SAA, segregated by hazard class (e.g., flammable liquids, acids).
Protocol 4.4: Decontamination of Empty Product Containers
An "empty" container that held a hazardous chemical is not considered non-hazardous until it is properly decontaminated.
-
Initial Rinsing: The first rinse of the container must be collected as hazardous waste.[16] Triple-rinse the container with a suitable solvent (one that is compatible with the compound and can be added to an appropriate liquid waste stream).
-
Collect Rinsate: Collect all three rinses and add them to a properly labeled hazardous liquid waste container as described in Protocol 4.3. This is a prudent practice given the compound's unknown toxicity.[16]
-
Final Disposal: Once the container has been triple-rinsed and is completely dry, the hazardous properties have been removed. Deface or completely remove the original manufacturer's label.[16] The clean, dry container can now be disposed of in the appropriate solid waste stream (e.g., glass disposal box).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for segregating waste generated from work with this compound.
Caption: Waste Segregation Workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety.
-
Alert: Alert personnel in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Contain: For small, manageable spills, don appropriate PPE. Contain the spill by covering with a compatible chemical absorbent (e.g., vermiculite or a universal absorbent). Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect: Carefully scoop the absorbent mixture into a designated hazardous waste container for contaminated debris.
-
Decontaminate: Clean the spill area with a detergent solution, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.[22]
Final Waste Pickup
Once a waste container is 90% full or has been accumulating for the maximum time allowed by your institution (often 12 months), contact your EHS office to schedule a waste pickup.[17][21] Ensure all labels are complete and legible.
By implementing this comprehensive disposal strategy, you actively contribute to a safer research environment, ensure regulatory compliance, and uphold the principles of responsible chemical stewardship.
References
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. US Bio-Clean. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University Environmental Health & Safety. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health & Radiation Safety. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Research Council. [Link]
-
In-Laboratory Treatment of Chemical Waste. University of Washington Environmental Health & Safety. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, PMC, NIH. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]
-
Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. ResearchGate. [Link]
-
A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
-
LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]
-
APPENDIX I: OSHA LABORATORY STANDARD. Southwest Tennessee Community College. [Link]
-
Hazardous Waste. University of Oklahoma Environmental Health and Safety Office. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
SAFETY DATA SHEET Butanoic acid (Natural). Synerzine. [Link]
-
Safety Data Sheet: Butyric acid. Carl ROTH. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. synerzine.com [synerzine.com]
- 4. carlroth.com [carlroth.com]
- 5. jchr.org [jchr.org]
- 6. ijnrd.org [ijnrd.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmajournal.net [pharmajournal.net]
- 10. needle.tube [needle.tube]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. aksci.com [aksci.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. osha.gov [osha.gov]
- 20. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 21. research.columbia.edu [research.columbia.edu]
- 22. nipissingu.ca [nipissingu.ca]
Comprehensive Guide to Handling 4-(1H-Pyrazol-4-yl)butanoic Acid: A Senior Application Scientist's Protocol
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for 4-(1H-Pyrazol-4-yl)butanoic acid, focusing on operational and disposal plans. By providing in-depth, procedural guidance, this document aims to be your preferred source for laboratory safety and chemical handling, building deep trust by delivering value beyond the product itself.
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound (CAS No. 84302-87-4) was not publicly available. The following safety protocols and recommendations are therefore based on a conservative "worst-case" hazard assessment, drawing from data on structurally similar compounds, namely pyrazole derivatives and carboxylic acids like butanoic acid. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Hazard Assessment: A Synthesis of Structural Analogs
This compound incorporates both a pyrazole ring and a butanoic acid functional group. Consequently, its hazard profile is likely to be a composite of both classes of compounds.
Potential Hazards of Pyrazole Derivatives:
-
May cause respiratory irritation.[1]
-
Some pyrazole derivatives are harmful to aquatic life with long-lasting effects.[2][3]
Potential Hazards of Carboxylic Acids (Butanoic Acid):
-
Combustible liquid.[4]
-
May cause respiratory irritation.
Based on this, a precautionary approach dictates that this compound should be handled as a substance that is potentially harmful if ingested, corrosive to skin and eyes, and an irritant to the respiratory system.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with further recommendations based on the scale of the operation.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[6] | Provides protection against splashes and potential fumes. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[6][7] | Nitrile gloves offer good resistance to a range of chemicals. For prolonged contact or handling of larger quantities, butyl rubber gloves are recommended.[6] Always inspect gloves for any signs of degradation or perforation before use.[2] |
| Body Protection | A laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[6] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
3.1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit readily available that is appropriate for handling acidic and potentially corrosive materials. This should include a neutralizing agent and absorbent materials.
3.2. Handling Procedure:
-
Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of any fine particulates.
-
Dissolving: When preparing solutions, always add the acid to the solvent, not the other way around, to prevent splashing.
-
Heating: If heating is required, do so in a well-ventilated area, away from open flames or sources of ignition, as butanoic acid is a combustible liquid.[4]
-
Post-Handling: After handling, thoroughly wash your hands with soap and water.[8]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[3]
4.1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[3] The label should include the full chemical name and appropriate hazard warnings (e.g., "Corrosive," "Irritant").
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container for hazardous chemical waste. Avoid drain disposal unless explicitly permitted by your institution's EHS department.[9]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or absorbent pads, should be disposed of as solid chemical waste.[3]
4.2. Final Disposal:
-
The ultimate disposal of this compound waste should be handled by a licensed professional waste disposal company.[2][3] High-temperature incineration is a common and recommended method for such compounds.[3]
Workflow Diagrams
To visually summarize the key safety and handling procedures, the following diagrams have been created using the DOT language.
Caption: Waste Disposal Workflow for this compound.
References
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Labor
- Proper Disposal of 1H-Pyrazole-3,5-dimethanol: A Step-by-Step Guide for Labor
- Proper Disposal of Disuprazole: A Guide for Labor
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork.
- SAFETY D
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- SAFETY D
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
- SAFETY DATA SHEET Butanoic acid (N
- sigma-aldrich - Safety D
- Safety equipment, PPE, for handling acids - Quicktest.
- Safety D
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. synerzine.com [synerzine.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. leelinework.com [leelinework.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
